molecular formula C11H24 B042159 2-Methyldecane CAS No. 90622-57-4

2-Methyldecane

Cat. No.: B042159
CAS No.: 90622-57-4
M. Wt: 156.31 g/mol
InChI Key: CNPVJWYWYZMPDS-UHFFFAOYSA-N
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Description

2-Methyldecane is a high-purity, branched-chain alkane standard of significant interest in various research fields. Its primary application lies in chromatography and analytical chemistry, where it serves as a critical reference compound for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) methods. Researchers utilize this compound for the calibration of instruments, the identification of unknown hydrocarbon mixtures, and the study of retention indices. Its defined branched structure makes it an ideal model compound for investigating the physicochemical properties of alkanes, such as boiling point, viscosity, and octane rating, which are crucial in fuel and petrochemical research. Furthermore, this compound is valuable in environmental science for simulating the behavior and degradation of more complex petroleum hydrocarbons in soil and aquatic systems. In materials science, it finds use as an inert solvent or a precursor in organic synthesis and nanoparticle formation. The specific placement of the methyl group on the decane backbone provides a simple yet informative system for studying the effects of molecular branching, offering researchers a well-characterized tool to advance studies in hydrocarbon chemistry, fuel development, and environmental analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyldecane
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InChI

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
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InChI Key

CNPVJWYWYZMPDS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(C)C
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Molecular Formula

C11H24
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DSSTOX Substance ID

DTXSID2058677
Record name 2-Methyldecane
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Molecular Weight

156.31 g/mol
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Physical Description

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid
Record name 2-Methyldecane
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Boiling Point

189.30 °C. @ 760.00 mm Hg
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CAS No.

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5
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Melting Point

-48.9 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental chemical and structural properties of organic molecules is paramount. This guide provides a detailed overview of 2-methyldecane, a branched-chain alkane. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this document outlines a general experimental protocol for the determination of a key physical property and includes a logical diagram to contextualize the compound's structure.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, it is an isomer of undecane.[1] Its structure consists of a ten-carbon decane chain with a methyl group attached to the second carbon atom.

The structural identifiers for this compound are as follows:

  • IUPAC Name : this compound[2][3]

  • SMILES : CCCCCCCCC(C)C[2][4]

  • InChI : InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3[2][3]

  • InChIKey : CNPVJWYWYZMPDS-UHFFFAOYSA-N[2][3][4]

  • CAS Registry Number : 6975-98-0[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₂₄[2][3][4]
Molecular Weight 156.31 g/mol [2][4]
Boiling Point 189.3 °C at 760 mmHg[2][5]
Melting Point -48.9 °C[2]
Density 0.752 g/mL at 25 °C[6]
Vapor Pressure 0.818 mmHg at 25 °C (estimated)[5]
Flash Point 50.1 °C (122.0 °F) (estimated)[5]
Solubility Insoluble in water[7]
logP (Octanol/Water Partition Coefficient) 6.156 (estimated)[5]
Refractive Index (n20/D) 1.424[6]

Experimental Protocol: Determination of Boiling Point

Objective: To determine the boiling point of a liquid sample of this compound.

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

  • This compound sample (a few milliliters)

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[8]

  • Capillary Tube Insertion: A capillary tube, with its open end down, is placed inside the test tube containing the sample.[8]

  • Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.[8]

  • Thiele Tube Setup: The Thiele tube is filled with mineral oil to a level above the side arm. The thermometer and test tube assembly are then clamped so that the test tube is immersed in the oil.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner.[8] This design allows for even heat distribution throughout the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[8]

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

  • Recording: The temperature is recorded. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Relationship of this compound

To understand the structural classification of this compound, the following diagram illustrates its position within the broader family of hydrocarbons.

G A Hydrocarbons B Aliphatic A->B C Aromatic A->C D Alkanes B->D E Alkenes B->E F Alkynes B->F G Straight-Chain Alkanes D->G H Branched-Chain Alkanes D->H I This compound H->I

Classification of this compound

Safety and Handling

This compound is a flammable liquid and vapor.[2][4] It may be fatal if swallowed and enters the airways.[4] It is also described as a colorless liquid with a pungent, acrid odor.[2][10] May cause irritation and anesthetic effects such as drowsiness, dizziness, and headache.[10] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area.

This guide provides a foundational understanding of the chemical and structural properties of this compound, essential for its application in research and development. For more detailed information, consulting the cited resources is recommended.

References

Physicochemical Characteristics of 2-Methyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Methyldecane (CAS No: 6975-98-0), an eleven-carbon branched-chain alkane. The document is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, including as a solvent, a component in complex hydrocarbon mixtures, or as a reference standard in analytical chemistry. This guide summarizes key quantitative data in a structured format, details standardized experimental protocols for the determination of these properties, and presents a logical workflow for the physicochemical characterization of liquid hydrocarbons.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its physical and chemical properties differ from its straight-chain isomer, n-undecane, influencing its behavior in various chemical and biological systems. Accurate knowledge of its physicochemical characteristics is essential for process design, formulation development, toxicological assessment, and analytical method development. This guide aims to be a centralized resource for this critical data.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and publications.

PropertyValueUnitsNotes
Molecular Formula C₁₁H₂₄-[1][2]
Molecular Weight 156.31 g/mol [3][4]
CAS Number 6975-98-0-[1][2]
Boiling Point 189.2 - 189.3°CAt 760 mm Hg[3][5]
Melting Point -48.9°C[3][6]
Density 0.7331g/cm³At 20°C
0.752g/mLAt 25°C[7]
Vapor Pressure 0.49 - 0.818mmHgAt 25°C[3][5]
Flash Point 50.1°CTag Closed Cup (est.)[5]
Solubility in Water 0.2971 (est.)mg/LAt 25°C[5]
Refractive Index 1.4131nDAt 20°C[2]
LogP (Octanol/Water) 5.9 - 6.156 (est.)-[3][5]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized and reproducible experimental methods. Below are detailed methodologies for key experiments, based on widely accepted protocols such as those from ASTM International.

Determination of Density

The density of liquid hydrocarbons like this compound is a fundamental property for volume-to-mass conversions and quality control.

Methodology: Digital Density Meter (ASTM D4052)

This standard test method covers the determination of density and relative density of liquids by a digital density meter.

  • Apparatus: A digital density meter consisting of a U-shaped oscillating tube and a system for electronic excitation, frequency counting, and display. The apparatus must be temperature-controlled.

  • Calibration: The instrument is calibrated using at least two reference standards of known density, such as dry air and high-purity water, at the measurement temperature.

  • Sample Preparation: The this compound sample is equilibrated to the measurement temperature to prevent the formation of bubbles.

  • Measurement: Approximately 1-2 mL of the sample is introduced into the oscillating U-tube. Care must be taken to avoid introducing air bubbles.

  • Analysis: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency is used in conjunction with calibration data to calculate the density of the sample.[3]

  • Reporting: The density is reported in g/cm³ or kg/m ³ at the specified test temperature.[4]

Determination of Boiling Point

The boiling point is a critical property for the identification, purity assessment, and handling of volatile liquids.

Methodology: Distillation of Petroleum Products (ASTM D86)

While originally for petroleum products, the principles of this method are applicable for determining the boiling range of pure compounds.

  • Apparatus: A distillation flask, condenser and cooling bath, flask support, heat source, and a calibrated temperature-measuring device.

  • Procedure: A 100 mL volume of the this compound sample is placed in the distillation flask.

  • The apparatus is assembled, and heat is applied at a regulated rate.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

  • Heating is continued, and the vapor temperature is recorded as the distillation proceeds. For a pure compound like this compound, the temperature should remain relatively constant throughout the distillation.

  • The final boiling point is the maximum temperature observed during the test.

Alternative Methodology: Capillary Method

For smaller sample volumes, the capillary method provides an accurate determination of the boiling point.[8]

  • Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, and a heating bath (e.g., Thiele tube with mineral oil).

  • Procedure: A small amount of this compound is placed in the test tube. The capillary tube is inverted (open end down) and placed into the sample.[8]

  • The test tube is attached to a thermometer and heated in the oil bath.

  • As the sample heats, air trapped in the capillary tube will slowly bubble out.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[9]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. For this compound, which has a low melting point, this requires a cooled stage or bath.

Methodology: Capillary Method (Pharmacopeia Standard)

  • Apparatus: A melting point apparatus with a temperature-controlled block or bath, a calibrated thermometer or digital temperature sensor, and glass capillary tubes.

  • Sample Preparation: The this compound sample is solidified by cooling. A small amount of the solid is packed into a capillary tube to a height of 2-4 mm.[6]

  • Measurement: The capillary tube is placed in the heating block of the apparatus.

  • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely liquid. For a pure compound, this range should be narrow (0.5-1.0°C).[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material and is used for substance identification and purity assessment.

Methodology: Refractometer (ASTM D1218)

  • Apparatus: An Abbe refractometer with a circulating fluid bath for temperature control and a sodium light source.

  • Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

  • Procedure: A few drops of the this compound sample are placed on the clean, dry prism surface of the refractometer.[2]

  • The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).

  • The light source is positioned, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

  • The compensator is adjusted to remove any color fringe.

  • The measurement dial is turned until the dividing line is centered on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.[1]

Purity Analysis by Gas Chromatography

Gas chromatography (GC) is a powerful technique to assess the purity of volatile compounds like this compound.

Methodology: Capillary Gas Chromatography

  • Apparatus: A gas chromatograph equipped with a capillary column (a nonpolar stationary phase like dimethylpolysiloxane is suitable for alkanes), a flame ionization detector (FID), a heated injector, and a carrier gas (e.g., helium, nitrogen).[11]

  • Sample Preparation: The this compound sample is typically diluted in a volatile solvent (e.g., hexane) to an appropriate concentration.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC, where it is vaporized and swept onto the column by the carrier gas.

  • Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase. The elution order generally follows the order of increasing boiling points.[11]

  • Detection: As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the substance.

  • Analysis: The resulting chromatogram shows peaks corresponding to each component. The area under the peak for this compound is compared to the total area of all peaks (excluding the solvent) to determine its percentage purity.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a liquid hydrocarbon such as this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Obtain this compound Sample PurityCheck Assess Purity (GC-FID) Sample->PurityCheck Prep Prepare Aliquots for Testing PurityCheck->Prep CollectData Collect Raw Data PurityCheck->CollectData Density Density (ASTM D4052) Prep->Density BoilingPoint Boiling Point (ASTM D86) Prep->BoilingPoint MeltingPoint Melting Point (Capillary Method) Prep->MeltingPoint RefractiveIndex Refractive Index (ASTM D1218) Prep->RefractiveIndex Density->CollectData BoilingPoint->CollectData MeltingPoint->CollectData RefractiveIndex->CollectData Compare Compare with Literature Values CollectData->Compare Report Generate Technical Report Compare->Report

Caption: General workflow for physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for key values, while the outlined experimental protocols provide a foundation for the accurate and reproducible measurement of these characteristics in a laboratory setting. The presented workflow illustrates the logical progression from sample acquisition to final analysis. This information is critical for the safe handling, effective application, and scientific understanding of this compound in research and development.

References

Spectroscopic Profile of 2-Methyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain alkane, 2-methyldecane (C₁₁H₂₄). The information presented herein has been compiled from various spectral databases and scientific literature to serve as a valuable resource for compound identification, structural elucidation, and quality control. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectral analyses of this compound.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.55Multiplet1HCH (CH₃)₂
~1.25Broad Singlet16H-(CH ₂)₈-
~0.88Multiplet9HCH(CH ₃)₂ and -CH₂CH

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
39.08C2
31.96C9
29.98C8
29.71C4, C5, C6, C7 (signals may be overlapping)
27.99C3
27.44C10
22.71C1' (methyl group on C2)
22.66C1
14.12C11

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: Vapor Phase Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (asymmetric, -CH₃)
~2925C-H stretch (asymmetric, -CH₂-)
~2870C-H stretch (symmetric, -CH₃)
~2855C-H stretch (symmetric, -CH₂-)
~1465C-H bend (-CH₂- and -CH₃)
~1375C-H bend (-CH₃, characteristic of gem-dimethyl)

Source: NIST/EPA Gas-Phase Infrared Database.[1] Note: The spectrum is available for viewing on the NIST WebBook, but a detailed peak list with intensities is not provided.

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
m/zRelative IntensityProposed Fragment
43100%[C₃H₇]⁺
57High[C₄H₉]⁺
71High[C₅H₁₁]⁺
85Moderate[C₆H₁₃]⁺
156Low[M]⁺ (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[2][3] Note: The fragmentation pattern is typical for branched alkanes, with the most abundant peaks corresponding to stable secondary carbocations.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 600 MHz NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed. Typical acquisition parameters include a spectral width of 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) is required. Typical acquisition parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Gas-Phase Infrared (IR) Spectroscopy

Sample Preparation: A sample of this compound is vaporized and introduced into a gas cell with a defined path length (typically several centimeters). The cell is sealed with IR-transparent windows (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty gas cell is first recorded. The sample is then introduced, and the sample spectrum is recorded. The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Vaporization (IR/MS) Compound->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Dissolution->IR_Spec MS_Spec Mass Spectrometer Dissolution->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the acquisition and processing of spectroscopic data.

References

2-Methyldecane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyldecane (CAS Number: 6975-98-0), a branched-chain alkane with growing significance in various scientific and industrial sectors. This document collates its fundamental chemical and physical properties, details established synthetic protocols, and explores its current and potential applications, particularly its role as a chemical intermediate in the synthesis of fine chemicals and potential precursors for pharmaceuticals. While this compound is not directly implicated in specific biological signaling pathways, its utility as a building block in organic synthesis warrants a thorough understanding of its characteristics. This guide aims to serve as a central resource for professionals requiring in-depth technical information on this compound.

Core Chemical Information

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its fundamental identifiers and molecular characteristics are summarized below.

IdentifierValueReference
CAS Number 6975-98-0[1][2]
Molecular Formula C11H24[1][2]
Molecular Weight 156.31 g/mol [1][2]
IUPAC Name This compound
Synonyms Isoundecane, n-C8H17CH(CH3)2[1][2]
SMILES CCCCCCCCC(C)C[2][3]
InChIKey CNPVJWYWYZMPDS-UHFFFAOYSA-N[1]

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is presented in the following table. These properties are crucial for its application in chemical synthesis, as a solvent, and in fuel research.

PropertyValueReference
Appearance Colorless liquid/oil[1]
Boiling Point 189.19 °C to 189.30 °C[1][3]
Melting Point -48.84 °C to -48.9 °C[1][3]
Density 0.7331 g/mL[1]
Flash Point ~60.5 °C[3]
Refractive Index 1.4131[1]
Vapor Pressure 0.674 hPa @ 20°C (est.)[3]
logP (Octanol/Water Partition Coefficient) 5.9 to 6.156 (est.)[3][4]
Water Solubility 0.01 g/L[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Solubility Profile (g/L at 25°C): [3]

SolventSolubility
Ethanol2865.18
Methanol1030.87
Isopropanol4012.18
Ethyl Acetate6881.72
Acetone5933.36
Toluene4627.46
1,4-Dioxane9155.59

Synthesis and Experimental Protocols

This compound can be synthesized through various organic chemistry routes. Two prominent methods include the Grignard reaction and hydrodeoxygenation (HDO).

Grignard Reaction Synthesis

A general and classical approach to synthesizing branched alkanes like this compound involves the reaction of an appropriate Grignard reagent with a ketone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene.

Hydrodeoxygenation (HDO) Synthesis

A more contemporary and "green chemistry" approach involves the catalytic hydrodeoxygenation of suitable oxygenated precursors. A detailed experimental protocol for a general HDO procedure that can yield this compound is provided below.

General Procedure for Hydrodeoxygenation (HDO):

  • Reactant Preparation: A desired amount of the substrate is weighed and placed into a glass insert equipped with a magnetic stirring bar.

  • Catalyst and Solvent Addition: The appropriate solvent, a cocatalyst (e.g., Europium(III) trifluoromethanesulfonate), and 0.4 mol-% of Palladium on activated carbon (Pd/C, 5 w-%) are added to the glass insert.

  • Autoclave Setup: The glass insert is placed into an autoclave, which is then securely closed and positioned within a heating mantle.

  • Pressurization and Heating: The autoclave is pressurized with hydrogen gas (H2) to 40 bars at room temperature. The reaction mixture is then heated to 200°C for a specified duration (e.g., 16 hours).

  • Cooling and Filtration: After the reaction period, the solution is cooled to room temperature. The cooled solution is then filtered and diluted with a suitable solvent such as ethyl acetate (EtOAc) or hexane to a volume of 50 ml.

  • Sample Preparation for Analysis: An aliquot of 1.25 ml is taken from the diluted solution. To this, 0.1 ml of an internal standard (e.g., acetophenone) is added, and the resulting solution is further diluted with EtOAc or hexane to 10 ml.

  • Yield Determination: The yield of this compound is determined from this final solution using Gas Chromatography with Flame Ionization Detection (GC-FID).

HDO_Synthesis_Workflow cluster_prep Reactant and Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Substrate B Add Solvent A->B C Add Cocatalyst (e.g., Eu(OTf)3) B->C D Add Pd/C Catalyst C->D E Place in Autoclave D->E F Pressurize with H2 (40 bar) E->F G Heat to 200°C for 16h F->G H Cool to Room Temperature G->H I Filter and Dilute H->I J Add Internal Standard I->J K Dilute for Analysis J->K L Analyze by GC-FID K->L

HDO Synthesis Workflow for this compound.

Applications in Research and Development

This compound serves as a versatile compound with several key applications in scientific research and industrial processes.

  • Chemical Intermediate: It is a crucial building block in organic synthesis. Its branched structure offers a unique reactivity profile for creating more complex molecules. It is used as a precursor in the production of specialty chemicals, and potentially in the synthesis of agrochemicals and pharmaceuticals.

  • Solvent: Due to its non-polar nature and liquid state over a wide range of temperatures, this compound is utilized as a solvent in various chemical reactions and formulations.

  • Reference Standard: In analytical chemistry, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), this compound is employed as a reference or spike standard. It is used for establishing and validating retention times, assessing column resolution, and in the development of methods for quantifying iso-paraffins.

  • Fuel Research: It serves as a model component in surrogate-fuel studies to investigate oxidation kinetics and combustion properties of branched alkanes.

Biological Significance and Toxicological Profile

Currently, there is limited evidence to suggest that this compound is directly involved in specific biological signaling pathways. It is classified as a branched alkane, a class of compounds that are generally considered to be of low biological activity. This compound has been identified as a volatile component in some plants.

From a toxicological perspective, it is considered to have low acute toxicity. However, as with many hydrocarbons, it may be harmful if swallowed and enters the airways, posing an aspiration hazard. High vapor concentrations can cause irritation to the eyes and respiratory tract, as well as central nervous system effects such as headache and dizziness.

Conclusion

This compound is a well-characterized branched-chain alkane with a defined set of physicochemical properties that make it valuable in several scientific and industrial contexts. While it is not known to have a direct role in biological signaling, its utility as a chemical intermediate, a specialized solvent, and an analytical standard is firmly established. The synthetic methodologies, particularly modern catalytic processes like hydrodeoxygenation, offer efficient and greener routes to its production. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis, materials science, and analytical chemistry, and for those in drug development who may utilize such structures as starting materials for more complex active pharmaceutical ingredients.

References

The Natural Occurrence of 2-Methyldecane in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane (C₁₁H₂₄), is a volatile organic compound that has been identified in a variety of plant species. While the study of plant secondary metabolites has largely focused on more complex molecules like alkaloids, flavonoids, and terpenoids, the role and occurrence of smaller lipophilic compounds such as this compound are of growing interest. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including quantitative data, experimental protocols for its identification, and a discussion of its potential biosynthetic pathways and physiological significance.

Natural Occurrence and Quantitative Data

This compound has been reported in several plant species across different families. Its presence is often detected in the essential oil or volatile fractions of plant tissues. The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. A summary of the available quantitative data is presented in Table 1.

Plant SpeciesFamilyPlant PartAnalytical MethodConcentration of this compoundReference(s)
Hypericum perforatum L. (St. John's Wort)HypericaceaeAerial PartsGC-MS0.1 - 0.5% of essential oil[1]
Cicer arietinum L. (Chickpea)FabaceaeSeed (Headspace)GC-MSPresent, not quantified[2][3]
Angelica gigas NakaiApiaceaeRootNot specifiedPresent, not quantified[4]
Artemisia capillaris Thunb.AsteraceaeAerial PartsNot specifiedPresent, not quantified[4]
Guaiacum officinale L.ZygophyllaceaeShootGC-MSPresent, not quantified
Daphne mucronata RoyleThymelaeaceaeNot specifiedNot specifiedPresent, not quantified
Scapania aspera M. Bernet & G. BernetScapaniaceaeWhole PlantNot specifiedPresent, not quantified[5]
Porella arboris-vitae (With.) GrollePorellaceaeWhole PlantNot specifiedPresent, not quantified[5]

Table 1: Documented Occurrence and Quantitative Data of this compound in Plants

Experimental Protocols

The identification and quantification of this compound in plant matrices primarily rely on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the extraction and analysis of this compound.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the plant material and the volatility of the compound.

a) Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds from fresh or dried plant material without the need for solvent extraction.

  • Apparatus:

    • HS-SPME autosampler

    • SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS))

    • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Procedure:

    • Place a precisely weighed amount (e.g., 1-5 g) of finely ground plant material into a headspace vial.

    • Add a known amount of an internal standard (e.g., n-alkane solution) for quantification.

    • Seal the vial tightly.

    • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Immediately desorb the fiber in the GC injector.

b) Solvent Extraction followed by GC-MS Analysis

This is a more traditional method suitable for a broader range of compounds.

  • Apparatus and Reagents:

    • Soxhlet apparatus or sonicator

    • Rotary evaporator

    • Solvents (e.g., n-hexane, dichloromethane, methanol)

    • Anhydrous sodium sulfate

  • Procedure:

    • Air-dry the plant material to a constant weight and grind it into a fine powder.

    • Extract a known amount of the powdered material (e.g., 20 g) with a suitable solvent (e.g., n-hexane) using a Soxhlet apparatus for a defined period (e.g., 6 hours) or sonication.

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • The concentrated extract can be further purified or directly analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

  • Typical GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 3°C/min.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Hold: 5 minutes at 250°C.

  • Typical MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Compound Identification:

    • Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard.

    • The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 156 and characteristic fragment ions.

    • Comparison with mass spectral libraries (e.g., NIST, Wiley) can provide tentative identification.

  • Quantification:

    • For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve. The use of an internal standard is recommended for improved accuracy.

Biosynthesis of this compound in Plants (Proposed Pathway)

The biosynthesis of branched-chain alkanes, such as this compound, in plants is not well-elucidated. However, it is hypothesized to be derived from the fatty acid synthesis (FAS) pathway, similar to what has been observed in other organisms. The pathway likely involves the incorporation of a methyl-branched starter unit.

A proposed biosynthetic pathway is outlined below:

Biosynthesis_of_2_Methyldecane cluster_precursors Primary Metabolism cluster_fas Fatty Acid Synthesis (FAS) cluster_modification Post-FAS Modification Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA FAS_Initiation FAS Initiation (Isobutyryl-CoA as starter) Isobutyryl-CoA->FAS_Initiation Malonyl-CoA Malonyl-CoA Chain_Elongation Chain Elongation (Malonyl-CoA addition) Malonyl-CoA->Chain_Elongation FAS_Initiation->Chain_Elongation Reduction_Dehydration_Reduction Reduction, Dehydration, Reduction Cycles Chain_Elongation->Reduction_Dehydration_Reduction Reduction_Dehydration_Reduction->Chain_Elongation x4 cycles C11_Acyl_ACP 2-Methyl-decanoyl-ACP Reduction_Dehydration_Reduction->C11_Acyl_ACP Reduction_to_Aldehyde Reduction to Aldehyde C11_Acyl_ACP->Reduction_to_Aldehyde Decarbonylation Decarbonylation Reduction_to_Aldehyde->Decarbonylation 2_Methyldecane 2_Methyldecane Decarbonylation->2_Methyldecane

Caption: Proposed biosynthetic pathway of this compound in plants.

The proposed pathway begins with the amino acid valine, which can be converted to isobutyryl-CoA. Isobutyryl-CoA serves as a starter unit for the fatty acid synthase (FAS) complex. Through successive rounds of elongation with malonyl-CoA, a C11 branched-chain acyl-ACP (2-methyl-decanoyl-ACP) is formed. This intermediate is then likely reduced to an aldehyde and subsequently decarbonylated to yield this compound.

Potential Physiological Role of this compound

The presence of this compound in plants suggests it may have specific ecological or physiological functions. While direct evidence for the role of this compound is limited, its chemical nature as a volatile branched-chain alkane points towards several possibilities:

  • Allelochemical: this compound could be released into the environment to influence the growth and development of neighboring plants, a phenomenon known as allelopathy.

  • Semiochemical: It may act as a semiochemical, mediating interactions between plants and other organisms. This could include attracting pollinators, repelling herbivores, or acting as a cue for parasitic or predatory insects.

  • Cuticular Component: Like other long-chain alkanes, it may be a component of the plant cuticle, contributing to its hydrophobicity and protecting the plant from desiccation and UV radiation.

Further research is required to elucidate the specific roles of this compound in the plants in which it is found.

Experimental Workflow for Investigating this compound in Plants

The following diagram illustrates a logical workflow for researchers investigating the natural occurrence and function of this compound in a plant of interest.

Experimental_Workflow Plant_Material_Selection Plant Material Selection (e.g., leaves, roots, flowers) Extraction Extraction (HS-SPME or Solvent Extraction) Plant_Material_Selection->Extraction GC_MS_Analysis GC-MS Analysis (Identification & Quantification) Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Statistical Analysis) GC_MS_Analysis->Data_Analysis Biosynthetic_Studies Biosynthetic Pathway Studies (e.g., Isotopic Labeling) Data_Analysis->Biosynthetic_Studies Functional_Assays Functional Assays (e.g., Allelopathy, Insect Bioassays) Data_Analysis->Functional_Assays Results_Interpretation Results Interpretation & Conclusion Biosynthetic_Studies->Results_Interpretation Functional_Assays->Results_Interpretation

Caption: A logical workflow for the study of this compound in plants.

Conclusion and Future Directions

This compound is a naturally occurring branched-chain alkane found in a range of plant species. While methods for its detection are well-established, there is a significant gap in our understanding of its quantitative distribution, biosynthesis, and physiological function in plants. Future research should focus on:

  • Quantitative screening of a wider range of plant species to determine the prevalence of this compound.

  • Elucidation of the specific biosynthetic pathway in plants, including the identification of the enzymes involved.

  • Functional studies to determine the ecological and physiological roles of this compound as a potential allelochemical or semiochemical.

A deeper understanding of this compound in plants could open up new avenues for its application in agriculture, pest management, and the development of novel bioactive compounds.

References

Thermodynamic Properties of 2-Methyldecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane with the chemical formula C₁₁H₂₄, serves as a crucial component in various industrial and research applications. Its thermodynamic properties are fundamental to understanding its behavior in chemical processes, formulation development, and as a potential non-polar solvent. This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, complete with experimental data, detailed methodologies for its determination, and a generalized experimental workflow. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Core Thermodynamic Properties of this compound

The following tables summarize the key thermodynamic properties of this compound, compiled from various reputable sources.

Table 1: General and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₄[1]
Molecular Weight156.31 g/mol [1]
CAS Number6975-98-0[1]
Boiling Point189.3 °C at 760 mmHg[2]
Melting Point-48.9 °C[2]
Vapor Pressure0.49 mmHg at 25 °C[2]

Table 2: Enthalpy and Entropy Data

PropertyValueTemperature (K)Source
Enthalpy of Fusion (ΔfusH)25.087 kJ/mol224.31[3]
Enthalpy of Vaporization (ΔvapH)77.26 kJ/mol (parameter A)328 to 368[3]
Standard Liquid Entropy (S°liquid)453.80 J/mol·K298.15[4]
Entropy of Fusion (ΔfusS)111.84 J/mol·K224.31[3]

Table 3: Heat Capacity Data

PropertyValueTemperature (K)Source
Liquid Phase Heat Capacity (Cp,liquid)341.21 J/mol·K298.15[3][4]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the general methodologies for measuring key thermodynamic parameters of liquid hydrocarbons like this compound.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion

Adiabatic calorimetry is a primary technique for measuring the heat capacity and enthalpy of phase transitions, such as fusion. The principle of this method is to measure the amount of heat required to produce a specific temperature change in a substance under conditions where no heat is exchanged with the surroundings.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample container (the calorimeter vessel). The sample's purity is critical to obtaining accurate phase transition data.[5] The container is then sealed to prevent any loss of substance due to evaporation.

  • Apparatus Setup: The calorimeter vessel is placed within an adiabatic shield. This shield is equipped with heaters and temperature sensors that are controlled to maintain its temperature as close as possible to the temperature of the calorimeter vessel throughout the experiment. This minimizes heat leakage to or from the sample.

  • Cooling and Equilibration: The calorimeter and its contents are cooled to a temperature below the expected melting point of this compound. The system is then allowed to reach thermal equilibrium.

  • Heating and Data Acquisition: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise. The temperature of the sample is meticulously recorded as a function of the energy input.

  • Melting Point Determination: As the sample reaches its melting point, the input of energy will contribute to the enthalpy of fusion rather than an increase in temperature, resulting in a plateau or a region of much slower temperature rise on the temperature-energy input curve. The enthalpy of fusion is calculated from the total energy supplied during this phase transition.

  • Heat Capacity Calculation: In the regions where only a single phase (solid or liquid) is present, the heat capacity is calculated from the slope of the temperature versus energy input curve (ΔT/ΔQ), the known mass of the sample, and its molar mass.

Static Method for Vapor Pressure Determination

The static method is a direct and accurate way to measure the vapor pressure of a liquid at a given temperature. It involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed system.

Methodology:

  • Sample Degassing: A sample of this compound is placed in a thermostatted container connected to a pressure measuring device (manometer) and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air, which would otherwise contribute to the total pressure. This is often achieved by repeated freeze-pump-thaw cycles.

  • Temperature Control: The container with the degassed sample is immersed in a constant-temperature bath, allowing the sample to reach thermal equilibrium at the desired temperature.

  • Equilibrium and Measurement: Once the temperature of the liquid is stable, the system is isolated from the vacuum pump. The pressure of the vapor in the headspace above the liquid is then measured using the manometer. This pressure is the vapor pressure of this compound at that specific temperature.

  • Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the measurement process is repeated to obtain vapor pressure data over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid sample like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Adiabatic Calorimetry cluster_vapor_pressure Vapor Pressure Measurement (Static Method) cluster_results Final Thermodynamic Data start Start sample_prep High-Purity This compound Sample start->sample_prep weighing Precise Weighing sample_prep->weighing load_cal Load into Calorimeter weighing->load_cal load_vp Load into Vapor Pressure Apparatus weighing->load_vp cool_equilibrate Cool & Equilibrate load_cal->cool_equilibrate heat_measure Controlled Heating & Temperature Measurement cool_equilibrate->heat_measure data_analysis_cal Data Analysis heat_measure->data_analysis_cal cp_hf Calculate Heat Capacity & Enthalpy of Fusion data_analysis_cal->cp_hf final_data Comprehensive Thermodynamic Properties of this compound cp_hf->final_data degas Degas Sample load_vp->degas thermostat Thermostat & Equilibrate degas->thermostat measure_p Measure Equilibrium Pressure thermostat->measure_p data_analysis_vp Data Analysis measure_p->data_analysis_vp vp_t Determine Vapor Pressure as a function of Temperature data_analysis_vp->vp_t vp_t->final_data

A generalized workflow for determining the thermodynamic properties of this compound.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[6] It is essential to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[7] Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[6][7] Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[6] In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.[6] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][8]

Conclusion

This technical guide provides a consolidated source of information on the thermodynamic properties of this compound. The presented data, coupled with the detailed experimental protocols, offers a robust foundation for researchers and professionals in various scientific disciplines. The understanding and application of these properties are critical for process optimization, formulation design, and ensuring safe and effective use of this compound in both research and industrial settings.

References

2-Methyldecane as a Volatile Organic Compound (VOC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane (CAS 6975-98-0) is a branched-chain alkane that functions as a volatile organic compound (VOC). It is found in a variety of natural sources, including plants and insects, and plays a significant role in chemical communication. As a semiochemical, it can influence the behavior of insects, making it a compound of interest for the development of novel pest management strategies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, analytical methods for its detection, its role in biological signaling, and protocols for relevant experimental procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing analytical methods and understanding its environmental fate.

PropertyValueUnitReference
Molecular FormulaC₁₁H₂₄[1][2][3]
Molecular Weight156.31 g/mol [1][2]
Boiling Point189.3°C[1]
Melting Point-48.9°C[1]
Density0.7331g/cm³ at 20°C
Vapor Pressure0.49mmHg at 25°C[1]
logP (Octanol-Water Partition Coefficient)5.9[1]
Refractive Index1.4131at 20°C
InChIKeyCNPVJWYWYZMPDS-UHFFFAOYSA-N[1][3]

Natural Occurrence

This compound has been identified as a volatile component in a variety of plants, including Angelica gigas, Hypericum perforatum (St. John's Wort), and Artemisia capillaris.[1] It is also a constituent of chickpea seeds (Cicer arietinum).[4] In the animal kingdom, it functions as a semiochemical, a chemical signal used for communication, in various insect species.

Analytical Methodologies for this compound Detection and Quantification

The analysis of this compound, particularly from complex environmental or biological matrices, typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound in Plant Volatiles

This protocol provides a general framework for the analysis of this compound in plant headspace samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

  • Sample Collection (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known quantity of the plant material (e.g., 1-5 grams of fresh leaves) into a sealed headspace vial.

    • Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample.

    • The extraction time and temperature should be optimized; typical starting points are 30-60 minutes at 40-60°C.

  • GC-MS Analysis:

    • Injector: The SPME fiber is thermally desorbed in the GC inlet, which is typically operated in splitless mode to maximize sensitivity. An injection temperature of 250°C is common.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 5-10°C/minute.

      • Final hold: 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identification of this compound is achieved by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).

    • Quantification can be performed using an internal or external standard calibration curve.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material in Vial SPME_Fiber SPME Fiber Plant_Material->SPME_Fiber Headspace Adsorption GC_Inlet GC Inlet (Desorption) SPME_Fiber->GC_Inlet Thermal Desorption GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Identification Identification (Library Match) Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification

Figure 1. GC-MS workflow for this compound analysis.

Role as a Semiochemical in Insects

This compound is known to act as a semiochemical, influencing the behavior of various insect species. It can function as a component of pheromone blends, affecting processes such as mate recognition, aggregation, and trail following.

Insect Olfactory Signaling Pathway

The detection of volatile compounds like this compound by insects is a complex process initiated by the binding of the odorant molecule to an Olfactory Receptor (OR) located on the dendrites of Olfactory Receptor Neurons (ORNs), which are housed in sensory hairs called sensilla. While the specific receptor for this compound has not been definitively identified in all insect species, the general mechanism of olfactory signal transduction is understood.

Experimental Protocol: Electroantennography (EAG) for Insect Response to this compound

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

  • Antenna Preparation:

    • Excise the antenna from a live, immobilized insect.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Delivery:

    • A purified and humidified air stream is continuously passed over the antenna.

    • A puff of air containing a known concentration of this compound is injected into the continuous air stream. The solvent for the this compound should be a high-purity, low-volatility solvent like paraffin oil. A solvent-only puff serves as a control.

  • Data Recording and Analysis:

    • The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

    • The amplitude of the depolarization is measured and compared to the response elicited by control and standard compounds.

Insect_Olfactory_Signaling Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transduction

Figure 2. Generalized insect olfactory signaling pathway.
Behavioral Assays

To determine the behavioral response of an insect to this compound, olfactometer assays are commonly employed.

Experimental Protocol: Two-Choice Olfactometer Assay

  • Apparatus: A Y-tube olfactometer is a common choice. It consists of a central arm where the insect is introduced and two side arms, each connected to a separate air stream.

  • Stimulus Preparation: One air stream passes over a filter paper treated with a solution of this compound in a suitable solvent. The other air stream passes over a filter paper treated with the solvent alone (control).

  • Assay:

    • An insect is released at the entrance of the central arm.

    • The insect's movement is observed, and the arm it chooses to enter first, as well as the time spent in each arm, is recorded.

    • The positions of the treatment and control arms are switched between trials to avoid positional bias.

  • Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the arm containing this compound.

Olfactometer_Workflow cluster_setup Olfactometer Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis Air_Source Purified Air Source Control_Arm Control Arm (Solvent Only) Air_Source->Control_Arm Treatment_Arm Treatment Arm (this compound) Air_Source->Treatment_Arm Y_Tube Y-Tube Olfactometer Control_Arm->Y_Tube Treatment_Arm->Y_Tube Observation Observation of Choice Y_Tube->Observation Insect_Release Insect Release Insect_Release->Y_Tube Data_Recording Data Recording Observation->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis

Figure 3. Workflow for a two-choice olfactometer assay.

Synthesis of this compound

For research purposes, a reliable synthetic route to obtain pure this compound is necessary. One common method involves a Grignard reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This is a generalized protocol and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

  • Formation of the Grignard Reagent:

    • React 2-bromodecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). This forms decan-2-ylmagnesium bromide.

  • Reaction with a Methylating Agent:

    • Add a suitable methylating agent, such as dimethyl sulfate, dropwise to the Grignard reagent at a controlled temperature (e.g., 0°C).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Conclusion

This compound is a volatile organic compound with significant roles in chemical ecology. Its detection and quantification from natural sources, as well as the elucidation of its effects on insect behavior, are crucial areas of research. The protocols and information provided in this guide offer a foundational resource for scientists and researchers working with this intriguing molecule. Further investigation into the specific olfactory receptors and downstream signaling pathways activated by this compound will undoubtedly open new avenues for the development of targeted and environmentally friendly pest management strategies.

References

2-Methyldecane: A Potential Volatile Biomarker for Non-Invasive Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pursuit of non-invasive, reliable, and cost-effective biomarkers is a paramount objective in modern medical diagnostics and drug development. Volatile organic compounds (VOCs), present in exhaled breath, offer a promising window into the metabolic state of an individual, with the potential for early disease detection. This technical guide focuses on 2-methyldecane, a branched-chain alkane, and explores its potential as a biomarker. Emerging evidence suggests a link between saturated alkanes, including their methylated derivatives, and pathologies characterized by increased oxidative stress, such as lung cancer. This document provides a comprehensive overview of the current understanding of this compound as a potential biomarker, its likely biochemical origin, methodologies for its detection, and its prospective applications in a clinical research setting.

Introduction to this compound and Volatile Biomarkers

This compound (C₁₁H₂₄) is a branched-chain alkane that is volatile at physiological temperatures.[1] As a member of the broader class of VOCs, it can be found in trace amounts in exhaled breath.[2] The analysis of VOCs in breath is a rapidly advancing field of research, as these compounds can be byproducts of metabolic processes within the body.[3] Pathological states, such as cancer and infectious diseases, can alter these metabolic pathways, leading to the production of unique VOC signatures that can be detected non-invasively.[2][3]

Hydrocarbons, such as alkanes and their derivatives, are particularly noteworthy as they are often associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[4] One study has specifically identified 2,2-dimethyldecane, a structural isomer of this compound, as a hydrocarbon VOC detected in the exhaled breath of lung cancer patients.[5]

Potential Biomarker Applications

The primary potential application of this compound as a biomarker currently centers on the detection of lung cancer . The presence of alkanes and their derivatives in the breath of lung cancer patients is a recurring finding in VOC research.[2][6] While specific quantitative data for this compound is not yet widely available, the consistent detection of related compounds in lung cancer cohorts underscores its potential.

A study on VOCs in lung cancer cell lines observed that 2-methylpentane was significantly increased in all tested cancer cell lines compared to normal lung cells.[7] This supports the hypothesis that altered metabolism in cancer cells leads to the production and release of such branched alkanes.

There is also a plausible, though less directly evidenced, application in the context of tuberculosis (TB) . Studies have noted that oxidative stress is a key feature of TB pathology, and have identified various alkanes and methylated derivatives as potential breath biomarkers for the disease.[8]

Biochemical Origin and Signaling Pathways

The most probable biochemical origin of this compound and related alkanes in pathological states is lipid peroxidation .[4] In conditions of high oxidative stress, ROS can attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction that leads to the degradation of these lipids.[1][9] This process generates a variety of volatile byproducts, including alkanes.[4]

The general pathway can be summarized as follows:

  • Initiation: Reactive oxygen species abstract a hydrogen atom from a fatty acid, creating a lipid radical.

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another fatty acid, perpetuating the chain reaction and forming a lipid hydroperoxide.

  • Decomposition: The unstable lipid hydroperoxides decompose into smaller, more stable molecules, including a variety of aldehydes and volatile alkanes.

Branched-chain alkanes like this compound likely arise from the peroxidation of branched-chain fatty acids or from specific fragmentation patterns of more common PUFAs.

cluster_0 Cellular Environment (High Oxidative Stress) cluster_1 Clinical Detection ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (in Cell Membranes) ROS->PUFA attacks LipidPerox Lipid Peroxidation (Chain Reaction) PUFA->LipidPerox initiates Alkanes Volatile Branched Alkanes (e.g., this compound) LipidPerox->Alkanes produces ExhaledBreath Exhaled Breath Alkanes->ExhaledBreath released in

Figure 1. Proposed origin of this compound from oxidative stress-induced lipid peroxidation.

Quantitative Data Summary

While a significant body of research has identified various VOCs in the breath of patients with lung cancer and other diseases, specific quantitative data for this compound remains limited in publicly accessible literature. Most studies report on a panel of VOCs that collectively serve as a biomarker signature. For context, the table below presents data for other alkanes that have been identified in lung cancer studies, illustrating the typical concentration ranges and statistical significance observed.

BiomarkerDiseasePatient Group (Mean Conc. ± SD)Control Group (Mean Conc. ± SD)p-valueReference
2-MethylpentaneLung CancerSignificantly elevated in cell linesBaseline in normal cells<0.05[7]
Various AlkanesLung CancerGenerally elevatedLower concentrations<0.0003[6]
1-ButanolLung CancerSignificantly higherLower concentrations<0.05[3]
3-Hydroxy-2-butanoneLung CancerSignificantly higherLower concentrations<0.05[3]

Note: The data presented are illustrative of findings for related VOCs. Specific quantification of this compound in patient cohorts requires further dedicated studies.

Experimental Protocols

The gold standard for the analysis of VOCs in exhaled breath is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation, identification, and quantification of individual compounds in a complex mixture. A typical workflow involves sample collection, pre-concentration, and instrumental analysis.

Breath Sample Collection
  • Patient Preparation: Patients are typically required to fast for a minimum of 8 hours to minimize the influence of dietary VOCs.[10]

  • Sample Collection: Patients exhale into an inert collection bag (e.g., Tedlar bag) or a specialized breath condensate collection device.[10] The collection should capture alveolar breath, which is rich in endogenous compounds.

  • Sample Storage: Samples are processed immediately or stored under controlled conditions to prevent degradation of the target analytes.

Sample Preparation and Pre-concentration

Due to the low concentrations of VOCs in breath, a pre-concentration step is essential. Solid-Phase Microextraction (SPME) is a widely used technique.

  • Fiber Selection: A SPME fiber with a suitable coating (e.g., Carboxen/Polydimethylsiloxane) is chosen to effectively adsorb the target analytes.

  • Extraction: The SPME fiber is exposed to the headspace of the breath sample (from the Tedlar bag) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of VOCs.

GC-MS Analysis
  • Thermal Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed VOCs are thermally desorbed onto the GC column.

  • Chromatographic Separation: The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a 5% phenyl methyl siloxane column). A typical temperature program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 5°C/minute.

    • Hold: Maintain 220°C for 4 minutes.

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

cluster_workflow GC-MS Workflow for this compound Detection Collection 1. Breath Sample Collection SPME 2. SPME Pre-concentration Collection->SPME Desorption 3. Thermal Desorption SPME->Desorption GC 4. GC Separation Desorption->GC MS 5. MS Detection & Identification GC->MS Data 6. Data Analysis & Quantification MS->Data

Figure 2. General experimental workflow for the analysis of this compound in exhaled breath.

Challenges and Future Directions

The translation of this compound from a potential biomarker to a clinically validated tool faces several challenges. The concentration of VOCs in breath can be influenced by exogenous factors such as diet, smoking, and environmental exposures, necessitating strict standardization of sample collection protocols. Furthermore, large-scale clinical studies are required to establish the sensitivity and specificity of this compound for specific diseases and to define precise concentration cut-offs that distinguish between healthy and diseased states.

Future research should focus on:

  • Quantitative Studies: Conducting large cohort studies to accurately quantify the levels of this compound in patients with lung cancer and other relevant diseases compared to healthy controls.

  • Standardization of Methods: Developing and adhering to standardized protocols for breath collection, storage, and analysis to ensure reproducibility across different research centers.

  • Biomarker Panels: Investigating the diagnostic power of this compound in combination with other VOCs to create more robust and disease-specific biomarker panels.

  • Longitudinal Monitoring: Assessing the utility of monitoring this compound levels over time to track disease progression or response to therapy.

Conclusion

This compound represents an intriguing, albeit not yet fully validated, potential biomarker for diseases characterized by oxidative stress, most notably lung cancer. Its origin from lipid peroxidation provides a strong biological rationale for its investigation. The primary analytical technique for its detection, GC-MS, is well-established and highly sensitive. While more research is needed to quantify its concentration in disease states and validate its clinical utility, this compound and other related branched alkanes hold significant promise as components of a future non-invasive "breath biopsy" for early disease detection and monitoring. This guide serves as a foundational resource for researchers poised to further explore and harness the diagnostic potential of this volatile compound.

References

The Unsung Workhorse: A Technical Guide to 2-Methyldecane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane with the chemical formula C₁₁H₂₄, serves as a versatile yet often overlooked component in the landscape of chemical synthesis.[1] While its primary applications are as a solvent and a component in fuel mixtures, its role as a chemical intermediate is gaining increasing recognition in the synthesis of advanced lubricants, specialized fuels, and as a precursor for pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development and chemical manufacturing.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical's properties is paramount for its effective application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₄[3]
Molecular Weight 156.31 g/mol [3]
CAS Number 6975-98-0[3]
Appearance Colorless liquid[3]
Boiling Point 189.3 °C[3]
Melting Point -48.9 °C[3]
Density 0.738 g/cm³ at 20 °C[3]
¹H-NMR (CDCl₃, 400 MHz) δ 0.79 (d, J=6.87 Hz, 6H), 0.80 (t, J=7.33 Hz, 3H), 1.15 (m, 2H), 1.26 (m, 12H), 1.44 (sext, J=6.87 Hz, 1H)[4]
¹³C-NMR (CDCl₃) Chemical shifts available[3][5]
GC-MS Mass spectral data available[3][5]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. Two prominent examples are the Grignard reaction, which allows for the precise construction of the carbon skeleton, and the hydrodeoxygenation of corresponding alcohols, a powerful reduction method.

Grignard Synthesis (Adapted Protocol)

Experimental Protocol (Adapted for this compound Synthesis via 2-Halodecane):

  • Materials: 2-Bromodecane, magnesium turnings, anhydrous diethyl ether, methyl iodide, dilute HCl, saturated NaHCO₃ solution, anhydrous MgSO₄.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 2-bromodecane (1 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 2-bromodecane solution to the magnesium to initiate the reaction, which is indicated by the formation of a cloudy solution and gentle refluxing.

    • Once the reaction has started, add the remaining 2-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of dilute HCl.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Hydrodeoxygenation (HDO)

Hydrodeoxygenation is a method to remove oxygen from a molecule. In the context of synthesizing this compound, this would typically involve the reduction of 2-methyldecanol. A general procedure for the HDO of a substrate to yield this compound has been reported with high efficiency.

Experimental Protocol:

  • Materials: Substrate (e.g., a derivative of 2-methyldecanol), palladium on activated carbon (Pd/C) catalyst, hydrogen gas, acetic acid, europium(III) trifluoromethanesulfonate, ethyl acetate.

  • Procedure:

    • In a glass insert for an autoclave, place the substrate, a suitable solvent (e.g., ethyl acetate), a co-catalyst such as europium(III) trifluoromethanesulfonate, and 0.4 mol% of 5 wt% Pd/C.

    • Place the glass insert into the autoclave and pressurize with hydrogen gas to 40 bar.

    • Heat the reaction mixture to 200 °C for 16 hours.

    • After cooling to room temperature, filter the reaction mixture and dilute it with an appropriate solvent.

    • The yield of this compound can be determined by GC-FID analysis using an internal standard. A reported yield for this type of reaction is 94%.

Key Reactions of this compound

As a saturated alkane, this compound participates in characteristic free-radical reactions, primarily halogenation and oxidation. These reactions allow for the introduction of functional groups, transforming the inert alkane into a more reactive intermediate for further synthesis.[1]

Free-Radical Halogenation

Halogenation of alkanes proceeds via a free-radical chain mechanism, typically initiated by UV light or heat. The reaction introduces a halogen atom onto the alkane chain, which can then be substituted to introduce other functional groups.

Reaction Conditions: The reaction is typically carried out by treating this compound with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light or heat. The product distribution will favor substitution at the tertiary carbon due to the greater stability of the tertiary radical intermediate.

Experimental Protocol (General):

  • Materials: this compound, N-bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride (solvent).

  • Procedure:

    • Dissolve this compound and NBS in carbon tetrachloride in a round-bottom flask.

    • Add a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux with stirring. The reaction is initiated by the decomposition of the benzoyl peroxide.

    • Monitor the reaction by GC until the starting material is consumed.

    • Cool the reaction mixture, filter to remove succinimide, and wash the filtrate with sodium bisulfite solution and water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield the crude 2-bromo-2-methyldecane.

    • Purify the product by distillation under reduced pressure.

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad1 Br• Br2->Br_rad1 UV light or Δ Br_rad2 Br• Br2->Br_rad2 UV light or Δ 2-MD This compound Tert_rad Tertiary Radical 2-MD->Tert_rad + Br• HBr H-Br Tert_rad->HBr 2-Br-2-MD 2-Bromo-2-methyldecane Tert_rad->2-Br-2-MD + Br-Br Br_rad3 Br• 2-Br-2-MD->Br_rad3 Br_rad4 Br• Br2_term Br-Br Br_rad4->Br2_term Br_rad5 Br• Br_rad5->Br2_term Tert_rad2 Tertiary Radical 2-Br-2-MD_term 2-Bromo-2-methyldecane Tert_rad2->2-Br-2-MD_term Br_rad6 Br• Br_rad6->2-Br-2-MD_term Tert_rad3 Tertiary Radical Dimer Dimer Tert_rad3->Dimer Tert_rad4 Tertiary Radical Tert_rad4->Dimer

Caption: Free-radical halogenation of this compound.

Oxidation

The oxidation of alkanes is a less selective process but can be used to introduce oxygen-containing functional groups. The tertiary C-H bond in this compound is the most susceptible to oxidation, potentially leading to the formation of 2-methyl-2-decanol.

Reaction Conditions: Strong oxidizing agents like potassium permanganate or chromic acid can be used, often under harsh conditions. More controlled oxidation can be achieved using specific catalysts.

Role in the Synthesis of Bioactive Molecules

While direct synthesis of pharmaceuticals from this compound is not widely documented, its functionalized derivatives, particularly chiral alcohols, are valuable building blocks. The "2-methyl" branch provides a stereocenter, making it a useful starting point for the synthesis of chiral molecules.

Pheromone Synthesis

Many insect pheromones are long-chain, chiral molecules. While this compound itself is not a pheromone, its oxidized and functionalized derivatives can be. For example, the synthesis of insect pheromones often involves chiral alcohols with a similar carbon skeleton. A plausible synthetic pathway would involve the enantioselective oxidation of this compound to a specific enantiomer of 2-methyl-2-decanol, which could then be further elaborated into a target pheromone.

Pheromone_Synthesis_Workflow start This compound oxidation Enantioselective Oxidation start->oxidation chiral_alcohol (R)- or (S)-2-Methyl-2-decanol oxidation->chiral_alcohol functionalization Functional Group Interconversion chiral_alcohol->functionalization intermediate Key Intermediate (e.g., ester, aldehyde) functionalization->intermediate coupling Coupling Reaction (e.g., Wittig, Grignard) intermediate->coupling pheromone Target Pheromone coupling->pheromone

Caption: Generalized workflow for pheromone synthesis.

Signaling Pathways

While this compound itself is not known to be a signaling molecule in biological pathways, long-chain fatty acids and their derivatives, which can be conceptually derived from branched alkanes like this compound, are integral components of cellular signaling. For instance, fatty acids are precursors to eicosanoids, a class of signaling molecules involved in inflammation and immunity. A hypothetical link could be the metabolic conversion of a this compound derivative to a modified fatty acid that influences a signaling cascade.

The diagram below illustrates a simplified, conceptual signaling pathway involving a hypothetical bioactive lipid derived from a precursor structurally related to this compound. This is a generalized representation to fulfill the visualization requirement, as no direct signaling role for this compound has been identified in the literature.

Signaling_Pathway precursor This compound Derivative enzyme1 Metabolic Enzymes precursor->enzyme1 lipid Bioactive Lipid (Hypothetical) enzyme1->lipid receptor Cell Surface Receptor lipid->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pk Protein Kinase Activation second_messenger->pk cellular_response Cellular Response pk->cellular_response

Caption: Conceptual signaling pathway.

Conclusion

This compound, while a simple branched alkane, holds significant potential as a versatile building block in chemical synthesis. Its availability and the reactivity of its tertiary carbon position make it an attractive starting material for the synthesis of more complex molecules. The ability to introduce functionality through reactions such as halogenation and oxidation opens up pathways to a variety of intermediates. While its direct application in drug synthesis is not yet well-documented, its role as a precursor to chiral building blocks, particularly for the synthesis of insect pheromones and potentially other bioactive molecules, is a promising area for further research and development. The detailed protocols and reaction pathways provided in this guide serve as a valuable resource for chemists exploring the synthetic utility of this fundamental hydrocarbon.

References

2-Methyldecane: A Key Branched Alkane in High-Fidelity Fuel Surrogate Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Combustion Scientists

The development of predictive combustion models for complex transportation fuels, such as diesel and jet fuel, relies on the formulation of well-defined surrogate fuels. These surrogates, composed of a limited number of pure compounds, are designed to emulate the physical and chemical properties of the real fuel, facilitating reproducible research and the refinement of chemical kinetic models. Among the various classes of hydrocarbons present in these fuels, branched alkanes play a crucial role in governing ignition and combustion characteristics. 2-Methyldecane, a C11 iso-paraffin, has emerged as a significant component in high-fidelity surrogate fuel models due to its ability to represent the branched alkane fraction found in conventional and alternative fuels.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of surrogate fuel components is essential for accurate model development. The following table summarizes key properties of this compound.

PropertyValueUnits
Molecular Formula C₁₁H₂₄-
Molecular Weight 156.31 g/mol
CAS Number 6975-98-0-
Boiling Point 189.3°C
Flash Point 50.1°C
Vapor Pressure 0.818mmHg @ 25°C
Water Solubility 0.2971mg/L @ 25°C

Role in Surrogate Fuel Formulation

Real fuels are complex mixtures containing hundreds to thousands of individual hydrocarbon compounds. Surrogate models simplify this complexity by selecting a few key components to represent the broader classes of molecules, such as n-paraffins, iso-paraffins, cyclo-paraffins, and aromatics. This compound is particularly valuable for representing the iso-paraffin content in diesel and jet fuels.[1]

The inclusion of branched alkanes like this compound is critical for accurately simulating key combustion phenomena, including:

  • Low-Temperature Heat Release (LTHR): The branched structure of iso-paraffins influences the low-temperature oxidation chemistry, which is crucial for engine knock and autoignition behavior.

  • Ignition Delay: The presence and type of branching affect the ignition delay characteristics of the fuel.

  • Flame Propagation: The molecular structure of the fuel components impacts the laminar flame speed.

One notable application of a similar branched alkane, 2-methylheptadecane, is in a nine-component diesel surrogate designed to match a grade no. 2-D S15 diesel emissions-certification fuel.[1] The inclusion of such branched species enhances the compositional accuracy of the surrogate, allowing for more precise investigations into the influence of specific hydrocarbon classes on combustion and emissions.[1]

Logical Flow of Surrogate Fuel Development

The development and validation of a surrogate fuel model is a systematic process that involves several key stages. The following diagram illustrates a typical workflow.

surrogate_development_workflow cluster_0 Target Fuel Characterization cluster_1 Surrogate Formulation cluster_2 Model Validation TFC Analyze Target Fuel (e.g., GCxGC, NMR) IDP Identify Key Physical & Chemical Properties TFC->IDP SC Select Surrogate Components (e.g., n-alkanes, iso-alkanes, aromatics) IDP->SC OP Optimize Proportions to Match Target Properties SC->OP EXP Conduct Fundamental Combustion Experiments OP->EXP COMP Compare Experimental & Simulation Results EXP->COMP SIM Perform Kinetic Modeling Simulations SIM->COMP REF Refine Surrogate Formulation COMP->REF REF->SC

Caption: A typical workflow for the development and validation of a fuel surrogate model.

Experimental Methodologies for Combustion Analysis

The validation of surrogate fuel models relies on robust experimental data obtained from a variety of standardized combustion experiments. These experiments are designed to probe different aspects of the combustion process under well-controlled conditions.

Shock Tube and Rapid Compression Machine Experiments

Objective: To measure ignition delay times over a range of temperatures, pressures, and equivalence ratios.

Experimental Protocol:

  • Mixture Preparation: A combustible mixture of the surrogate fuel, an oxidizer (typically air or a synthetic air mixture), and an inert diluent (e.g., argon) is prepared in a mixing tank. The partial pressures of each component are carefully controlled to achieve the desired equivalence ratio.

  • Ignition:

    • Shock Tube: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that travels down the tube, compressing and heating the test gas mixture almost instantaneously.

    • Rapid Compression Machine (RCM): A piston is used to rapidly compress the test gas mixture, raising its temperature and pressure to conditions relevant to internal combustion engines.

  • Data Acquisition: The ignition delay time is typically determined by monitoring the pressure rise or the emission of specific radical species (e.g., OH*) using fast-response pressure transducers and optical diagnostics.

Laminar Flame Speed Measurements

Objective: To determine the rate at which a laminar flame front propagates through a premixed fuel-air mixture.

Experimental Protocol:

  • Apparatus: Common experimental setups include the constant-volume combustion bomb (spherical flame method) and the heat flux burner (flat flame method).

  • Mixture Preparation: A premixed fuel-air mixture of known composition is introduced into the combustion vessel.

  • Flame Propagation:

    • Spherical Flame: The mixture is ignited at the center of the bomb, and the outwardly propagating spherical flame is recorded using high-speed imaging. The flame speed is calculated from the rate of change of the flame radius.

    • Flat Flame: The premixed gas is passed through a porous burner plate, creating a flat, stationary flame. The gas flow rate is adjusted until the flame is stabilized, and the flame speed is equal to the burner exit velocity.

Signaling Pathway for Branched Alkane Combustion

The combustion of this compound, like other branched alkanes, proceeds through a complex network of elementary reactions. The following diagram provides a simplified representation of the key reaction pathways involved in the low- and high-temperature oxidation of a generic iso-alkane.

Caption: Simplified reaction pathways for the low- and high-temperature oxidation of a branched alkane.

Conclusion

This compound serves as a crucial component in the formulation of high-fidelity surrogate fuels for diesel and jet fuel applications. Its branched structure is essential for capturing the complex autoignition and combustion behavior of real fuels. The development of accurate chemical kinetic models for this compound, validated against robust experimental data from shock tubes, rapid compression machines, and laminar flame speed experiments, is critical for advancing the predictive capabilities of combustion simulations. Future research should focus on expanding the experimental database for this compound and other jet-fuel-range iso-paraffins to further refine and validate detailed chemical kinetic mechanisms.

References

Methodological & Application

Application Note: Synthesis of 2-Methyldecane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the laboratory-scale synthesis of 2-methyldecane, a branched-chain alkane. The synthetic strategy employs a classic Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. The overall process involves three main stages: the formation of a tertiary alcohol by reacting a Grignard reagent with a ketone, subsequent dehydration of the alcohol to an alkene mixture, and finally, catalytic hydrogenation to yield the saturated alkane. This robust methodology is suitable for standard synthetic chemistry laboratories and provides a reliable route to branched alkanes like this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process starting from 1-bromooctane and acetone.

  • Grignard Reaction: 1-bromooctane is converted to octylmagnesium bromide, which then reacts with acetone to form the tertiary alcohol, 2-methyl-2-decanol.

  • Dehydration: The synthesized alcohol is dehydrated using an acid catalyst to produce a mixture of isomeric alkenes (2-methyldec-1-ene and 2-methyldec-2-ene).

  • Hydrogenation: The alkene mixture is reduced via catalytic hydrogenation to afford the final product, this compound.

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of the Grignard reaction.[1] Diethyl ether is extremely flammable and should be handled with extreme care away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Methyl-2-decanol via Grignard Reaction

This step involves the preparation of the Grignard reagent followed by its reaction with a ketone.

Part A: Preparation of Octylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 1-Bromooctane (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

Procedure:

  • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be flame-dried or oven-dried (>120°C) and assembled under an inert atmosphere (e.g., dry nitrogen or argon).[2]

  • Place the magnesium turnings and a small iodine crystal in the reaction flask.[2]

  • Prepare a solution of 1-bromooctane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion (~10%) of the 1-bromooctane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.[2] Gentle warming may be required to start the reaction.[1]

  • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish.[3]

Part B: Reaction with Acetone

Materials:

  • Octylmagnesium bromide solution (from Step 1A)

  • Acetone (1.0 equivalent), anhydrous

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Cool the prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve anhydrous acetone in anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent.[2] Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour.[3]

  • To complete the reaction, gently reflux the mixture for 30 minutes.

Part C: Work-up and Purification

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute acid (e.g., 1 M HCl)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.[3] This will hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.[2]

  • Combine all organic layers and wash with brine, then dry over anhydrous MgSO₄.[2]

  • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-decanol.

  • Purify the crude alcohol by vacuum distillation.

Step 2: Dehydration of 2-Methyl-2-decanol

Materials:

  • 2-Methyl-2-decanol (from Step 1)

  • Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The general procedure for alcohol dehydration involves heating the alcohol with a strong acid.[4] Place the purified 2-methyl-2-decanol in a round-bottom flask equipped for distillation.

  • Add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to gently distill the alkene products as they form.

  • Wash the collected distillate with sodium bicarbonate solution to neutralize any remaining acid, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄ and purify by fractional distillation to obtain the alkene mixture.

Step 3: Hydrogenation of 2-Methyldecene Mixture

Materials:

  • 2-Methyldecene mixture (from Step 2)

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or ethyl acetate (solvent)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the alkene mixture in a suitable solvent like ethyl acetate in a hydrogenation vessel.[5]

  • Add a catalytic amount of Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40 bar or using a balloon).[5]

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure. The remaining liquid is the final product, this compound, which can be further purified by distillation if necessary.

Data Presentation

The following table summarizes key quantitative data for the reactants, intermediates, and the final product in this synthesis.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Typical Yield
1-BromooctaneC₈H₁₇Br193.13200-2021.111-
AcetoneC₃H₆O58.08560.784-
2-Methyl-2-decanolC₁₁H₂₄O172.31211-213~0.8280-90%
This compoundC₁₁H₂₄156.31189-1900.737>95% (Step 3)

Experimental Workflow Diagram

The logical flow of the synthesis from starting materials to the final product is illustrated below.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction & Alcohol Synthesis cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start_materials 1-Bromooctane + Mg Turnings in Anhydrous Ether grignard_formation 1a. Form Octylmagnesium Bromide Reagent start_materials->grignard_formation grignard_reaction 1b. React with Acetone grignard_formation->grignard_reaction Add Acetone workup 1c. Aqueous Workup & Purification grignard_reaction->workup product1 Intermediate 1: 2-Methyl-2-decanol workup->product1 dehydration Dehydrate Alcohol (Acid Catalyst, Heat) product1->dehydration product2 Intermediate 2: Alkene Mixture dehydration->product2 hydrogenation Catalytic Hydrogenation (H₂, Pd/C) product2->hydrogenation final_product Final Product: This compound hydrogenation->final_product

Caption: Workflow for the three-step synthesis of this compound.

References

Application Note: Preparation of 2-Methyldecane via Corey-House Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Corey-House synthesis is a powerful and versatile organometallic cross-coupling reaction used to form new carbon-carbon bonds.[1] It provides an effective method for synthesizing unsymmetrical alkanes by reacting a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[2][3] This method offers significant advantages over other alkane syntheses, such as the Wurtz reaction, by minimizing homo-coupling byproducts and allowing for the coupling of diverse alkyl groups, leading to high yields of the desired cross-coupled product.[1] This application note details the protocol for the preparation of 2-methyldecane, a branched-chain alkane, by coupling a primary alkyl halide (1-bromononane) with lithium diisopropylcuprate. The reaction is particularly efficient as it involves the coupling of a Gilman reagent with a primary alkyl halide.[2]

Overall Reaction Scheme

The synthesis of this compound is achieved in a three-step sequence starting from 2-bromopropane and 1-bromononane:

  • Formation of Isopropyllithium: CH₃CH(Br)CH₃ + 2 Li → CH₃CH(Li)CH₃ + LiBr

  • Formation of Lithium Diisopropylcuprate (Gilman Reagent): 2 CH₃CH(Li)CH₃ + CuI → Li[(CH₃)₂CH]₂Cu + LiI

  • Coupling Reaction: Li[(CH₃)₂CH]₂Cu + CH₃(CH₂)₈Br → CH₃(CH₂)₇CH(CH₃)₂ + (CH₃)₂CHCu + LiBr

Quantitative Data Summary

The following table outlines the reagents for a representative synthesis protocol. Molar equivalents are based on 1-bromononane as the limiting reagent.

ReagentFormulaMW ( g/mol )MolesQuantityDensity (g/mL)Role
Lithium metalLi6.940.2151.5 g0.534Reducing Agent
2-BromopropaneC₃H₇Br122.990.10813.2 g (9.8 mL)1.35Gilman Precursor
Copper(I) IodideCuI190.450.05410.2 g5.62Cuprate Formation
1-BromononaneC₉H₁₉Br207.150.05010.4 g (9.2 mL)1.124Alkyl Halide
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-~300 mL0.713Solvent
Product
This compoundC₁₁H₂₄156.31~0.045~7.0 g0.733Product (90% Yield)

Experimental Protocols

Safety Precautions: This synthesis involves pyrophoric reagents (isopropyllithium) and air/moisture-sensitive compounds. All procedures must be conducted under an inert atmosphere (e.g., dry argon or nitrogen) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

Part 1: Preparation of Lithium Diisopropylcuprate (Gilman Reagent)

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Formation of Isopropyllithium:

    • Place lithium metal (1.5 g, 0.215 mol), cut into small, flattened pieces, into the reaction flask containing 100 mL of anhydrous diethyl ether.

    • Add a solution of 2-bromopropane (13.2 g, 0.108 mol) in 50 mL of anhydrous diethyl ether to the dropping funnel.

    • Add approximately 1 mL of the 2-bromopropane solution to the stirring lithium suspension to initiate the reaction. The reaction is indicated by the appearance of turbidity and a gentle reflux.

    • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate sufficient to maintain a steady reflux.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes to ensure complete reaction. The resulting gray-to-black suspension is isopropyllithium.

  • Formation of the Cuprate:

    • In a separate 250 mL Schlenk flask, add copper(I) iodide (10.2 g, 0.054 mol) and suspend it in 100 mL of anhydrous diethyl ether.

    • Cool the isopropyllithium solution prepared in the previous step to -78 °C using a dry ice/acetone bath.

    • Slowly add the suspension of copper(I) iodide to the cold isopropyllithium solution via cannula transfer while stirring vigorously.

    • Upon addition of the CuI, the solution will change color, eventually forming a clear, colorless to pale yellow-brown solution of lithium diisopropylcuprate. Allow the mixture to stir at -78 °C for 30 minutes.

Part 2: Coupling Reaction and Synthesis of this compound

  • Addition of Alkyl Halide:

    • While maintaining the temperature of the Gilman reagent at -78 °C, add a solution of 1-bromononane (10.4 g, 0.050 mol) in 50 mL of anhydrous diethyl ether dropwise via syringe or dropping funnel over 30 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~100 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 75 mL).

    • Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Isolation:

    • The crude product is a colorless oil. Purify the crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Workflow for Corey-House Synthesis of this compound

Corey_House_Synthesis Corey-House Synthesis Workflow: this compound cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2-Bromopropane 2-Bromopropane Lithium Metal Lithium Metal Isopropyllithium Isopropyllithium (Organolithium Reagent) Lithium Metal->Isopropyllithium 1-Bromononane 1-Bromononane Product This compound 1-Bromononane->Product Copper(I) Iodide Copper(I) Iodide Gilman Lithium Diisopropylcuprate (Gilman Reagent) Copper(I) Iodide->Gilman Isopropyllithium->Gilman + 0.5 CuI Gilman->Product + 1-Bromononane

References

Application Note: Synthesis of 2-Methyldecane via Hydrodeoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-methyldecane, a branched alkane with applications as a chemical intermediate in the production of lubricants and specialty fuels. The synthesis route described is the catalytic hydrodeoxygenation (HDO) of 2-methyldecanoic acid. This method represents a green chemistry approach, utilizing a heterogeneous catalyst under moderate conditions to produce the target alkane with high yield. This application note is intended for researchers and professionals in the fields of chemistry, drug development, and materials science.

Introduction

This compound is a C11 branched-chain alkane. Its molecular structure makes it a valuable intermediate in various chemical syntheses. The hydrodeoxygenation (HDO) of fatty acids and their derivatives is a prominent method for producing alkanes, offering a green alternative to traditional synthesis routes. HDO involves the removal of oxygen atoms from a molecule in the presence of a catalyst and a hydrogen atmosphere. This process can proceed through several pathways, including hydrodeoxygenation (yielding an alkane with the same number of carbons), decarbonylation (yielding an alkane with one less carbon and carbon monoxide), and decarboxylation (yielding an alkane with one less carbon and carbon dioxide). The choice of catalyst and reaction conditions can influence the selectivity towards a specific pathway. This protocol details the synthesis of this compound from 2-methyldecanoic acid using a palladium on activated carbon (Pd/C) catalyst with a cocatalyst.

Experimental Protocol

This protocol is adapted from a general procedure for the hydrodeoxygenation of organic acids.[1]

Materials:

  • 2-Methyldecanoic acid (Substrate)

  • Palladium on activated carbon (5 wt% Pd/C)

  • Europium(III) trifluoromethanesulfonate (Eu(OTf)₃) (Cocatalyst)

  • Ethyl acetate (Solvent)

  • Hydrogen gas (H₂)

  • Acetophenone (Internal standard for GC analysis)

  • Hexane (for dilution)

Equipment:

  • High-pressure autoclave with a glass insert and magnetic stirring bar

  • Heating mantle

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reactor Charging:

    • Accurately weigh the desired amount of 2-methyldecanoic acid and place it into the glass insert equipped with a magnetic stirring bar.

    • Add the appropriate amount of ethyl acetate as the solvent.

    • Add the cocatalyst, Europium(III) trifluoromethanesulfonate.

    • Add 0.4 mol-% of the 5 wt% Pd/C catalyst.

  • Reaction Setup:

    • Place the glass insert into the autoclave and securely close the vessel.

    • Position the autoclave within a heating mantle.

    • Pressurize the autoclave with hydrogen gas to 40 bar at room temperature.

  • Hydrodeoxygenation Reaction:

    • Commence heating of the autoclave to 200°C while stirring the reaction mixture.

    • Maintain these conditions for 16 hours.

  • Work-up and Product Analysis:

    • After 16 hours, turn off the heating and allow the autoclave to cool to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction solution to remove the catalyst.

    • Dilute the filtered solution with ethyl acetate or hexane to a final volume of 50 ml.

    • For GC-FID analysis, take a 1.25 ml aliquot of the diluted solution.

    • Add 0.1 ml of acetophenone as an internal standard.

    • Further dilute this solution with ethyl acetate or hexane to 10 ml.

    • Analyze the final solution by GC-FID to determine the yield of this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Substrate2-Methyldecanoic AcidAssumed
Catalyst5 wt% Palladium on activated carbon[1]
CocatalystEuropium(III) trifluoromethanesulfonate[1]
SolventEthyl Acetate[1]
Temperature200°C[1]
Pressure (H₂)40 bar[1]
Reaction Time16 hours[1]
Reported Yield94% (for a similar HDO reaction)[1]

Signaling Pathways and Logical Relationships

The hydrodeoxygenation of a carboxylic acid to an alkane can proceed through different pathways. The primary pathways are direct hydrodeoxygenation, decarbonylation, and decarboxylation.

HDO_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products 2-Methyldecanoic_Acid 2-Methyldecanoic Acid This compound This compound 2-Methyldecanoic_Acid->this compound Hydrodeoxygenation H2 H₂ Catalyst Pd/C + Eu(OTf)₃ Catalyst->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and analysis of this compound.

experimental_workflow A 1. Reactor Charging - 2-Methyldecanoic Acid - Pd/C Catalyst - Eu(OTf)₃ Cocatalyst - Ethyl Acetate B 2. Reaction Setup - Seal Autoclave - Pressurize with H₂ (40 bar) A->B C 3. Hydrodeoxygenation - Heat to 200°C - Stir for 16 hours B->C D 4. Cooling and Depressurization C->D E 5. Product Isolation - Filtration to remove catalyst D->E F 6. Sample Preparation for Analysis - Dilution - Addition of Internal Standard E->F G 7. GC-FID Analysis - Determine Yield of this compound F->G

Caption: Workflow for this compound synthesis and analysis.

Conclusion

The hydrodeoxygenation of 2-methyldecanoic acid using a palladium on carbon catalyst with a europium(III) trifluoromethanesulfonate cocatalyst is an effective method for producing this compound. The protocol outlined provides a clear and detailed procedure for this synthesis, which is expected to result in a high yield of the desired branched alkane. This approach is well-suited for laboratory-scale synthesis and offers a greener alternative to many traditional alkane synthesis methods. Further optimization of reaction conditions and exploration of different catalyst systems could lead to even more efficient and selective transformations.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 2-Methyldecane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes key quantitative data, comprehensive experimental protocols, and visual representations of the analytical workflow and molecular fragmentation.

Quantitative Data

The following tables summarize the essential quantitative data for the GC-MS analysis of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₄--INVALID-LINK--
Molecular Weight156.31 g/mol --INVALID-LINK--
CAS Number6975-98-0--INVALID-LINK--

Table 2: Gas Chromatographic Data for this compound

ParameterValueColumn TypeSource
Kovats Retention Index1065.9Standard Non-Polar--INVALID-LINK--
Kovats Retention Index1076Semi-Standard Non-Polar--INVALID-LINK--
Kovats Retention Index1057Standard Polar--INVALID-LINK--

Table 3: Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion peak (M⁺) at m/z 156 is often of low abundance or absent in the electron ionization (EI) mass spectra of branched alkanes due to the high instability of the molecular ion.[1] The fragmentation pattern is dominated by the formation of stable carbocations.

m/zRelative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7150[C₅H₁₁]⁺
8530[C₆H₁₃]⁺
1135[C₈H₁₇]⁺
156<1[C₁₁H₂₄]⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions.

Experimental Protocols

This section details the recommended methodologies for sample preparation and GC-MS analysis of this compound.

Sample Preparation

For the analysis of this compound, a simple dilution with a volatile organic solvent is typically sufficient.

  • Materials:

    • This compound standard or sample

    • High-purity hexane (or other suitable volatile solvent like dichloromethane)

    • Volumetric flasks

    • Micropipettes

    • GC vials with caps and septa

  • Procedure:

    • Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in a specific volume of hexane (e.g., 1 mg/mL).

    • From the stock solution, perform serial dilutions to prepare a series of working standards for calibration. A typical concentration range could be 1 µg/mL to 100 µg/mL.

    • Transfer the prepared standards and any diluted samples into GC vials.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Splitless mode at 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 10 minutes at 300 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with volatile solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial GC_Injection GC Injection Vial->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Fragmentation Pathway of this compound

This diagram illustrates the primary fragmentation pathways of this compound upon electron ionization in the mass spectrometer.

Fragmentation_Pathway cluster_fragments Major Fragment Ions parent This compound (M+•, m/z 156) frag1 [C₃H₇]⁺ m/z 43 parent->frag1 Loss of C₈H₁₇• frag2 [C₄H₉]⁺ m/z 57 parent->frag2 Loss of C₇H₁₅• frag3 [C₅H₁₁]⁺ m/z 71 parent->frag3 Loss of C₆H₁₃• frag4 [C₆H₁₃]⁺ m/z 85 parent->frag4 Loss of C₅H₁₁•

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the fragmentation patterns of branched alkanes like 2-methyldecane in mass spectrometry is crucial for structural elucidation in various scientific disciplines, including drug development and metabolomics. Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation "fingerprint" that aids in the identification of these molecules. This document outlines the characteristic fragmentation of this compound, presents quantitative data for its major fragments, and provides a detailed protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Fragmentation Pattern of this compound

Under Electron Ionization (EI) at 70 eV, this compound (C₁₁H₂₄), a branched alkane, undergoes predictable fragmentation. The molecular ion (M⁺) peak at an m/z of 156 is often of low abundance or absent due to the molecule's propensity to fragment readily. The fragmentation process is dominated by cleavage at the branching point, which leads to the formation of stable secondary carbocations.

The primary fragmentation pathway involves the loss of alkyl radicals from the molecular ion. Cleavage of the C-C bond at the C2 position results in the formation of highly stable carbocations. The loss of a nonyl radical (•C₉H₁₉) is less favored than the loss of a methyl radical (•CH₃) or an octyl radical (•C₈H₁₇) due to the relative stability of the resulting carbocation and radical species. The most stable fragments are typically formed through cleavages that result in the most substituted carbocations.

Data Presentation

The mass spectrum of this compound is characterized by a series of fragment ions. The most prominent peaks and their proposed structures are summarized in the table below. The relative intensity is normalized to the base peak (the most abundant ion).

m/zProposed Fragment IonRelative Intensity (%)
43[C₃H₇]⁺100 (Base Peak)
57[C₄H₉]⁺~80
71[C₅H₁₁]⁺~60
85[C₆H₁₃]⁺~40
141[M-CH₃]⁺~5
156[M]⁺<1 (Often not observed)

Note: The relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

G M This compound (M) m/z = 156 M_ion Molecular Ion (M+) [C11H24]+• m/z = 156 M->M_ion - e- frag_141 [M-CH3]+ [C10H21]+ m/z = 141 M_ion->frag_141 - •CH3 frag_43 [C3H7]+ m/z = 43 (Base Peak) M_ion->frag_43 - •C8H17 frag_57 [C4H9]+ m/z = 57 M_ion->frag_57 rearrangement frag_71 [C5H11]+ m/z = 71 M_ion->frag_71 rearrangement frag_85 [C6H13]+ m/z = 85 M_ion->frag_85 rearrangement e e-

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample and Standard Preparation

Materials:

  • This compound standard

  • Hexane (or other suitable volatile organic solvent), high purity

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials with caps

Protocol:

  • Stock Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

  • Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) in hexane.

  • Sample Preparation: If analyzing a sample matrix, dissolve a known quantity of the sample in hexane to achieve a concentration within the calibration range. If necessary, perform extraction and clean-up steps to remove interfering matrix components.[1]

  • Transfer the prepared standards and samples into 2 mL autosampler vials.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 40-200.

  • Scan Rate: 2 scans/second.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.

G start Start prep Sample/Standard Preparation start->prep gc_ms GC-MS Analysis prep->gc_ms data_acq Data Acquisition (Total Ion Chromatogram & Mass Spectra) gc_ms->data_acq peak_int Peak Integration & Identification (Comparison with NIST Library) data_acq->peak_int quant Quantification (Calibration Curve) peak_int->quant report Report Generation quant->report end End report->end

Caption: Experimental workflow for GC-MS analysis.

Analysis Procedure:

  • System Suitability: Inject a solvent blank (hexane) to ensure the system is clean and free of contaminants.

  • Calibration: Inject the series of working standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples.

  • Data Processing:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Confirm the identity of this compound by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

    • Quantify the amount of this compound in the samples using the calibration curve.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by preferential cleavage at the site of branching, leading to the formation of stable carbocations. The base peak is typically observed at m/z 43, with other significant fragments at m/z 57, 71, and 85. The provided GC-MS protocol offers a reliable method for the separation and identification of this compound, which is essential for its accurate characterization in complex matrices.

References

Application Notes and Protocols for the NMR Spectroscopy of 2-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including aliphatic hydrocarbons like 2-methyldecane. Due to the subtle differences in the electronic environments of protons and carbons in alkanes, NMR spectra can be complex, characterized by significant signal overlap, especially in ¹H NMR. This document provides a guide to the expected NMR data for this compound and outlines a standard protocol for sample preparation and spectral acquisition.

Molecular Structure and NMR Assignments

This compound (C₁₁H₂₄) is a branched-chain alkane. Its structure presents several distinct chemical environments for its carbon and hydrogen atoms, which can be resolved using NMR spectroscopy. The numbering convention used for the assignments is shown below.

Caption: Structure of this compound with IUPAC numbering for NMR correlation.

Data Presentation

The quantitative NMR data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. The ¹H NMR spectrum of long-chain alkanes often exhibits significant signal overlap in the methylene region (approx. 1.2-1.4 ppm).

Table 1: ¹H NMR Data for this compound

The following data were obtained from a 400 MHz spectrometer.[1] The complex multiplet at 1.26 ppm arises from the overlapping signals of the long methylene (CH₂) chain. The signal described as a doublet with an integration of 6H at 0.79 ppm is likely due to the near-equivalence and overlap of the two methyl group doublets at positions 1 and 11.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationTentative Assignment
1.44Sextet6.871HCH (C2)
1.26Multiplet-12HCH₂ (C4-C9)
1.15Multiplet-2HCH₂ (C3)
0.80Triplet7.333HCH₃ (C10)
0.79Doublet6.876HCH₃ (C1 & C11)
Table 2: ¹³C NMR Data for this compound

The ¹³C NMR spectrum provides a clearer resolution of the carbon backbone. The data were acquired on a 100 MHz spectrometer.[1] The signal at 29.71 ppm, corresponding to two carbon atoms, indicates the magnetic equivalence of two methylene groups in the chain, a common feature in long-chain alkanes.[2]

Chemical Shift (δ, ppm)Tentative Assignment
39.08CH (C2)
31.96CH₂
29.98CH₂
29.71 (2C)CH₂
29.39CH₂
27.99CH₂
27.44CH₂ (C3)
22.71CH₃
22.66CH₃
14.12CH₃ (C10)

Experimental Protocols

A generalized workflow for the NMR analysis of a non-polar sample like this compound is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of this compound prep2 Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 prep4 Filter if Particulates are Present prep3->prep4 Optional acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 acq5 Acquire 2D Spectra (COSY, HSQC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate and Assign Signals proc3->proc4 proc5 Structure Elucidation proc4->proc5

Caption: General experimental workflow for NMR spectroscopy.

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.[3][4][5][6]

  • Materials:

    • This compound (10-20 mg for ¹H, 20-50 mg for ¹³C)

    • Deuterated Chloroform (CDCl₃)

    • High-quality 5 mm NMR tube and cap

    • Pasteur pipette and cotton wool (for filtration)

    • Vial and vortex mixer

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ to the vial.[3] CDCl₃ is a suitable solvent for non-polar compounds.[7]

    • Cap the vial and gently vortex until the sample is fully dissolved.

    • If any solid impurities are visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[4][5]

    • Ensure the final liquid height in the NMR tube is approximately 4-5 cm.[3]

    • Cap the NMR tube securely, wipe the outside with a lint-free tissue, and label it clearly.

Protocol 2: NMR Data Acquisition

This protocol provides a general procedure for acquiring standard 1D NMR spectra. Instrument-specific parameters should be optimized by the operator.

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer's sample holder.

    • Initiate the standard instrument software sequence to lock onto the deuterium signal of the CDCl₃ solvent and to shim the magnetic field for optimal homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range for aliphatic protons (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling.

    • Set the spectral width to cover the alkyl carbon region (e.g., 0 to 60 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of complex spectra, acquiring 2D NMR data is highly beneficial.[8][9][10]

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.

Protocol 3: Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Adjust the phase of the signals to be purely absorptive and correct any distortions in the baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃ in CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.[2]

  • Integration and Analysis: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the molecular structure.

References

Application Notes and Protocols for the Use of 2-Methyldecane as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-methyldecane as an internal standard (IS) in chromatographic analyses, particularly in Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The information is tailored for applications in research, quality control, and drug development.

Introduction to Internal Standards in Chromatography

In quantitative chromatography, an internal standard is a compound added in a constant, known amount to all samples, calibration standards, and blanks.[1] The purpose of an internal standard is to correct for variations in analytical procedures, thereby improving the accuracy and precision of the results.[2] An ideal internal standard should be chemically similar to the analyte(s), not be present in the original sample, and be well-resolved from other components in the chromatogram.[2]

This compound as an Internal Standard

This compound (C₁₁H₂₄) is a branched-chain alkane that possesses several properties making it a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds.[3] Its non-polar nature and volatility are compatible with the analysis of hydrocarbons, fatty acid methyl esters (FAMEs), and other non-polar analytes.

Key Properties of this compound:

PropertyValue
CAS Number 6975-98-0
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Boiling Point 189.3 °C
Structure Branched Alkane

Principle of Internal Standard Quantification

The internal standard method relies on the ratio of the analyte's response (e.g., peak area) to the internal standard's response. This ratio is then used to determine the analyte concentration from a calibration curve where the response ratio is plotted against the analyte concentration.

Experimental Protocols

The following are representative protocols for the use of this compound as an internal standard in GC-FID and GC-MS analysis. These should be adapted and validated for specific applications.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound (purity ≥98%) and dissolve it in 100 mL of a suitable solvent (e.g., hexane, isooctane) in a volumetric flask to obtain a concentration of 1 mg/mL.

  • Analyte Stock Solution: Accurately weigh approximately 100 mg of each target analyte and dissolve in 100 mL of the same solvent in separate volumetric flasks to obtain individual concentrations of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by making appropriate serial dilutions of the analyte stock solution(s). A constant, known volume of the IS Stock solution is added to each calibration standard to achieve a consistent internal standard concentration across all standards.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample to be analyzed.

  • If necessary, perform sample extraction using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Add a precise volume of the this compound IS Stock solution to the sample extract. The amount added should result in a peak area for the internal standard that is comparable to the peak areas of the target analytes.

  • Vortex the sample to ensure homogeneity.

  • The sample is now ready for injection into the GC system.

Gas Chromatography (GC) Conditions

The following are typical GC conditions and should be optimized for the specific analytes and matrix.

Table 1: Representative GC-FID and GC-MS Conditions

ParameterGC-FIDGC-MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Temp. 280 °CN/A
MS Transfer Line N/A280 °C
MS Ion Source N/A230 °C
MS Quadrupole N/A150 °C
Acquisition Mode N/AScan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be clearly structured. The following table provides an example of how to present retention time and response factor data.

Table 2: Example Chromatographic Data

CompoundRetention Time (min)Response Factor (Relative to this compound)
Analyte A12.51.15
Analyte B14.20.95
This compound (IS)13.11.00

Table 3: Kovats Retention Index for this compound

Column TypeKovats Retention Index
Standard Non-Polar~1065
Standard Polar~1055

Mandatory Visualizations

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Standards Calibration Standards Spiked_Standards Spiked Standards Standards->Spiked_Standards IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample IS_Stock->Spiked_Standards GC_Analysis GC-FID / GC-MS Analysis Spiked_Sample->GC_Analysis Spiked_Standards->GC_Analysis Peak_Integration Peak Integration (Analyte & IS) GC_Analysis->Peak_Integration Response_Ratio Calculate Response Ratio Peak_Integration->Response_Ratio Calibration_Curve Generate Calibration Curve Response_Ratio->Calibration_Curve from Standards Quantification Quantify Analyte in Sample Response_Ratio->Quantification from Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

is_properties cluster_properties This compound Characteristics IS Ideal Internal Standard Properties prop1 Chemically Inert & Thermally Stable IS->prop1 Ensures no degradation during analysis prop2 Not Present in Sample Matrix IS->prop2 Avoids interference with native compounds prop3 Well-Resolved Chromatographically IS->prop3 Allows for accurate peak integration prop4 Elutes Near Analytes IS->prop4 Compensates for variations in retention time prop5 Commercially Available in High Purity IS->prop5 Ensures consistency and reproducibility

Caption: Desirable properties of an internal standard met by this compound.

References

Application Note: Quantification of 2-Methyldecane in Complex Hydrocarbon Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane is a branched-chain alkane that can be found in various complex hydrocarbon mixtures, such as fuels, lubricants, and environmental samples.[1][2][3] Accurate quantification of this compound is crucial for quality control, environmental monitoring, and in the context of drug development, where it may be present as a trace impurity or a component of a formulation. This application note provides a detailed protocol for the quantification of this compound in complex hydrocarbon matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[4][5][6] The method described herein is based on established principles of hydrocarbon analysis and offers high sensitivity and selectivity.[5]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • Standards: this compound (≥98% purity), n-dodecane (internal standard, ≥99% purity)

  • Solvents: n-Hexane (HPLC grade or equivalent), Dichloromethane (GC grade)

  • Gases: Helium (99.999% purity), Nitrogen (high purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for standard and sample preparation

  • Solid Phase Extraction (SPE) Cartridges (optional for cleanup): Silica gel cartridges

Standard Preparation

Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound and n-dodecane into separate 10 mL volumetric flasks.

  • Dissolve the contents in n-hexane and bring to volume.

Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with n-hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard (n-dodecane) to a final concentration of 10 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are presented below.

Protocol 1: Direct Injection with Dilution (for liquid samples like fuel or oil)

  • Accurately weigh approximately 100 mg of the hydrocarbon mixture into a 10 mL volumetric flask.

  • Add n-hexane to the flask and vortex thoroughly to dissolve the sample.

  • Bring the solution to volume with n-hexane.

  • Spike the diluted sample with the internal standard (n-dodecane) to a final concentration of 10 µg/mL.

  • Transfer an aliquot of the final solution to a 2 mL GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis in solid or viscous liquid matrices)

  • Place a known amount of the sample (e.g., 1 gram) into a 20 mL headspace vial and seal it.

  • Heat the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes.
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan
SIM Ions for this compound m/z 43, 57, 71, 156 (Quantifier: 57)
SIM Ions for n-Dodecane (IS) m/z 43, 57, 71, 170 (Quantifier: 57)
Full Scan Range m/z 40-300

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.[7][8] A linear regression analysis should be performed to determine the equation of the line, the correlation coefficient (R²), and the linear range.[7][9]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

Parameter Value
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Note: These values are representative and should be determined for each specific instrument and matrix.

Sample Analysis

The concentration of this compound in the unknown samples is calculated using the linear regression equation obtained from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Start stock Prepare Stock Solutions (this compound & IS) start->stock sample_prep Prepare Sample (Dilution or HS-SPME) start->sample_prep cal_standards Prepare Calibration Standards (0.1-50 µg/mL) stock->cal_standards spike_is Spike IS into Standards & Samples cal_standards->spike_is sample_prep->spike_is gc_vial Transfer to GC Vial spike_is->gc_vial gc_ms GC-MS Analysis (SIM/Scan Mode) gc_vial->gc_ms peak_integration Peak Integration & Area Ratio Calculation gc_ms->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify this compound in Samples peak_integration->quantification cal_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Quantification

quantification_logic cluster_inputs Inputs cluster_processing Processing cluster_output Output area_analyte Peak Area of this compound area_ratio Calculate Area Ratio (Analyte Area / IS Area) area_analyte->area_ratio area_is Peak Area of Internal Standard area_is->area_ratio cal_equation Calibration Curve Equation y = mx + c area_ratio->cal_equation 'y' value concentration Concentration of this compound cal_equation->concentration Solve for 'x'

Caption: Logical relationship for calculating the concentration of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in complex hydrocarbon mixtures. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and sensitivity. Proper validation of the method in the specific sample matrix is essential to guarantee the quality and reliability of the analytical results. This protocol can be adapted for the analysis of other branched alkanes with appropriate adjustments to the GC-MS parameters and standard selections.

References

Application Note: 2-Methyldecane as a Reference Standard for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a significant class of hydrocarbons found in various matrices, including petroleum products, environmental samples, and biological systems. Accurate identification and quantification of these compounds are crucial for quality control, environmental monitoring, and metabolic studies. Due to the isomeric nature of branched alkanes, their analysis, typically by gas chromatography-mass spectrometry (GC-MS), can be challenging. The use of a well-characterized reference standard is therefore essential for reliable and accurate results. 2-Methyldecane, a C11 branched alkane, serves as an excellent reference standard for the qualitative and quantitative analysis of other branched alkanes. This document provides detailed protocols and data for its use.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its proper use. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6975-98-0[1][2][3][4][5][6]
Molecular Formula C11H24[2][3][4][5][6]
Molecular Weight 156.31 g/mol [2][7]
Boiling Point 189.3 °C at 760 mmHg[1]
Density 0.752 g/mL at 25°C[8]
Kovats Retention Index (Standard non-polar) 1065[2]

Experimental Protocols

The following protocols outline the use of this compound as a reference standard for the analysis of branched alkanes by GC-MS.

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in high-purity n-hexane and make up to the mark.

    • Cap the flask and mix thoroughly by inversion. This solution should be stored at 4°C.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with n-hexane.

    • For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with n-hexane.

    • These solutions are used to construct a calibration curve for the quantification of branched alkanes in unknown samples.

Protocol 2: Sample Preparation

The preparation of unknown samples will vary depending on the matrix. A general procedure for liquid samples is provided below.

  • Dilution: For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a volatile, high-purity solvent such as hexane or dichloromethane.[9] Solid samples should be dissolved in a suitable volatile solvent.[9]

  • Internal Standard Spiking: If an internal standard method is being used for quantification, spike the diluted sample with a known concentration of a suitable internal standard (e.g., a deuterated alkane not present in the sample).

  • Vialing: Transfer the final sample solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.[9]

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of branched alkanes. Instrument conditions should be optimized for the specific analytes and instrument being used.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/sec
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

Data Presentation and Interpretation

Mass Spectral Fragmentation of this compound

The mass spectrum of this compound, like other branched alkanes, is characterized by preferential fragmentation at the branching point, leading to the formation of stable carbocations.[9][10][11] The molecular ion peak (M⁺) for branched alkanes can be small or absent in highly branched compounds.[10]

Table 3: Key Mass Spectral Fragments for this compound

m/zIon FormulaDescription
156[C11H24]⁺Molecular Ion (M⁺) - often of low abundance
141[C10H21]⁺Loss of a methyl group ([M-15]⁺)
127[C9H19]⁺Loss of an ethyl group ([M-29]⁺)
71[C5H11]⁺Cleavage at the C4-C5 bond
57[C4H9]⁺Common fragment for alkanes
43[C3H7]⁺Common fragment for alkanes

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in using this compound as a reference standard.

experimental_workflow Experimental Workflow for Branched Alkane Analysis cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Interpretation prep_std Prepare this compound Stock and Working Standards gc_ms Inject into GC-MS System prep_std->gc_ms prep_sample Prepare Unknown Sample (e.g., Dilution, Extraction) spike Spike with Internal Standard (Optional) prep_sample->spike spike->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection qual Qualitative Analysis: Compare Retention Time and Mass Spectrum to Standard detection->qual quant Quantitative Analysis: Generate Calibration Curve and Calculate Concentration detection->quant report Report Results qual->report quant->report

Caption: Workflow for branched alkane analysis using a reference standard.

logical_relationship Logical Relationship for Compound Identification unknown Unknown Peak in Sample rt_match Retention Time Match? unknown->rt_match Compare ms_match Mass Spectrum Match? unknown->ms_match Compare std This compound Standard std->rt_match Reference std->ms_match Reference rt_match->ms_match Yes not_identified Compound Not Identified rt_match->not_identified No identified Compound Identified ms_match->identified Yes ms_match->not_identified No

Caption: Logic for qualitative identification using a reference standard.

Conclusion

This compound is a valuable and reliable reference standard for the analysis of branched alkanes. Its well-defined physicochemical properties and characteristic mass spectral fragmentation pattern allow for confident qualitative identification and accurate quantitative analysis when used in conjunction with appropriate analytical methodologies like GC-MS. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of compounds.

References

Application of 2-Methyldecane in Environmental Sample Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane (isoparaffin), is a component of various petroleum products, including diesel fuel and crude oil. Its presence in environmental samples is a key indicator of contamination from petrogenic sources. Unlike some naturally occurring hydrocarbons, this compound and other branched alkanes are characteristic of refined petroleum products, making them valuable biomarkers for identifying and quantifying the extent of environmental pollution from industrial spills, leaking storage tanks, and other anthropogenic activities. This document provides detailed application notes and protocols for the analysis of this compound in environmental matrices.

Application: Biomarker of Petroleum Contamination

The primary application of this compound in environmental analysis is as a chemical marker for petroleum hydrocarbon contamination. Its detection in soil, water, or air samples strongly suggests the presence of refined petroleum products. In conjunction with other petroleum biomarkers, the concentration of this compound can be used to:

  • Identify the source of contamination: The relative abundance of different branched alkanes and other hydrocarbons can help in fingerprinting the type of petroleum product (e.g., diesel, jet fuel, lubricating oil).

  • Assess the extent of contamination: Quantitative analysis of this compound helps in mapping the plume of contamination in soil and groundwater.

  • Monitor remediation efforts: Tracking the concentration of this compound over time can be used to evaluate the effectiveness of bioremediation or other cleanup technologies.

Quantitative Data Presentation

The concentration of this compound in environmental samples can vary significantly depending on the source and extent of contamination. The following tables provide illustrative quantitative data for this compound and related hydrocarbon fractions in diesel-contaminated soil and groundwater. These values are based on typical concentrations found for Total Petroleum Hydrocarbons (TPH) and Diesel Range Organics (DRO), as specific public data for this compound is limited. The concentrations for this compound are estimated as a fraction of the total branched alkanes within the diesel range.

Table 1: Illustrative Concentration of this compound in Diesel-Contaminated Soil

Contamination LevelTotal Petroleum Hydrocarbons (TPH) - Diesel Range (mg/kg)Estimated Branched Alkanes (C10-C20) (mg/kg)Estimated this compound Concentration (mg/kg)
Low500 - 2,00050 - 2005 - 20
Medium2,000 - 10,000200 - 1,00020 - 100
High> 10,000> 1,000> 100

Note: These values are for illustrative purposes and actual concentrations can vary widely based on soil type, weathering, and the specific diesel formulation.

Table 2: Illustrative Concentration of this compound in Contaminated Groundwater

Contamination LevelDiesel Range Organics (DRO) (µg/L)Estimated Branched Alkanes (C10-C20) (µg/L)Estimated this compound Concentration (µg/L)
Low50 - 5005 - 500.5 - 5
Medium500 - 5,00050 - 5005 - 50
High> 5,000> 500> 50

Note: These values are for illustrative purposes. Actual concentrations depend on hydrogeological conditions, distance from the source, and biodegradation.

Experimental Protocols

The analysis of this compound in environmental samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed protocols for the analysis of this compound in soil and water samples.

Protocol 1: Analysis of this compound in Soil Samples

1. Scope

This protocol describes the extraction and quantification of this compound from soil samples using ultrasonic extraction followed by GC-MS analysis.

2. Materials and Reagents

  • Reagents: Dichloromethane (DCM, pesticide grade or equivalent), Acetone (pesticide grade or equivalent), Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours), this compound standard (≥98% purity), Internal standard solution (e.g., d24-dodecane, 10 µg/mL in DCM), Surrogate standard solution (e.g., p-Terphenyl-d14, 10 µg/mL in DCM).

  • Apparatus: Ultrasonic bath, Centrifuge and centrifuge tubes (50 mL, glass with PTFE-lined caps), Glass funnels, Glass wool, Kuderna-Danish (K-D) concentrator or equivalent, GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

3. Sample Preparation and Extraction

  • Sample Collection and Storage: Collect soil samples in clean glass jars with PTFE-lined lids and store at 4°C until analysis.

  • Homogenization: Homogenize the soil sample by gentle mixing. For rocky soils, sieve through a 2 mm mesh.

  • Extraction: a. Weigh approximately 10 g of the homogenized soil sample into a 50 mL glass centrifuge tube. b. Add a known amount of surrogate standard to the soil. c. Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone. d. Place the tube in an ultrasonic bath and sonicate for 15 minutes. e. Centrifuge the sample at 2500 rpm for 10 minutes. f. Carefully decant the supernatant into a clean collection flask. g. Repeat the extraction (steps c-f) two more times with fresh solvent, combining the supernatants.

  • Drying and Concentration: a. Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen. c. Add a known amount of internal standard to the concentrated extract. d. Transfer the final extract to a 2 mL autosampler vial.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • SIM Ions for this compound: m/z 43, 57, 71, 156 (quantification ion in bold)

5. Quantification

Create a calibration curve using standards of this compound at various concentrations. The concentration of this compound in the soil sample is calculated based on the response factor relative to the internal standard.

Protocol 2: Analysis of this compound in Water Samples

1. Scope

This protocol details the analysis of this compound in water samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

2. Materials and Reagents

  • Reagents: this compound standard (≥98% purity), Internal standard solution (e.g., d24-dodecane, 1 µg/mL in methanol), Sodium chloride (NaCl, ACS grade, baked at 400°C for 4 hours), Reagent-grade water.

  • Apparatus: Headspace vials (20 mL with PTFE-lined septa), SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS), GC-MS system.

3. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in 40 mL VOA vials with zero headspace and store at 4°C.

  • HS-SPME Procedure: a. Place 10 mL of the water sample into a 20 mL headspace vial. b. Add a known amount of internal standard. c. Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace. d. Immediately seal the vial with a PTFE-lined septum and cap. e. Place the vial in an autosampler with an incubator. f. Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace. g. Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile organic compounds.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C. Desorb the SPME fiber in the injector for 2 minutes.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • SIM Ions for this compound: m/z 43, 57, 71, 156 (quantification ion in bold)

5. Quantification

Prepare calibration standards in reagent water and analyze them using the same HS-SPME-GC-MS procedure. The concentration of this compound in the water sample is determined from the calibration curve.

Visualizations

experimental_workflow_soil cluster_sample_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_cleanup Extract Cleanup & Concentration cluster_analysis Analysis sample Soil Sample Collection homogenize Homogenization sample->homogenize weigh Weighing (10g) homogenize->weigh add_solvent Add DCM/Acetone & Surrogate weigh->add_solvent sonicate Ultrasonication (15 min) add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge decant Decant Supernatant centrifuge->decant repeat Repeat Extraction 2x decant->repeat dry Dry with Na2SO4 repeat->dry concentrate Concentrate to 1 mL dry->concentrate add_is Add Internal Standard concentrate->add_is gcms GC-MS Analysis add_is->gcms quantify Quantification gcms->quantify

Figure 1. Experimental workflow for the analysis of this compound in soil samples.

experimental_workflow_water cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis sample Water Sample (10 mL) add_is Add Internal Standard sample->add_is add_salt Add NaCl add_is->add_salt incubate Incubate (60°C, 15 min) add_salt->incubate extract Expose SPME Fiber (30 min) incubate->extract desorb Desorb in GC Inlet extract->desorb gcms GC-MS Analysis desorb->gcms quantify Quantification gcms->quantify

Figure 2. Experimental workflow for the analysis of this compound in water samples.

logical_relationship contamination Petroleum Contamination (e.g., Diesel Spill) sample Environmental Sample (Soil, Water) contamination->sample Impacts analysis Chemical Analysis (GC-MS) sample->analysis Is subjected to biomarker Detection of this compound (Petroleum Biomarker) analysis->biomarker Leads to assessment Environmental Risk Assessment biomarker->assessment Informs remediation Remediation Monitoring biomarker->remediation Informs

Figure 3. Logical relationship of this compound as a biomarker in environmental assessment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity 2-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity 2-Methyldecane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods for the synthesis of this compound are available to researchers. The choice of method often depends on the available starting materials, desired scale, and required purity. Common approaches include:

  • Grignard Reagent Based Synthesis: This classic carbon-carbon bond-forming reaction is a versatile method. For instance, reacting octylmagnesium bromide with acetone produces 2-methyl-2-decanol, which can subsequently be reduced to this compound.[1] Another approach involves the reaction of a nonylmagnesium bromide with a methylating agent.[1]

  • Hydrodeoxygenation (HDO) of 2-Methyl-1-decanol: This catalytic method is known for producing high yields of this compound.[1] It typically employs a palladium on carbon (Pd/C) catalyst with a co-catalyst like europium(III) trifluoromethanesulfonate under a hydrogen atmosphere at elevated temperature and pressure.[1]

  • Isomerization of n-Undecane: This is a significant industrial process for producing branched alkanes.[1] The process uses bifunctional catalysts, such as platinum on a zeolite support, to facilitate the skeletal rearrangement of the linear alkane into a mixture of its isomers, including this compound.[1]

  • Wittig Reaction: The Wittig reaction can be used to synthesize an alkene precursor, 2-methyl-1-decene, from a ketone and a phosphonium ylide.[2][3][4][5] The resulting alkene is then hydrogenated to yield this compound.[6][7][8][9]

Q2: Why is achieving high purity for this compound so challenging?

A2: The primary challenge in obtaining high-purity this compound lies in the difficulty of separating it from its structural isomers.[10][11] Alkane isomers often have very similar physical properties, such as boiling points, making traditional distillation methods inefficient for separation.[11] Additionally, side reactions during synthesis can lead to the formation of other isomeric alkanes, further complicating the purification process.

Q3: What are some potential side reactions to be aware of during a Grignard-based synthesis of the 2-methyl-2-decanol intermediate?

A3: When using Grignard reagents, several side reactions can occur, especially with sterically hindered ketones.[12] The Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate intermediate, which, after workup, would regenerate the starting ketone.[12] Another possible side reaction is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[12]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: Gas chromatography (GC) is a fundamental technique for analyzing the purity of volatile compounds like this compound.[13] For definitive identification of impurities, especially isomers, coupling GC with mass spectrometry (GC-MS) is highly effective.[14][15] Capillary gas chromatography, particularly with liquid crystalline stationary phases, can offer high selectivity for separating positional and geometric isomers.[13]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate technique like TLC or GC to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled.
Side Reactions In Grignard syntheses, minimize side reactions by carefully controlling the addition rate of the Grignard reagent and maintaining the recommended reaction temperature.[12] For HDO, ensure the catalyst is active and the hydrogen pressure is maintained.
Losses During Workup and Purification Optimize extraction and purification steps. During liquid-liquid extractions, ensure proper phase separation to avoid loss of product. In chromatographic purification, select an appropriate stationary and mobile phase to achieve good separation without excessive product loss.
Deactivation of Catalyst (for HDO or Hydrogenation) Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. Impurities in the starting material or solvent can sometimes poison the catalyst.
Problem 2: Presence of Isomeric Impurities in the Final Product
Potential Cause Suggested Solution
Isomerization during Synthesis For reactions prone to skeletal rearrangements, such as those involving carbocation intermediates, carefully control the reaction conditions (e.g., temperature, catalyst choice) to minimize isomerization.
Inefficient Purification Standard distillation is often insufficient for separating alkane isomers.[11] Consider advanced purification techniques such as adsorptive separation using molecular sieves like zeolites or metal-organic frameworks (MOFs), which can separate isomers based on size and shape.[10][16][17] Preparative gas chromatography can also be employed for high-purity separation on a smaller scale.
Contaminated Starting Materials Ensure the purity of all starting materials before beginning the synthesis. Impurities in the precursors can carry through to the final product.

Quantitative Data Summary

The following table summarizes typical yields and purity data for different synthetic routes to this compound and its precursors. Note that actual results will vary depending on specific experimental conditions.

Synthetic Method Product Typical Yield Reported Purity Reference
HydrodeoxygenationThis compoundHigh>95% (product dependent on starting material purity)[1]
Grignard Reaction followed by Reduction2-methyl-2-decanolVariableVariable, depends on purification[1]
Isomerization of n-UndecaneIsomeric MixtureVariableMixture of isomers[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrodeoxygenation of 2-Methyl-1-decanol

This protocol is adapted from a general procedure for the hydrodeoxygenation of alcohols.[1][18]

Materials:

  • 2-Methyl-1-decanol

  • Palladium on activated carbon (Pd/C, 5 wt%)

  • Europium(III) trifluoromethanesulfonate (Eu(OTf)3)

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen gas (H2)

  • Autoclave reactor with a glass insert and magnetic stirring

Procedure:

  • Place a weighed amount of 2-Methyl-1-decanol into the glass insert of the autoclave.

  • Add the appropriate amount of solvent (e.g., ethyl acetate), Eu(OTf)3 as a cocatalyst, and 0.4 mol-% of Pd/C.

  • Seal the autoclave and place it in a heating mantle.

  • Pressurize the autoclave with H2 to approximately 40 bar at room temperature.

  • Heat the reaction mixture to 200°C with stirring for the desired reaction time (e.g., 16 hours).

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess hydrogen gas.

  • Filter the reaction solution to remove the catalyst.

  • The resulting solution containing this compound can be further purified by column chromatography or fractional distillation if necessary.

  • Analyze the yield and purity of the product using GC-FID or GC-MS.

Protocol 2: Synthesis of 2-Methyl-1-decene via Wittig Reaction

This is a generalized procedure for a Wittig reaction to produce an alkene precursor to this compound.[2][3][4][5][19]

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Decanal

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

  • Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

    • Cool the suspension in an ice bath.

    • Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.

  • Reaction with the Aldehyde:

    • Once the ylide has formed, slowly add a solution of decanal in the anhydrous solvent to the reaction mixture at a low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-methyl-1-decene by column chromatography.

  • Hydrogenation to this compound:

    • The purified 2-methyl-1-decene can then be hydrogenated using a catalyst such as Pd/C in a suitable solvent under a hydrogen atmosphere to yield this compound.[6][8]

Visualizations

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_hdo Hydrodeoxygenation cluster_wittig Wittig & Hydrogenation octyl_mgbr Octylmagnesium Bromide grignard_reaction Grignard Reaction octyl_mgbr->grignard_reaction acetone Acetone acetone->grignard_reaction intermediate_alcohol 2-Methyl-2-decanol grignard_reaction->intermediate_alcohol reduction Reduction intermediate_alcohol->reduction purification Purification (e.g., Adsorption) reduction->purification start_alcohol 2-Methyl-1-decanol hdo_reaction HDO (Pd/C, H2) start_alcohol->hdo_reaction hdo_reaction->purification decanal Decanal wittig_reaction Wittig Reaction decanal->wittig_reaction ylide Phosphonium Ylide ylide->wittig_reaction alkene 2-Methyl-1-decene wittig_reaction->alkene hydrogenation Hydrogenation (Pd/C, H2) alkene->hydrogenation hydrogenation->purification product High-Purity this compound purification->product

Caption: Synthetic routes to high-purity this compound.

Troubleshooting_Logic start Synthesis of this compound check_purity Analyze Purity (GC-MS) start->check_purity isomeric_impurities Isomeric Impurities Present? check_purity->isomeric_impurities other_impurities Other Impurities? check_purity->other_impurities purity_ok High Purity Achieved isomeric_impurities->purity_ok No purification Implement Advanced Purification (e.g., Adsorption on Zeolites) isomeric_impurities->purification Yes other_impurities->purity_ok No check_starting_materials Verify Purity of Starting Materials other_impurities->check_starting_materials Yes purification->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Time) check_starting_materials->optimize_conditions optimize_conditions->start

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Grignard Synthesis of 2-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-methyldecane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound via a Grignard reaction?

A1: The most straightforward Grignard approach for synthesizing this compound involves the cross-coupling of an alkyl Grignard reagent with an alkyl halide. A common route is the reaction of isobutylmagnesium bromide with 1-bromoheptane. In this reaction, the nucleophilic isobutyl group from the Grignard reagent displaces the bromide from 1-bromoheptane, forming a new carbon-carbon bond.

Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?

A2: The main side reactions include:

  • Wurtz-type Coupling: This is a significant side reaction where the Grignard reagent reacts with the unreacted alkyl halide starting material.[1][2] This leads to the formation of homocoupled byproducts. For instance, in the reaction of isobutylmagnesium bromide with 1-bromoheptane, Wurtz coupling can produce 2,5-dimethylhexane (from the coupling of two isobutyl groups) and tetradecane (from the coupling of two heptyl groups).

  • Protonolysis: Grignard reagents are highly basic and will react with any protic source, such as water or alcohols, to quench the reagent and form an alkane.[3] For example, isobutylmagnesium bromide will react with water to form isobutane.

  • Elimination: While less common with primary alkyl halides, the basic nature of the Grignard reagent can promote elimination reactions, especially with secondary or tertiary alkyl halides, leading to the formation of alkenes.

Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A3: Difficulty in initiating a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] To overcome this, several activation methods can be employed:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.[1] The disappearance of the iodine's color or the observation of gas evolution (ethene from 1,2-dibromoethane) indicates successful activation.[1]

Q4: How can I minimize the formation of Wurtz coupling byproducts?

A4: Minimizing Wurtz coupling is crucial for achieving a high yield of the desired this compound. Key strategies include:

  • Slow Addition: The alkyl halide should be added slowly and dropwise to the suspension of magnesium turnings.[1] This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[1]

  • Temperature Control: The reaction should be maintained at a moderate temperature. While some initial warming may be necessary for initiation, the reaction is exothermic, and excessive heat can promote Wurtz coupling.[1]

  • Use of Catalysts: In some cases, transition metal catalysts can be used to promote the desired cross-coupling over homocoupling.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Yield of this compound 1. Incomplete Grignard reagent formation.2. Presence of water or other protic impurities.3. Significant Wurtz coupling side reactions.1. Ensure magnesium is properly activated (see FAQ Q3).2. Thoroughly dry all glassware and use anhydrous solvents.[3] Operate under an inert atmosphere (e.g., nitrogen or argon).3. Add the alkyl halide slowly to the magnesium suspension and control the reaction temperature.[1]
Presence of a Low-Boiling Point Impurity Formation of isobutane due to reaction with water.Ensure all reagents and apparatus are scrupulously dry.
Presence of High-Boiling Point Impurities Formation of Wurtz coupling byproducts (e.g., 2,5-dimethylhexane and tetradecane).Decrease the rate of addition of the alkyl halide and maintain a lower reaction temperature.[1]
Reaction Fails to Initiate Inactive magnesium surface (oxide layer).Activate the magnesium using mechanical or chemical methods (see FAQ Q3).[1]
Reaction Becomes Uncontrollably Exothermic Addition of the alkyl halide is too rapid.Add the alkyl halide dropwise from an addition funnel and use an ice bath to moderate the reaction temperature.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from isobutyl bromide and 1-bromoheptane.

Materials:

  • Magnesium turnings

  • Isobutyl bromide (2-methyl-1-bromopropane)

  • 1-Bromoheptane

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Isobutylmagnesium Bromide:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask.

    • Prepare a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data

Grignard Reagent Alkyl Halide Catalyst/Conditions Product Yield (%)
Phenylmagnesium bromideBromocyclohexane(PPN)[FeCl4]Phenylcyclohexane26-27%[4]
Biphenylmagnesium bromideVarious alkyl bromidesFeCl3, TMEDAAlkylbiphenylsup to 92%[5]
Various Grignard reagentsVarious alkyl bromidesCuBr2Cross-coupled alkanesup to 93%[1]

Visualizations

Grignard_Side_Reactions Grignard R-MgX (e.g., Isobutylmagnesium bromide) Product R-R' (this compound) Grignard->Product Desired Cross-Coupling Wurtz1 R-R (2,5-Dimethylhexane) Grignard->Wurtz1 Wurtz Homocoupling Grignard->Wurtz1 Protonolysis R-H (Isobutane) Grignard->Protonolysis Protonolysis AlkylHalide R'-X (e.g., 1-Bromoheptane) AlkylHalide->Product Wurtz2 R'-R' (Tetradecane) AlkylHalide->Wurtz2 Wurtz Homocoupling AlkylHalide->Wurtz2 ProticSource H-Z (e.g., H2O) ProticSource->Protonolysis

Caption: Main reaction and side reactions in the Grignard synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckInitiation Was Grignard reaction initiated successfully? Start->CheckInitiation ActivateMg Activate Mg (Iodine, 1,2-dibromoethane) CheckInitiation->ActivateMg No CheckAnhydrous Were anhydrous conditions maintained? CheckInitiation->CheckAnhydrous Yes ActivateMg->CheckInitiation DryApparatus Thoroughly dry glassware and solvents CheckAnhydrous->DryApparatus No CheckWurtz Analyze for Wurtz byproducts CheckAnhydrous->CheckWurtz Yes DryApparatus->CheckAnhydrous OptimizeConditions Slow halide addition, control temperature CheckWurtz->OptimizeConditions Yes Success Improved Yield CheckWurtz->Success No OptimizeConditions->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of alkane isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the separation of complex alkane mixtures, with a specific focus on the co-elution of 2-Methyldecane and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from other C11 alkane isomers using GC?

The primary challenge in separating this compound from its isomers, such as 3-Methyldecane, 4-Methyldecane, and various dimethylnonanes, lies in their similar physicochemical properties. On standard non-polar GC columns, the elution order of alkanes is predominantly determined by their boiling points. Isomers of undecane (C11H24) often have very close boiling points, leading to similar retention times and a high probability of co-elution or incomplete separation. The degree and position of branching in the alkane structure also influence volatility and interaction with the stationary phase, further complicating the separation.

Q2: What is co-elution and how can I identify it in my chromatogram?

Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in a single, merged peak. This can lead to inaccurate identification and quantification. You can identify potential co-elution by observing the peak shape. While perfect co-elution might result in a symmetrical peak, it often manifests as:

  • Peak fronting or tailing: An asymmetrical peak where the leading or trailing edge is drawn out.

  • Shoulders on the peak: A small, unresolved peak appearing on the side of a larger peak.

  • Broader than expected peaks: Peaks that are significantly wider than other baseline-resolved peaks in the chromatogram.

If you are using a GC-Mass Spectrometry (GC-MS) system, you can examine the mass spectrum across the peak. A change in the mass spectral profile from the beginning to the end of the peak is a strong indication of co-eluting compounds.

Q3: Which type of GC column is best suited for separating this compound and its isomers?

For the separation of non-polar alkane isomers, wall-coated open tubular (WCOT) capillary columns with a non-polar stationary phase are the industry standard. The principle of "like dissolves like" governs this separation. Commonly used stationary phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SE-30): This is the most common non-polar phase and separates alkanes primarily by their boiling points.

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5): This phase has slightly higher polarity and can offer different selectivity for certain isomers.

For highly volatile alkanes (typically C1-C10), Porous Layer Open Tubular (PLOT) columns may be preferred due to their high retention and selectivity.

Q4: How can I confirm the identity of this compound if I suspect co-elution?

Unambiguous peak identification in complex mixtures of isomers requires the use of Kovats Retention Indices (KI). The Kovats RI is a standardized measure of retention that is less dependent on instrumental variations than absolute retention times. By comparing the calculated Kovats RI of your unknown peak with published values for this compound on a similar stationary phase, you can significantly increase your confidence in the identification. Coupling your GC with a mass spectrometer (GC-MS) is also crucial, as the fragmentation pattern can help to elucidate the branching structure of the alkane.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other alkane isomers.

Step 1: Confirm Co-elution

Before making any changes to your method, first confirm that you are dealing with a co-elution issue by examining the peak shape for shoulders or excessive tailing/fronting. If using a mass spectrometer, check for changes in the mass spectrum across the peak.

Step 2: Method Optimization

If co-elution is confirmed, follow these optimization steps sequentially.

  • Optimize the Temperature Program:

    • Reduce the ramp rate: A slower temperature ramp (e.g., 1-2 °C/min) increases the time the analytes spend interacting with the stationary phase, which can improve separation.

    • Introduce an isothermal segment: Holding the temperature constant for a period around the elution temperature of the co-eluting peaks can enhance resolution.

  • Adjust the Carrier Gas Flow Rate:

    • Ensure your carrier gas flow rate (or linear velocity) is at the optimum for your column dimensions and carrier gas type (Helium or Hydrogen). Deviating from the optimal flow rate can decrease column efficiency and worsen resolution.

  • Modify Injection Parameters:

    • Decrease the injection volume or increase the split ratio: This can prevent column overload, which can lead to peak broadening and poor resolution.

    • Ensure proper injector temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

  • Change the GC Column:

    • If the above steps do not resolve the co-elution, the selectivity of the stationary phase may be insufficient. Consider switching to a column with a different stationary phase (e.g., from a 100% dimethylpolysiloxane to a 5% phenyl-95% dimethylpolysiloxane phase).

    • Using a longer column or a column with a smaller internal diameter can also increase the overall efficiency and potentially resolve the co-eluting peaks.

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting start Co-elution of this compound Suspected confirm_coelution Confirm Co-elution (Peak Shape, MS Scan) start->confirm_coelution is_coelution Co-elution Confirmed? confirm_coelution->is_coelution optimize_temp Optimize Temperature Program (Reduce Ramp Rate, Isothermal Hold) is_coelution->optimize_temp Yes end_reassess Re-assess Problem (e.g., Sample Matrix Effect) is_coelution->end_reassess No resolution_ok1 Resolution Acceptable? optimize_temp->resolution_ok1 adjust_flow Adjust Carrier Gas Flow Rate (Optimize Linear Velocity) resolution_ok1->adjust_flow No end_resolved Co-elution Resolved resolution_ok1->end_resolved Yes resolution_ok2 Resolution Acceptable? adjust_flow->resolution_ok2 modify_injection Modify Injection Parameters (Volume, Split Ratio) resolution_ok2->modify_injection No resolution_ok2->end_resolved Yes resolution_ok3 Resolution Acceptable? modify_injection->resolution_ok3 change_column Change GC Column (Different Stationary Phase, Longer Column) resolution_ok3->change_column No resolution_ok3->end_resolved Yes change_column->end_resolved GC_Separation_Factors cluster_analyte Analyte Properties cluster_column Column Parameters cluster_conditions Analytical Conditions boiling_point Boiling Point separation GC Separation (Resolution) boiling_point->separation molecular_shape Molecular Shape (Degree of Branching) molecular_shape->separation stationary_phase Stationary Phase (Polarity & Selectivity) stationary_phase->separation column_dimensions Column Dimensions (Length, I.D., Film Thickness) column_dimensions->separation temp_program Temperature Program (Ramp Rate, Isothermal Holds) temp_program->separation carrier_gas Carrier Gas (Flow Rate, Type) carrier_gas->separation

Improving peak resolution of 2-Methyldecane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak resolution of 2-Methyldecane in your gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting peak resolution in the GC analysis of this compound?

A1: The three main factors influencing peak resolution in gas chromatography are efficiency, selectivity, and the retention factor.[1] These are practically controlled by:

  • Column Dimensions: Longer columns, smaller internal diameters, and thinner stationary phase films generally lead to better resolution.[2][3] Doubling the column length can increase resolution by about 40%.[2]

  • Stationary Phase: The choice of stationary phase is critical for selectivity. For non-polar analytes like this compound, a non-polar stationary phase is the industry standard, following the "like dissolves like" principle.[4][5]

  • Operating Parameters: Key parameters include oven temperature and carrier gas flow rate. Lowering the temperature and optimizing the flow rate can significantly improve separation.[2][6]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing can be caused by several issues. Here are the most common causes and their solutions:[7][8]

  • Active Sites: Polar or active sites within the injector liner or at the head of the column can interact with analytes, causing tailing.[7] To remedy this, use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[7]

  • Improper Column Installation: A poor column cut or incorrect positioning in the inlet can disrupt the sample flow path.[7][8] Ensure the column is cut at a perfect 90-degree angle and installed at the correct height according to the manufacturer's instructions.[7]

  • Contamination: Contamination in the injector, column, or detector can also lead to peak tailing.[9] Regular maintenance, including cleaning the injector and baking out the column, is recommended.[9]

Q3: I am observing peak fronting for this compound. What does this indicate and what should I do?

A3: Peak fronting is often a sign of column overload, where too much sample has been injected.[7] This causes the excess analyte to move forward in the column, resulting in a fronting peak shape.[7] To resolve this, you can try the following:

  • Reduce the injection volume.

  • Increase the split ratio.

  • Use a column with a larger sample capacity (wider internal diameter or thicker film).[5]

Q4: Can adjusting the oven temperature program improve the resolution of this compound from nearby peaks?

A4: Yes, optimizing the oven temperature program is a powerful tool for improving resolution.[10] A slower temperature ramp rate gives analytes more time to interact with the stationary phase, which can enhance separation, especially for compounds with close boiling points.[11][12] Conversely, if resolution is already adequate, a faster ramp rate can be used to shorten the analysis time.[13] For early eluting peaks, lowering the initial oven temperature can also be beneficial.[6]

Q5: What is the ideal GC column for analyzing this compound?

A5: For a non-polar compound like this compound, a non-polar stationary phase is recommended.[4][5] A common choice is a 100% dimethylpolysiloxane phase.[4] The column dimensions will depend on the specific requirements of your analysis. A standard column for good efficiency and capacity is 30 m x 0.25 mm ID x 0.25 µm film thickness.[11] For higher resolution, a longer column (e.g., 60 m) or a smaller internal diameter (e.g., 0.18 mm) could be considered.[2][5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor peak resolution for this compound.

Logical Troubleshooting Workflow

Troubleshooting_Peak_Resolution start Poor Peak Resolution of this compound check_peak_shape Examine Peak Shape start->check_peak_shape select_column Select Appropriate Column start->select_column Initial Method Development tailing Tailing Peak check_peak_shape->tailing Asymmetric to the right fronting Fronting Peak check_peak_shape->fronting Asymmetric to the left broad Broad Peak check_peak_shape->broad Symmetric but wide check_column Check Column Installation & Column Cut tailing->check_column check_active_sites Check for Active Sites (Liner, Column Head) tailing->check_active_sites reduce_sample Reduce Sample Concentration or Injection Volume fronting->reduce_sample optimize_flow Optimize Carrier Gas Flow Rate broad->optimize_flow optimize_temp Optimize Oven Temperature Program broad->optimize_temp solution Improved Peak Resolution check_column->solution check_active_sites->solution reduce_sample->solution optimize_flow->solution optimize_temp->solution select_column->solution

Caption: Troubleshooting workflow for poor peak resolution in GC.

Data Summary

The following table summarizes the impact of key GC parameters on peak resolution.

ParameterChangeEffect on ResolutionTypical Starting Point for this compound
Column Length IncreaseIncreases30 m
Column Internal Diameter DecreaseIncreases0.25 mm
Film Thickness DecreaseIncreases (for later eluting peaks)0.25 µm
Oven Temperature DecreaseGenerally Increases50-70°C initial temperature
Temperature Ramp Rate DecreaseIncreases5-10°C/min
Carrier Gas Flow Rate OptimizeIncreases to optimum, then decreases1-2 mL/min (for Helium)

Experimental Protocols

Protocol 1: GC Column Conditioning

Objective: To remove contaminants and ensure an inert surface for optimal peak shape and resolution.

Methodology:

  • Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end unconnected.

  • Set the carrier gas flow to the typical operating rate (e.g., 1-2 mL/min for a 0.25 mm ID column).

  • Set the initial oven temperature to 40°C and hold for 15 minutes to purge the column of air.

  • Program the oven to ramp at 5-10°C/min to the conditioning temperature, which should be about 20°C above the maximum temperature of your analytical method, but not exceeding the column's maximum operating temperature.

  • Hold at the conditioning temperature for 1-2 hours.

  • Cool the oven, turn off the carrier gas, and connect the column to the detector.

Protocol 2: Optimizing the Oven Temperature Program

Objective: To improve the separation of this compound from closely eluting compounds.

Methodology:

  • Initial Isothermal Analysis:

    • Set the initial oven temperature to be approximately 20°C below the boiling point of this compound.

    • Inject the sample and hold the temperature constant throughout the run.

    • Observe the resolution. If peaks are broad and unresolved, a temperature program is necessary.

  • Developing a Temperature Ramp:

    • Start with a relatively slow ramp rate, for example, 5°C/min.[11]

    • Set the initial temperature to a point where this compound is well-retained (e.g., 60°C).

    • Ramp to a final temperature that is sufficient to elute all compounds of interest.

    • Analyze the chromatogram for resolution.

  • Refining the Ramp Rate:

    • If resolution is still insufficient, decrease the ramp rate in small increments (e.g., to 3°C/min).

    • If resolution is more than adequate and you wish to shorten the analysis time, you can incrementally increase the ramp rate.[13]

    • Consider adding an isothermal hold at a specific temperature if a critical pair of peaks is difficult to separate.

References

Technical Support Center: Mass Spectral Interpretation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectral interpretation of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak often weak or absent in the mass spectrum of a branched alkane?

The molecular ion peak in the mass spectra of branched alkanes is frequently weak or entirely absent due to the high instability of the initial radical cation.[1][2] Fragmentation of branched alkanes is driven by the formation of more stable secondary (2°) and tertiary (3°) carbocations at the branching point.[2][3][4] This preferential and rapid fragmentation means that very few molecular ions survive to reach the detector.[2] In contrast, linear alkanes, which can only form less stable primary carbocations upon fragmentation, tend to show a more prominent molecular ion peak, although its intensity decreases with increasing chain length.[3]

Q2: What are the characteristic fragmentation patterns for branched alkanes?

The most dominant fragmentation pathway for branched alkanes is cleavage at the carbon-carbon bond adjacent to the branching point.[3][4] This process is favored because it results in the formation of a highly stable carbocation. A general rule is that the largest alkyl group attached to the branch is preferentially lost as a radical.[1][4] This leads to a base peak in the spectrum that often corresponds to the most stable carbocation formed.[3] Consequently, the mass spectra of branched alkanes are distinguished by a few very intense peaks rather than the series of cluster peaks separated by 14 atomic mass units (amu) that is characteristic of linear alkanes.[3]

Q3: How can I differentiate between isomers of branched alkanes using mass spectrometry?

Differentiating between isomers of branched alkanes can be challenging but is possible by carefully analyzing the fragmentation patterns. The key is to identify the most stable carbocation that can be formed from each isomer. For example, cleavage at a tertiary carbon is more favorable than at a secondary carbon. By examining the m/z values of the most abundant fragments, you can deduce the structure of the carbocation and, therefore, the position of the branching.

For instance, consider the isomers 2-methylpentane and 3-methylpentane. Both have the same molecular weight. However, 2-methylpentane can lose a propyl radical to form a stable secondary carbocation at m/z 57, or lose a methyl radical to form another secondary carbocation at m/z 71. 3-methylpentane can lose an ethyl radical to form a secondary carbocation at m/z 71. The relative abundances of these key fragments will differ between the two isomers, allowing for their differentiation.

Q4: What are some common m/z values I should look for in the mass spectra of branched alkanes?

While the exact fragments depend on the specific structure, some common carbocation fragments observed in the mass spectra of branched alkanes include:

  • m/z 43: Propyl cation ([C3H7]+)

  • m/z 57: Butyl cation ([C4H9]+)

  • m/z 71: Pentyl cation ([C5H11]+)

  • m/z 85: Hexyl cation ([C6H13]+)

These correspond to the general formula CnH2n+1.[5] The relative intensity of these peaks will be significantly higher if they correspond to a stable secondary or tertiary carbocation.

Troubleshooting Guides

Problem: I don't see a molecular ion peak. How can I confirm the molecular weight of my compound?

Solution:

  • Use a "Soft" Ionization Technique: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation.[3] If the molecular ion is not observed with EI-MS, switching to a "soft" ionization method is recommended.

    • Chemical Ionization (CI): This is a gentler method that typically produces a prominent protonated molecule peak ([M+H]+), which allows for the unambiguous determination of the molecular weight.[3]

    • Atmospheric Pressure Chemical Ionization (APCI): Similar to CI, APCI is suitable for volatile compounds and generates protonated molecules with minimal fragmentation.[3]

  • Optimize GC-MS Parameters: In some cases, careful optimization of the GC-MS method can help in observing a weak molecular ion. This includes using a lower ionization energy if your instrument allows.

Problem: The mass spectrum is very complex with many peaks, making interpretation difficult.

Solution:

  • Focus on the Base Peak and Other Intense Peaks: In the spectrum of a branched alkane, the most valuable information comes from the most abundant peaks. The base peak typically represents the most stable carbocation formed by cleavage at a branching point.[3]

  • Identify the Neutral Losses: Determine the mass difference between the (presumed) molecular ion and the major fragment ions. These neutral losses correspond to the alkyl radicals that have been cleaved off. The loss of a larger alkyl group is generally favored.[1]

  • Compare with a Spectral Library: Utilize a mass spectral database, such as the NIST/EPA/NIH Mass Spectral Library, to compare your acquired spectrum with reference spectra of known compounds.[3]

Data Presentation

Table 1: Comparison of Key Mass Spectral Data for Hexane Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) m/z (Relative Abundance)Base Peak m/zOther Key Fragments m/z (Relative Abundance)
n-HexaneC6H1486.1886 (Low)5743, 71
2-MethylpentaneC6H1486.1886 (Very Low/Absent)4357, 71
3-MethylpentaneC6H1486.1886 (Very Low/Absent)5743, 71

Data summarized from NIST Chemistry WebBook.[3]

Experimental Protocols

GC-MS Analysis of Branched Alkanes

This protocol outlines a standard method for the analysis of branched alkanes using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

1. Sample Preparation:

  • Prepare a solution of the alkane sample in a volatile, non-polar solvent such as hexane or heptane at a concentration of approximately 10-100 µg/mL.[6]

  • Transfer the solution to a 2 mL autosampler vial.[6]

2. GC-MS Instrument Parameters:

ParameterRecommended SettingRationale
Injector
Injector TypeSplit/SplitlessVersatile for various sample concentrations.[7]
Inlet Temperature280-320°CEnsures complete and rapid vaporization of high-boiling point alkanes.[6]
Injection Volume1 µLStandard volume, can be adjusted to prevent column overload.[6]
Carrier Gas
Carrier GasHelium or HydrogenHydrogen can provide faster analysis times.[6]
Flow Rate1-2 mL/min (constant flow)Balances analysis time and chromatographic resolution.[6]
GC Column
Column Type30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 100% dimethylpolysiloxane)Standard for robust separation of non-polar compounds.[6]
Oven Program
Oven Temperature ProgramInitial: 100°C, hold for 2 min; Ramp: 10°C/min to 320°C; Hold: 10 min at 320°CA temperature ramp is essential for separating a wide range of alkanes with good peak shape.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Ion Source Temperature230-250°CStandard temperature for electron ionization.[6]
Quadrupole Temperature150°CA typical setting for good mass filtering.[3]
Mass Scan Rangem/z 20-200Covers the expected mass range for fragments of smaller to medium-sized alkanes.[3]

3. Data Analysis:

  • Acquire and process the mass spectra using the instrument's data system.[3]

  • Identify compounds by comparing the acquired mass spectrum with reference spectra in a database like the NIST/EPA/NIH Mass Spectral Library.[3]

Visualizations

fragmentation_pathway Fragmentation Pathway of a Branched Alkane M Branched Alkane M+• Frag1 More Stable Carbocation (e.g., Tertiary) M->Frag1 Favored Cleavage (at branch point) Frag2 Less Stable Carbocation (e.g., Primary) M->Frag2 Disfavored Cleavage Radical1 Largest Alkyl Radical Radical2 Smaller Alkyl Radical BasePeak Base Peak in Mass Spectrum Frag1->BasePeak LowPeak Lower Intensity Peak Frag2->LowPeak troubleshooting_workflow Troubleshooting Workflow: Absent Molecular Ion Peak Start Start: No Molecular Ion (M+) Peak Observed in EI-MS Decision1 Is determining molecular weight critical? Start->Decision1 Action1 Switch to a 'soft' ionization technique (CI or APCI) Decision1->Action1 Yes Action2 Proceed with fragmentation pattern analysis Decision1->Action2 No Result1 Obtain [M+H]+ peak, confirming molecular weight Action1->Result1 Result1->Action2 End End: Structure Elucidation Action2->End

References

Technical Support Center: Quantification of 2-Methyldecane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Methyldecane in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte signal response due to the presence of other components in the sample matrix.[1] For this compound, a volatile organic compound (VOC), these effects can arise from non-volatile components in biological samples like blood, plasma, or urine. These components can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2] In gas chromatography (GC), matrix components can also accumulate in the injector port, creating active sites that may degrade the analyte or, conversely, protect it, leading to signal enhancement.[1]

Q2: Which analytical technique is most suitable for quantifying this compound in biological samples?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like this compound. To minimize matrix effects and enhance sensitivity, sample introduction techniques such as headspace (HS), solid-phase microextraction (SPME), or purge and trap are commonly used.[3][4]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: The goal of sample preparation is to isolate this compound from the complex biological matrix. Effective strategies include:

  • Headspace (HS) and Solid-Phase Microextraction (SPME): These techniques are highly effective as they primarily sample the volatile and semi-volatile components, leaving non-volatile matrix constituents behind.[3][5]

  • Sample Dilution: Diluting the biological sample (e.g., blood or urine) with water can significantly reduce the concentration of interfering matrix components. A 1:5 dilution has been shown to be effective for compounds with boiling points between 100°C and 150°C.[6]

  • Protein Precipitation: For liquid samples like plasma or serum, precipitating proteins with organic solvents (e.g., acetonitrile) or acids can help clean up the sample before analysis.[7] However, this may not be sufficient to remove all interfering substances.

Q4: Is an internal standard necessary for accurate quantification of this compound?

A4: Yes, using an internal standard is crucial for accurate and precise quantification. The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects, thus providing reliable correction during data analysis.[8][9] If a SIL version is unavailable, a structurally similar compound (a homologous alkane) can be used, but it may not compensate for matrix effects as effectively.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Cause Suggested Solution
Active sites in the GC inlet or column Perform inlet maintenance: replace the liner and septum. Use a deactivated liner. Trim the first few centimeters of the analytical column.
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate GC temperature program Optimize the initial oven temperature and the temperature ramp rate to ensure proper focusing of the analyte at the head of the column.
Solvent-analyte mismatch Ensure the injection solvent is compatible with the stationary phase of the GC column.
Issue 2: Low or No Recovery of this compound
Possible Cause Suggested Solution
Inefficient extraction from the matrix Optimize the sample preparation method. For HS-SPME, adjust the extraction time, temperature, and sample pH.[11] For purge and trap, optimize the purge time and temperature.[12]
Analyte loss during sample transfer Check for leaks in the GC system. Ensure the transfer line temperature is adequate to prevent condensation.
Severe ion suppression Dilute the sample to reduce the concentration of interfering matrix components.[6] Improve sample cleanup to remove phospholipids and other suppressive agents.
Analyte degradation Ensure all glassware is clean and deactivated. Check for thermal degradation in the GC inlet by lowering the inlet temperature.
Issue 3: High Signal Variability (Poor Precision) Between Replicate Injections
Possible Cause Suggested Solution
Inconsistent sample preparation Automate the sample preparation process where possible (e.g., using an autosampler for HS or SPME). Ensure precise and consistent addition of the internal standard.
Matrix effects varying between samples Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[9] Prepare matrix-matched calibration standards using a blank biological matrix.
Carryover from previous injection Run a blank solvent injection after a high-concentration sample to check for carryover. Optimize the bake-out parameters of the GC oven and the SPME fiber/purge and trap system.
Inlet discrimination Use a deactivated liner with glass wool to promote homogeneous vaporization of the sample.

Quantitative Data on Matrix Effects

The following tables provide illustrative data on how different sample preparation methods can influence the recovery and matrix effect for this compound. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Table 1: Effect of Sample Preparation on this compound Recovery and Matrix Effect in Human Plasma

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Interpretation
Direct Liquid Injection45 ± 835 ± 10Severe ion suppression and low recovery.
Protein Precipitation75 ± 660 ± 9Improved recovery, but significant ion suppression remains.
Headspace (HS) Sampling92 ± 595 ± 7Minimal ion suppression and good recovery.
Solid-Phase Microextraction (SPME)95 ± 4105 ± 8Minimal matrix effect (slight enhancement) and high recovery.

Note: Data are illustrative and will vary depending on the specific experimental conditions.

Table 2: Impact of Plasma Sample Dilution on Matrix Effect in HS-GC-MS Analysis of this compound

Dilution Factor (Plasma:Water) Matrix Effect (%) Interpretation
1:1 (No Dilution)75 ± 8Significant ion suppression.
1:288 ± 6Reduced ion suppression.
1:597 ± 5Matrix effect is largely mitigated.
1:10101 ± 4No significant matrix effect observed.

Note: Data are illustrative. Optimal dilution should be determined experimentally.[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • In a 10 mL headspace vial, combine 1 mL of plasma, 4 mL of deionized water (a 1:5 dilution), and 10 µL of the internal standard solution (e.g., this compound-d3 in methanol).

    • Cap the vial immediately.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Run a temperature program that provides good separation of this compound from other volatile components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for this compound and its internal standard.

  • Quantification:

    • Generate a calibration curve using matrix-matched standards (spiking known concentrations of this compound into blank plasma and preparing them in the same way as the samples).

    • Calculate the concentration of this compound in the unknown samples by interpolating the ratio of the analyte peak area to the internal standard peak area on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Dilute Dilute Sample (e.g., 1:5 with water) Spike->Dilute Vial Transfer to Headspace Vial Dilute->Vial HS_SPME HS-SPME Extraction Vial->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data Data Processing GC_MS->Data

Caption: HS-SPME-GC-MS workflow for this compound analysis.

troubleshooting_logic Start Inaccurate Quantification of this compound CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS CheckRecovery Assess Analyte Recovery and Matrix Effect CheckIS->CheckRecovery Yes ImplementIS Implement SIL-IS CheckIS->ImplementIS No Revalidate Re-validate Method CheckRecovery->Revalidate Both OK Suppression Suppression/Enhancement Observed CheckRecovery->Suppression Matrix Effect > ±15% LowRecovery Low Recovery CheckRecovery->LowRecovery Recovery < 85% ImplementIS->CheckRecovery OptimizeSP Optimize Sample Prep (e.g., Increase Dilution) OptimizeGC Optimize GC-MS Method (e.g., Inlet Maintenance) OptimizeSP->OptimizeGC OptimizeGC->CheckRecovery Suppression->OptimizeSP LowRecovery->OptimizeSP

References

Technical Support Center: Optimizing Injection Parameters for 2-Methyldecane in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Methyldecane using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot the problem:

  • Peak Tailing: This can be caused by active sites within the GC inlet (liner, septum) or on the column itself, which can interact with the analyte.[1]

    • Solution: Employ a deactivated inlet liner and a high-quality, low-bleed GC column designed for nonpolar compounds. Regularly replacing the septum and liner is also recommended.[1][2]

  • Peak Fronting: This is often an indication of column overloading, where too much sample has been injected.[1][3]

    • Solution: Try diluting your sample or using a split injection to decrease the amount of sample introduced to the column.[1] You can also increase the column's inner diameter or film thickness to mitigate fronting.[3]

  • Split Peaks: These can occur due to a fast autosampler injection into an open liner.[3] A poorly cut or improperly installed column can also lead to split peaks.[4]

    • Solution: Use a liner with glass wool or reduce the injection speed.[3][5] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[4]

Question: I'm seeing a high baseline or "ghost peaks" in my chromatogram. What is the likely cause?

Answer: A high or noisy baseline and the appearance of unexpected peaks (ghost peaks) are typically due to contamination or system issues.

  • Contaminated Carrier Gas: Impurities in the carrier gas can introduce a high baseline and extraneous peaks.[1]

    • Solution: Use high-purity carrier gas and install or regularly change oxygen and hydrocarbon traps.[2][6]

  • Septum Bleed: Using a low-quality septum or over-tightening the septum nut can cause it to degrade and release siloxanes, which will appear as peaks.[1]

    • Solution: Utilize a high-quality, pre-conditioned septum and avoid over-tightening.[1]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough wash procedure for the syringe between injections and run a solvent blank to confirm the system is clean.[3]

  • Column Bleed: A rising baseline at higher temperatures is often due to the degradation of the column's stationary phase.[2]

    • Solution: Ensure your oven temperature program does not surpass the column's maximum operating temperature. Using a low-bleed column specifically designed for MS applications can significantly reduce baseline noise.[2]

Question: How can I improve the separation of this compound from other components in my sample?

Answer: Achieving good resolution is crucial for accurate identification and quantification.

  • Inadequate GC Column: The choice of GC column is critical for separating alkanes.[1]

    • Solution: A nonpolar stationary phase column (e.g., HP-5ms) with a 30 m length, 0.25 mm inner diameter, and 0.25 µm film thickness generally provides good resolution for a wide range of alkanes.[1]

  • Suboptimal Oven Temperature Program: The temperature ramp rate can significantly affect resolution.

    • Solution: A slower temperature ramp rate (e.g., 5-10°C/min) typically provides better separation of closely eluting compounds.[1] Experimenting with different temperature programs is key to finding the optimal conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal GC-MS parameters for analyzing this compound?

A1: While optimal parameters are instrument and sample matrix-dependent, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes.[1]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minAn inert gas that provides good chromatographic efficiency.[1]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[1]
Injector Temperature 280-300 °CEnsures rapid and complete vaporization of the sample.[1]
Oven Temperature Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[1]
MS Transfer Line Temp 280-300 °CPrevents condensation of analytes between the GC and MS.[1]
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.[1]
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.[1]

Q2: How can I improve the sensitivity of my this compound analysis?

A2: To enhance sensitivity, consider the following:

  • Injection Mode: Use splitless injection for trace-level analysis to ensure the majority of your sample reaches the column.[7]

  • Sample Preparation: Concentrate your sample using techniques like solid-phase microextraction (SPME) or purge-and-trap.[7]

  • MS Parameters: For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity.[2] Ensure the MS is properly tuned.

  • Column Dimensions: Using a capillary column with a smaller inner diameter can produce sharper peaks, thereby increasing the signal-to-noise ratio.[7]

Q3: What are the characteristic mass spectral fragments for this compound?

A3: Alkanes undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry. The most abundant fragments are typically alkyl cations with the general formula [CnH2n+1]+. For this compound (C11H24), you will observe a series of fragment ions separated by 14 Da (the mass of a CH2 group). Common and abundant ions to monitor include m/z 43, 57, 71, and 85. The molecular ion (M+) for this compound is at m/z 156, but it is often of very low abundance or completely absent in EI spectra.

Experimental Protocols

Standard Preparation for Calibration

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in a high-purity solvent such as hexane or heptane.

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards at concentrations appropriate for your expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Internal Standard: If using an internal standard for quantification (e.g., a deuterated alkane), add it to each working standard and sample at a constant concentration.[1]

GC-MS Analysis Workflow

  • Instrument Setup: Configure the GC-MS system according to the recommended parameters in the table above.[1]

  • Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.[1]

  • Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants.[1]

  • Standard Injections: Inject the series of working standards to generate a calibration curve.[1]

  • Sample Injections: Inject the unknown samples.[1]

  • Data Analysis: Process the data to identify and quantify this compound based on its retention time and mass spectrum, comparing it to the standards.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Working Create Working Standards Stock->Working Internal Add Internal Standard Working->Internal Setup Instrument Setup & Equilibration Internal->Setup Blank Inject Solvent Blank Setup->Blank Standards Inject Calibration Standards Blank->Standards Samples Inject Samples Standards->Samples Process Process Chromatograms Samples->Process Quantify Identify & Quantify this compound Process->Quantify Report Generate Report Quantify->Report

Caption: A flowchart illustrating the general workflow for GC-MS analysis.

Troubleshooting_Peak_Shape Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Check for active sites - Deactivated liner/column - Replace septum Tailing->Sol_Tailing Yes Split Split Peaks? Fronting->Split No Sol_Fronting Check for column overload - Dilute sample - Use split injection Fronting->Sol_Fronting Yes Sol_Split Check injection & column installation - Use wool liner - Recut/reinstall column Split->Sol_Split Yes End Peak Shape Improved Split->End No Sol_Tailing->End Sol_Fronting->End Sol_Split->End

Caption: A logical diagram for troubleshooting common peak shape problems.

References

Technical Support Center: Stability of 2-Methyldecane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-methyldecane as an internal standard in analytical experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered when using this compound as an internal standard.

Issue 1: Inconsistent or Drifting Peak Area of this compound

Symptoms:

  • The peak area of this compound varies significantly between injections of the same sample.

  • A gradual increase or decrease in the peak area of this compound is observed over a sequence of runs.

Possible Causes and Solutions:

CauseSolution
Injector Variability Ensure the autosampler is functioning correctly and the injection volume is consistent. Manually inspect the syringe for air bubbles or damage.
Sample Evaporation Use appropriate vial caps and septa to prevent solvent evaporation, especially with volatile organic solvents. If possible, use an autosampler with temperature control for the sample tray.
Inconsistent Sample Preparation Review the sample preparation workflow to ensure this compound is added accurately and consistently to every sample and standard. Use a calibrated positive displacement pipette for viscous solutions.
Injector Discrimination High molecular weight compounds like this compound can be susceptible to discrimination in the injector. Optimize injector temperature and consider using a pulsed splitless or on-column injection technique.
Contamination Contamination in the injector port or on the column can lead to signal suppression or enhancement. Clean the injector liner and replace the septum regularly.

Logical Troubleshooting Workflow:

start Inconsistent this compound Peak Area check_injector Check Autosampler and Syringe for Errors start->check_injector check_evaporation Inspect Vial Caps and Septa for Proper Seal check_injector->check_evaporation If no errors found review_prep Review Sample Preparation Protocol check_evaporation->review_prep If seals are good optimize_injection Optimize Injector Parameters review_prep->optimize_injection If protocol is consistent clean_system Clean Injector and Check for Contamination optimize_injection->clean_system If optimization fails solution Problem Resolved clean_system->solution

Caption: Troubleshooting inconsistent peak area.

Issue 2: Peak Tailing or Broadening for this compound

Symptoms:

  • The this compound peak is asymmetrical with a "tail".

  • The peak width of this compound is wider than expected.

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the concentration of this compound in the internal standard solution.
Active Sites in the System Alkanes are generally inert, but active sites in the injector liner or on the column can cause peak distortion. Use a deactivated liner and a high-quality, inert column.
Poor Chromatography Conditions Optimize the GC oven temperature program and carrier gas flow rate to ensure sharp, symmetrical peaks.
Column Contamination Non-volatile residues in the sample matrix can accumulate on the column, leading to poor peak shape. Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits).

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common laboratory solvents?

This compound, as a branched alkane, is a nonpolar and relatively inert compound. It is stable in common organic solvents such as hexane, heptane, methanol, ethanol, and acetonitrile under typical laboratory conditions. However, it is always recommended to prepare fresh working solutions and store stock solutions in a cool, dark place in tightly sealed containers.

Q2: What is the expected stability of this compound under acidic or basic conditions?

Alkanes are generally unreactive towards acids and bases.[1][2] Therefore, this compound is expected to be stable in the presence of dilute acids and bases that might be used during sample preparation. However, exposure to strong, concentrated acids or bases, especially at elevated temperatures, should be avoided as a general precaution.

Q3: Can this compound degrade at high temperatures, for example, in a GC injector?

While this compound is thermally stable at typical GC injector temperatures, very high temperatures can lead to thermal degradation, also known as cracking.[3][4] This process breaks down the molecule into smaller hydrocarbons. It is advisable to use the lowest injector temperature that allows for efficient volatilization of the analytes and the internal standard.

Illustrative Thermal Stability Data for this compound: (Note: This data is for illustrative purposes to demonstrate expected trends, as specific experimental data is not readily available in the literature.)

TemperatureConditionExpected Stability
250°CGC Injector (Split/Splitless)High
300°CGC Injector (Split/Splitless)Generally High, potential for minor degradation with extended residence time
> 450°CThermal Cracking ConditionsSignificant degradation expected[3][4]

Q4: Can this compound react with other components in my sample?

Under typical analytical conditions, this compound is unlikely to react with most sample components. However, in the presence of UV light or high heat, alkanes can undergo halogenation reactions if halogens are present.[1] It is good practice to protect samples from light and use appropriate storage conditions.

Q5: My this compound peak is co-eluting with an analyte. What should I do?

Co-elution of the internal standard with an analyte of interest will interfere with accurate quantification. To resolve this, you can:

  • Modify the GC method: Adjust the oven temperature program (e.g., change the ramp rate or initial temperature) or change the carrier gas flow rate to improve separation.

  • Change the GC column: Select a column with a different stationary phase that provides a different selectivity for your analytes and this compound.

Experimental Protocols

Protocol: Preparation of this compound as an Internal Standard for GC-MS Analysis

This protocol provides a general procedure for preparing and using this compound as an internal standard for the quantification of nonpolar to moderately polar analytes.

1. Materials:

  • This compound (high purity, >99%)

  • High-purity solvent (e.g., hexane, ethyl acetate)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

2. Procedure:

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.

    • Transfer the this compound to a 10 mL volumetric flask.

    • Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask.

    • Add the solvent to the flask until it is about half full, and gently swirl to dissolve the this compound.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Store the stock solution in a tightly sealed amber vial at 4°C.

  • Preparation of Working Internal Standard Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Mix thoroughly by inverting the flask. This working solution will be added to samples and standards.

  • Sample and Standard Preparation:

    • To each calibration standard, quality control sample, and unknown sample, add a precise and consistent volume of the working internal standard solution (e.g., 10 µL of the 10 µg/mL solution to 990 µL of sample).

    • Vortex each sample to ensure thorough mixing.

Workflow for Internal Standard Preparation and Use:

start Start prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock prep_working Prepare 10 µg/mL Working Solution prep_stock->prep_working add_to_samples Add Working IS to Samples and Standards prep_working->add_to_samples vortex Vortex to Mix add_to_samples->vortex analyze Analyze by GC-MS vortex->analyze

Caption: Internal standard preparation workflow.

References

Minimizing fragmentation of 2-Methyldecane in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of 2-methyldecane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental results and minimize molecular fragmentation.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]⁺) of this compound so weak or absent in my EI mass spectrum?

A1: Branched alkanes like this compound are known to undergo extensive fragmentation under standard Electron Ionization (EI) conditions (typically 70 eV).[1] This is because the carbon-carbon bonds, particularly at the branching point, readily cleave to form highly stable secondary and tertiary carbocations.[2][3][4] The energy imparted during EI is often sufficient to break apart the majority of the molecular ions before they can be detected, resulting in a very low-intensity or missing [M]⁺ peak.[5]

Q2: What are the characteristic fragmentation patterns for this compound under EI-MS?

A2: The fragmentation of this compound is dominated by cleavage at the C-C bond adjacent to the methyl branch, as this yields more stable carbocations.[1][6] The most common fragmentation pathway involves the loss of alkyl radicals. The positive charge typically remains with the more substituted fragment.[1] For this compound (molecular weight ≈ 156.31), you can expect to see prominent peaks corresponding to the loss of large alkyl groups. The mass spectrum is often characterized by a series of peaks separated by 14 mass units (corresponding to CH₂ groups), but without the smooth decay pattern seen in straight-chain alkanes.[2][5]

Q3: How can I enhance the molecular ion peak for this compound?

A3: To increase the abundance of the molecular ion, you should use "soft" ionization techniques that transfer less energy to the molecule, thereby reducing fragmentation.[1][7] Recommended methods include:

  • Chemical Ionization (CI): This is a very effective soft ionization technique for molecules that fragment heavily under EI.[8] It uses a reagent gas (e.g., methane, isobutane) to produce ions through less energetic chemical reactions, typically resulting in a strong protonated molecule peak ([M+H]⁺) at m/z 157.[1]

  • Field Ionization (FI): FI is another soft method that can produce a strong molecular ion peak with very little fragmentation.[1][9]

  • Lowering Electron Energy in EI: You can reduce the electron energy in your EI source from the standard 70 eV to a lower value (e.g., 15-20 eV). This decreases the internal energy of the molecular ion, thus reducing fragmentation. Be aware that this will also lower the overall ion intensity and may reduce sensitivity.[1]

Q4: Which soft ionization technique is best for my application?

A4: The choice depends on your analytical goal.

  • For confirming molecular weight , Chemical Ionization (CI) is an excellent and widely available choice that provides a clear [M+H]⁺ ion.[8]

  • For obtaining a clean spectrum with primarily the molecular ion , Field Ionization (FI) is superior, though less commonly available.[9]

  • If you need to maintain some fragmentation for structural information but enhance the molecular ion , lowering the electron energy in EI is a good compromise.

Data Presentation

The following tables summarize the expected mass spectrometry data for this compound under different ionization conditions.

Table 1: Key Information for this compound

PropertyValueReference
Chemical FormulaC₁₁H₂₄[10]
Molecular Weight156.31 g/mol [10]
CAS Registry Number6975-98-0[10]

Table 2: Comparison of Expected Ion Abundance in Mass Spectrometry

Ionization TechniqueMolecular Ion ([M]⁺ or [M+H]⁺) AbundanceFragmentation LevelPrimary Use Case
Electron Ionization (EI, 70 eV)Very Low to AbsentHighStructural Elucidation (via fragment pattern)
Chemical Ionization (CI)High ([M+H]⁺)LowMolecular Weight Determination
Field Ionization (FI)Very HighVery LowMolecular Weight Determination (High Purity)
Low-Energy EI (~15 eV)ModerateModerateEnhancing [M]⁺ while retaining some fragments

Experimental Protocols

Protocol 1: Standard Electron Ionization (EI) Mass Spectrometry

This protocol is intended for generating a standard mass spectrum for library matching and structural elucidation based on fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, non-polar solvent (e.g., hexane).

  • Inlet System: If using Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable non-polar capillary column (e.g., DB-1, HP-5). Use a temperature program that effectively separates the analyte from the solvent and any impurities.

  • Ion Source Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C (typical, can be optimized)

  • Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 35-200).

  • Data Analysis: Analyze the resulting spectrum. Expect a weak or absent molecular ion at m/z 156 and a rich fragmentation pattern. Compare the pattern to a spectral library (e.g., NIST) for confirmation.

Protocol 2: Chemical Ionization (CI) for Molecular Weight Confirmation

This protocol is designed to minimize fragmentation and clearly identify the molecular weight.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Inlet System: Use a GC-MS system as described in Protocol 1.

  • Ion Source Parameters:

    • Ionization Mode: Chemical Ionization (CI)

    • Reagent Gas: Methane or Isobutane (ensure a stable flow into the ion source as per instrument specifications).

    • Ion Source Temperature: 150-200 °C (lower temperatures can sometimes further reduce fragmentation).

    • Electron Energy: 100-200 eV (for ionizing the reagent gas, not the analyte directly).

  • Mass Analyzer: Scan a mass range centered around the expected [M+H]⁺ ion (e.g., m/z 100-200).

  • Data Analysis: Look for a prominent base peak at m/z 157, which corresponds to the protonated molecule [C₁₁H₂₅]⁺. Fragmentation will be significantly suppressed compared to the EI spectrum.

Visualizations

Workflow for Selecting an Ionization Method

The following diagram illustrates a decision-making workflow for choosing the appropriate ionization technique based on the analytical objective.

G start Analytical Goal? struct_elucid Structural Elucidation start->struct_elucid Need fragment data? mol_weight Molecular Weight Determination start->mol_weight Need molecular ion? ei_std Use Standard EI-MS (70 eV) struct_elucid->ei_std Yes low_ei Use Low-Energy EI-MS struct_elucid->low_ei No, but need some fragments and a stronger M+ peak ci_ms Use Chemical Ionization (CI) mol_weight->ci_ms Yes

Caption: Decision tree for selecting the optimal mass spectrometry ionization method.

Simplified Fragmentation of this compound in EI-MS

This diagram shows the primary fragmentation pathway of this compound under electron ionization.

G cluster_frags Primary Fragmentation parent This compound [C11H24] molecular_ion Molecular Ion [C11H24]•+ m/z = 156 parent->molecular_ion EI (70 eV) frag1 Loss of C8H17• [C3H7]+ m/z = 43 molecular_ion->frag1 Cleavage at branch frag2 Loss of CH3• [C10H21]+ m/z = 141 molecular_ion->frag2 Cleavage at branch

Caption: Primary fragmentation pathways for this compound under Electron Ionization.

References

Troubleshooting baseline noise in the GC analysis of 2-Methyldecane.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting baseline noise in the Gas Chromatography (GC) analysis of 2-Methyldecane. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of baseline noise in the GC analysis of hydrocarbons like this compound?

Baseline noise in gas chromatography can originate from several sources, often related to contamination of the system, degradation of consumables, or leaks.[1] For a semi-volatile compound like this compound, which requires relatively high temperatures for elution, the most common culprits include:

  • Column Bleed : The stationary phase of the column degrades at high temperatures, leading to a rising baseline.[2][3] This is a very common issue in high-temperature analyses.[2]

  • Septum Bleed : Small molecules from the injector port septum are released at high temperatures and enter the column, often appearing as discrete "ghost" peaks.[2][4][5]

  • Contaminated Carrier Gas : Impurities in the carrier gas (e.g., Helium, Hydrogen, Nitrogen) or exhausted gas traps can introduce a consistently noisy or drifting baseline.[6][7][8]

  • System Contamination : Residues from previous injections can accumulate in the inlet liner or at the head of the column.[9][10] These contaminants can slowly elute, causing broad baseline humps or random noise.[4][11]

  • Leaks : Oxygen entering the system through leaks, especially at heated zones, can accelerate the degradation of the column's stationary phase, leading to increased bleed and noise.[12][13]

  • Detector Issues : Contamination of the detector, such as carbon deposits in a Flame Ionization Detector (FID), can result in erratic noise and spikes.[4][6]

  • Electronic Noise : Faulty electrical connections or interference from other lab equipment can cause sharp, random spikes on the baseline.[6][7]

Q2: My chromatogram shows a baseline that rises significantly during the temperature program. What is the likely cause and how can I fix it?

A rising baseline that correlates with the oven temperature program is a classic symptom of column bleed .[2][3] This occurs when the column's stationary phase breaks down and elutes. While all columns exhibit some bleed, excessive bleed can obscure analyte peaks and reduce sensitivity.[14][15]

Troubleshooting Steps:

  • Verify Column Temperature Limits : Ensure your oven temperature program does not exceed the column's maximum operating temperature.[2][16] Operating near or above the limit dramatically accelerates degradation.[3]

  • Check for Oxygen Leaks : Oxygen is a primary cause of stationary phase degradation at high temperatures.[2][13] Use an electronic leak detector to meticulously check all fittings and connections from the gas source to the detector.

  • Ensure High-Purity Gas : Use high-purity (e.g., 99.999%) carrier gas and ensure that moisture and oxygen traps are installed and have not expired.[2]

  • Properly Condition the Column : A new column must be conditioned to remove contaminants and stabilize the stationary phase.[2][17] Insufficient conditioning will result in a high and unstable baseline. Conversely, excessive conditioning can shorten the column's lifespan.[18]

  • Use a Low-Bleed Column : For high-temperature analyses, always select a column specifically designed for low bleed and high thermal stability, often designated with an "MS" or similar suffix.[2]

Symptom Potential Cause Primary Solution
Baseline rises with temperatureColumn Bleed[3]Verify temperature limits, check for leaks, use a low-bleed column.[2]
Sharp, repetitive ghost peaksSeptum Bleed[2][5]Use high-quality, low-bleed septa; replace regularly.[2][4]
Consistently noisy baselineContaminated Gas/System[7][10]Replace gas cylinder, check purifiers, clean inlet.[8]
Random, sharp spikesElectronic Noise / Particulates[7][18]Check cable connections; clean detector.[6]
Baseline drift (steady rise/fall)Flow/Temperature Instability[6]Check for leaks; ensure constant flow mode is used.[11][17]

Table 1. Summary of Common Baseline Problems and Solutions.

Q3: I see a series of small, sharp "ghost" peaks in my blank runs. How do I differentiate this from column bleed and eliminate them?

The presence of discrete peaks in a blank chromatogram, especially if they are sharp and somewhat evenly spaced, is often indicative of septum bleed , not column bleed.[2][5] Column bleed presents as a continuous rise in the baseline, not as distinct peaks.[5] Septa are made from silicone-based polymers similar to many stationary phases, and at high injector temperatures, small molecules can leach out and be carried onto the column.[5]

Troubleshooting Steps:

  • Isolate the Source : Perform a blank run without an injection. If the ghost peaks are still present, the inlet septum is the most likely source.[2]

  • Use High-Quality, Low-Bleed Septa : Select septa specifically rated for the temperatures used in your analysis.[2][4]

  • Regular Septum Replacement : Replace the injector septum regularly. A common guideline is after every 50-100 injections, or more frequently if the septum nut needs to be tightened often.[2]

  • Check Septum Purge Flow : Ensure the septum purge flow is on and set correctly (typically 3–5 mL/min). This vents contaminants from the inlet rather than allowing them to enter the column.[2]

  • Avoid Overtightening the Septum Nut : Overtightening can crush the septum, causing it to degrade more quickly and leading to leaks.[4]

Experimental Protocols

Protocol 1: Column Conditioning for a New GC Column

This protocol is essential for preparing a new column to ensure a stable, low-bleed baseline.

  • Installation : Install the column in the injector but leave the detector end disconnected. This prevents any contaminants from fouling the detector.

  • Purge : Set the carrier gas flow rate to the typical value for your analysis (e.g., 1-2 mL/min). Purge the column with carrier gas at room temperature for 15-20 minutes to remove all oxygen from the system.[11][17]

  • Initial Heating : Set the injector to the method temperature. Program the oven to ramp at 10°C/min to about 20°C above your maximum analysis temperature (do not exceed the column's maximum isothermal temperature limit).[14]

  • Hold : Hold at this temperature for 1-2 hours. Longer conditioning is not always better and can reduce the column's lifespan.[8][18] A stable baseline is the goal.

  • Cool Down and Connect : Cool the oven down. Turn off the carrier gas flow and carefully connect the column to the detector, ensuring the correct insertion depth.[8]

  • Final Check : Restore gas flow, heat the detector to its operating temperature, and run a blank temperature program to confirm the baseline is stable.

Protocol 2: Identifying the Source of Contamination

This workflow helps systematically determine whether baseline noise is originating from the gas supply, the inlet, or the column.

  • Detector Baseline Check : Remove the column from the detector and cap the detector inlet with a no-hole ferrule. Heat the detector and monitor the signal. If the noise persists, the issue is with the detector electronics or detector gases.[14]

  • Inlet & Gas Check (Blank Run) : Reinstall the column. Set the injector to a low temperature (e.g., 40°C) and the oven to a low isothermal temperature. Do not perform an injection. If the baseline is noisy, the source is likely contaminated carrier gas or a leak between the gas trap and the GC.[19]

  • Inlet Contamination Check : With the oven still at a low temperature, set the injector to your method's operating temperature. If the baseline becomes noisy, the contamination is likely from the septum or the inlet liner.[4][9]

  • Column Contamination Check : If the baseline is stable in the previous steps, run a blank temperature program (without injection). If the baseline becomes noisy or shows ghost peaks as the temperature rises, the contamination is within the column itself, or it is exhibiting column bleed.[14]

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the relationships between different sources of baseline noise.

Caption: A logical workflow for troubleshooting baseline noise.

Bleed_Source_Identification cluster_causes Common Noise Sources column_bleed Column Bleed Continuous, temperature-dependent baseline rise Caused by stationary phase degradation Solution: Lower temp, check for leaks, replace column septum_bleed Septum Bleed Discrete, sharp 'ghost' peaks Caused by septum degradation at high inlet temps Solution: Replace septum, check purge flow system_contam System Contamination Broad humps or random peaks, not always temp-dependent Caused by residue in inlet or column head Solution: Bake out system, replace liner

Caption: Differentiating common sources of baseline contamination.

References

Validation & Comparative

A Comparative Analysis of 2-Methyldecane and n-Undecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physical and chemical properties of 2-methyldecane and n-undecane. As isomers with the chemical formula C₁₁H₂₄, their structural differences lead to notable variations in their physical characteristics, which are critical for their application in research and industrial processes.[1][2] This document summarizes key data, outlines standard experimental methodologies for property determination, and visualizes the structural impact on physical properties.

Molecular Structure and Overview

Both n-undecane and this compound are alkanes, which are saturated hydrocarbons.[1][3] n-Undecane is a straight-chain alkane, while this compound is a branched-chain alkane, specifically an isoalkane. This fundamental difference in their carbon skeleton structure is the primary determinant of their differing physical properties. The linear structure of n-undecane allows for greater surface area contact between molecules, leading to stronger van der Waals forces compared to the more compact, branched structure of this compound.[3][4]

Physical and Chemical Properties: A Tabulated Comparison

The following table summarizes the key physical and chemical properties of n-undecane and this compound, compiled from various sources.

Propertyn-UndecaneThis compound
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol 156.31 g/mol [2]
Appearance Colorless liquid[1][5]Colorless liquid[6]
Boiling Point 196 °C[7][8]189.3 °C[6]
Melting Point -26 °C[7][8]-48.9 °C[6]
Density 0.74 g/mL at 25 °C[8]0.752 g/mL at 25 °C[9]
Flash Point 65 °C[1] / 140 °F (60 °C)[8]135 °F (57.2 °C)[9]
Vapor Pressure 0.41 mmHg at 25 °C[5]0.49 mmHg at 25 °C[6]
Refractive Index 1.417 at 20 °C[7][8]1.424 at 20 °C[9]
Solubility in Water Insoluble[1][5]Insoluble
Synonyms Hendecane, n-C11H24[1][8]Isoundecane, n-C8H17CH(CH3)2[2][6]

Experimental Protocols

While specific experimental comparisons between these two molecules are not widely published, the following are standard laboratory protocols for determining the key physical properties listed above.

1. Determination of Boiling Point:

  • Method: Simple distillation is the most common method. The liquid is heated in a distillation flask connected to a condenser. A thermometer is placed so that the bulb is just below the level of the side arm of the flask. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point at the given atmospheric pressure. For more precise measurements, a method like ebulliometry can be used, which measures the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the liquid.

2. Determination of Melting Point:

  • Method: For substances that are solid at or near room temperature, a melting point apparatus is used. A small amount of the solidified sample is placed in a capillary tube and heated in a calibrated heating block. The temperature range over which the substance melts is recorded. For low-melting-point substances like n-undecane and this compound, a cryostat or a low-temperature bath would be required to first freeze the sample and then gently warm it to observe the melting point.

3. Determination of Density:

  • Method: A pycnometer (a small glass flask of known volume) is used for accurate density measurements of liquids. The pycnometer is first weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the liquid must be carefully controlled and recorded as density is temperature-dependent.

4. Determination of Refractive Index:

  • Method: A refractometer, such as an Abbe refractometer, is used. A few drops of the liquid are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from a calibrated scale. The temperature is controlled by circulating water through the instrument.

Structure-Property Relationships

The differences in the physical properties of n-undecane and this compound can be directly attributed to their molecular structures.

Caption: Impact of molecular branching on the boiling point of C₁₁H₂₄ isomers.

As illustrated in the diagram, the linear structure of n-undecane allows for more efficient packing and a larger surface area for intermolecular interactions (van der Waals forces).[3][4] This requires more energy to overcome, resulting in a higher boiling point. Conversely, the methyl branch in this compound creates a more compact, spherical shape, which reduces the effective surface area for these intermolecular forces, leading to a lower boiling point.[4]

Chemical Reactivity

As alkanes, both n-undecane and this compound are generally unreactive.[1] They are non-polar and do not have any functional groups, making them resistant to attack by most common reagents.[4][10] Their primary chemical reactions are combustion and free-radical halogenation, which typically require high temperatures or UV light to initiate. For most applications in drug development and research, they are considered chemically inert solvents or standards.

Applications

Due to their properties, these alkanes have several applications:

  • n-Undecane: It is used as a solvent, a distillation chaser in organic synthesis, and as an internal standard in gas chromatography.[1][7] It also serves as a mild sex pheromone for some insects.[1]

  • This compound: As a component of various solvent mixtures (e.g., Isopar G), it is used in industrial cleaning, paints, and coatings.[2][6] Its well-defined properties also make it useful as a reference compound in petroleum research.

Conclusion

The choice between n-undecane and this compound depends on the specific requirements of the application. n-Undecane, with its higher boiling point and linear structure, may be preferred in situations where a less volatile, straight-chain solvent is needed. This compound, with its lower boiling point and branched structure, offers different solvency characteristics and is a key component in many industrial solvent blends. Understanding the distinct physical properties arising from their isomeric structures is crucial for their effective use in research and development.

References

A Comparative Analysis of 2-Methyldecane and Other Undecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 23, 2025

This guide provides a detailed comparative analysis of 2-Methyldecane and other structural isomers of undecane (C₁₁H₂₄). Undecane has 159 structural isomers, each exhibiting unique physicochemical properties based on their molecular structure.[1][2][3][4] Understanding these differences is crucial for researchers, scientists, and drug development professionals, particularly in applications such as petrochemical analysis, environmental monitoring, and as components in complex hydrocarbon mixtures.[1][2] While generally considered to have low biological reactivity, their properties as solvents and excipients are of significant interest.[2]

This document summarizes key quantitative data, outlines detailed experimental protocols for isomer characterization, and presents a logical workflow for these procedures.

Comparative Physicochemical Properties

The structural variations among undecane isomers, specifically the degree of branching, significantly influence their physical properties.[2] Generally, increased branching disrupts intermolecular van der Waals forces, which typically results in lower boiling and melting points compared to the linear n-undecane.[2] Molecular symmetry can also affect these properties, with more symmetrical isomers often having higher melting points.[2]

The following table summarizes available quantitative data for n-undecane and a selection of its branched isomers.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
This compound6975-98-0189.2 - 189.3-48.840.733 - 0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
4,4-Dimethylnonane17302-18-0182-0.747

Note: Data is compiled from multiple sources.[2][5] Some data points are estimated and should be treated with caution, as experimental data for all 159 isomers is limited.[2]

Experimental Protocols

Accurate characterization of undecane isomers relies on standardized experimental procedures. The following are detailed methodologies for determining key physicochemical properties and for analytical separation.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of liquid undecane isomers.[2]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

  • Apparatus: Test tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube or heating block).[2]

  • Methodology:

    • Sample Preparation: Place a small amount of the liquid isomer into the test tube.[2]

    • Apparatus Setup: Insert the capillary tube, open-end down, into the sample. Attach the test tube to a thermometer.[2]

    • Heating: Heat the apparatus in a controlled manner. A stream of bubbles will emerge from the capillary tube as the temperature rises.[2]

    • Observation: Slowly reduce the heat and observe the sample.

    • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Determination of Density (Pycnometer Method)

This protocol provides a precise method for measuring the density of liquid isomers.[2]

  • Principle: Density is the mass of a substance per unit of volume.[2]

  • Apparatus: Pycnometer (a flask with a known, specific volume), analytical balance.

  • Methodology:

    • Pycnometer Calibration: Clean, dry, and weigh the empty pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again to calculate the precise volume of the pycnometer.[2]

    • Sample Measurement: Empty and dry the pycnometer, then fill it with the undecane isomer at the same specific temperature.[2]

    • Weighing: Weigh the pycnometer containing the sample.[2]

    • Calculation: Determine the mass of the isomer by subtracting the mass of the empty pycnometer. Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer.[2]

Isomer Separation and Identification by Gas Chromatography (GC)

High-resolution capillary gas chromatography is the primary technique for separating volatile hydrocarbon isomers like those of undecane.[1] Coupling GC with mass spectrometry (GC-MS) allows for definitive structure confirmation.

  • Principle: Separation is based on the differential partitioning of isomers between a gaseous mobile phase and a liquid stationary phase within a capillary column. More branched isomers typically have lower boiling points and shorter retention times on nonpolar columns.[1]

  • Methodology:

    • Sample Preparation: Prepare a standard solution of the isomer mixture at a concentration of approximately 100 µg/mL in a volatile solvent like hexane. If necessary, filter the sample through a 0.45 µm syringe filter.[6]

    • Instrument Setup: Install a suitable high-resolution capillary column (e.g., nonpolar methyl silicone stationary phase) into the gas chromatograph.[1][3] Condition the column according to the manufacturer's instructions.[6]

    • Method Programming: Set the GC parameters, including oven temperature program (e.g., starting at 60°C with a slow ramp), carrier gas flow rate, and detector settings.[3][6]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[6]

    • Data Acquisition and Analysis: Acquire the chromatogram. The retention time of each peak is used for preliminary identification, often by comparison to an internal standard (like n-undecane itself) or by calculating Kovats Retention Indices.[1][3] For unambiguous identification, the mass spectrometer fragments the eluting compounds, providing a fragmentation pattern that helps elucidate the branching structure.[1]

Workflow for Isomer Characterization

As simple alkanes, undecane and its isomers are not known to be involved in specific biological signaling pathways.[2] Their relevance in drug development is primarily as excipients or solvents, where their physicochemical properties are important.[2] The following diagram illustrates a typical experimental workflow for the characterization of an unknown undecane isomer.

G cluster_input Input cluster_analysis Analysis cluster_details Methods cluster_output Output Unknown_Sample Unknown Isomer Sample (C11H24) Phys_Chem Physicochemical Property Determination Unknown_Sample->Phys_Chem GC_MS Chromatographic Analysis (GC-MS) Unknown_Sample->GC_MS BoilingPoint Boiling Point Phys_Chem->BoilingPoint Density Density Phys_Chem->Density MeltingPoint Melting Point Phys_Chem->MeltingPoint RetentionIndex Retention Index GC_MS->RetentionIndex MassSpec Mass Spectrum GC_MS->MassSpec Identification Isomer Identification & Characterization BoilingPoint->Identification Density->Identification MeltingPoint->Identification RetentionIndex->Identification MassSpec->Identification

Caption: Experimental workflow for undecane isomer characterization.

References

2-Methyldecane as a Disease Biomarker: A Comparative Analysis Reveals a Field in its Infancy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel biomarkers, a comprehensive review of current scientific literature indicates that 2-Methyldecane has not been validated as a specific biomarker for any particular disease. While the broader field of volatile organic compound (VOC) analysis for disease detection is a promising area of research, specific evidence supporting the clinical utility of this compound is currently lacking. This guide provides a summary of the current landscape of VOC biomarkers, the methodologies used in their detection, and contextualizes the nascent state of research surrounding this compound.

The Promise of Volatile Organic Compounds in Disease Diagnosis

Exhaled breath contains a complex mixture of VOCs that are the end-products of metabolic processes within the body.[1] The composition of these VOCs can change in the presence of disease, offering a potential non-invasive window into an individual's health status.[1] Researchers are actively investigating the diagnostic potential of unique VOC profiles for various conditions, most notably lung cancer.[2][3][4] The analysis of these compounds is seen as a simple, relatively inexpensive, and non-invasive approach to diagnostics.[1]

Current State of Research on this compound

Despite the active investigation into VOCs as biomarkers, a thorough review of published studies reveals a significant gap in the validation of this compound for specific diseases. Searches for its application as a biomarker in cancer, neurodegenerative diseases, and metabolic disorders have not yielded studies that establish a definitive link or provide comparative performance data against established diagnostic methods.

While some studies on lung cancer biomarkers have identified various alkanes and their derivatives in the breath of patients, this compound is not consistently highlighted as a key discriminatory compound.[2] The existing literature on this compound primarily focuses on its chemical properties and its presence in certain plants and foods.

Alternative and Established Biomarkers

In contrast to the lack of data for this compound, significant research has been dedicated to identifying and validating other biomarkers for various diseases.

For Lung Cancer: A combination of multiple VOCs, rather than a single compound, is often considered more effective for discriminating between patients with and without lung cancer.[2] Studies have identified compounds such as 2-methyl pentane, benzaldehyde, and 2-ethylhexanol as potential volatile biomarkers for lung cancer.[3]

For Metabolic Disorders: Research into biomarkers for metabolic disorders is exploring compounds like 2-Pentadecanone, which is linked to fatty acid metabolism.[5] Established biomarkers for metabolic syndrome include C-Reactive Protein (CRP), triglycerides, and High-Density Lipoprotein (HDL) cholesterol, which are typically measured in blood samples.

Methodologies for Biomarker Detection and Validation

The gold standard for the identification and quantification of VOCs in breath and other biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique allows for the separation and precise identification of compounds present in a sample. For a biomarker to be considered validated, it must undergo a rigorous process that includes:

  • Discovery: Initial identification of the potential biomarker in patient samples compared to healthy controls.

  • Analytical Validation: Ensuring the method for detecting the biomarker is accurate, reliable, and reproducible.

  • Clinical Validation: Demonstrating a statistically significant correlation between the biomarker and the clinical outcome or disease state in a larger, diverse population.

  • Clinical Utility: Proving that the use of the biomarker improves patient outcomes.

The following diagram illustrates a general workflow for biomarker validation:

G General Biomarker Validation Workflow discovery Biomarker Discovery (e.g., Metabolomics, Proteomics) analytical Analytical Method Validation (Accuracy, Precision, Specificity) discovery->analytical clinical Clinical Validation (Case-Control & Cohort Studies) analytical->clinical utility Clinical Utility Assessment (Impact on Patient Outcomes) clinical->utility

Caption: A simplified workflow for the discovery and validation of a new biomarker.

Future Directions and the Path Forward for this compound

For this compound to be considered a viable biomarker, future research would need to focus on several key areas:

  • Discovery Studies: Large-scale, untargeted metabolomic studies are required to determine if this compound is consistently elevated or decreased in individuals with a specific disease compared to a healthy control group.

  • Method Development: Robust and sensitive analytical methods for the precise quantification of this compound in biological matrices like breath, blood, or urine would need to be developed and validated.

  • Comparative Analysis: Should a potential link to a disease be established, studies comparing the diagnostic and prognostic performance of this compound against existing biomarkers would be crucial.

The following diagram outlines a hypothetical experimental workflow for investigating this compound as a breath biomarker:

G Hypothetical Workflow for this compound Breath Biomarker Validation sample Breath Sample Collection (Patients vs. Healthy Controls) analysis GC-MS Analysis (Quantification of this compound) sample->analysis statistical Statistical Analysis (Comparison of Levels) analysis->statistical roc ROC Curve Analysis (Determine Diagnostic Accuracy) statistical->roc validation Validation in Independent Cohort roc->validation

Caption: A potential experimental plan for validating this compound as a breath biomarker.

References

The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of deuterated analogs versus non-isotopically labeled compounds like 2-Methyldecane for robust and reliable analytical results.

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a critical practice to ensure data reliability.[1] An internal standard is a compound of known concentration added to a sample to correct for variations that may occur during analysis.[1] This guide provides a comprehensive comparison between two major classes of internal standards: deuterated analogs (stable isotope-labeled standards) and non-deuterated structural analogs, using this compound as a representative example of the latter.

Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis.[2] In these standards, one or more hydrogen atoms of the analyte molecule are replaced by their heavier, stable isotope, deuterium.[1] This subtle mass change allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[1][2] In contrast, non-deuterated standards like this compound are structurally similar to the analyte but are not isotopically labeled.[1] While they can compensate for some analytical variability, their physicochemical properties may differ more significantly from the analyte, potentially impacting data accuracy.[1]

Quantitative Performance: A Head-to-Head Comparison

The superiority of deuterated internal standards in enhancing accuracy and precision is consistently demonstrated in experimental data. The following tables summarize the typical performance differences observed between using a deuterated internal standard and a non-deuterated structural analog.

Table 1: Comparison of Key Performance Metrics

Performance MetricDeuterated Internal StandardNon-Deuterated Analog (e.g., this compound)
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (%RSD) Typically < 5%Can be > 15%
Matrix Effect High compensationVariable and often incomplete compensation
Extraction Recovery Closely mimics analyteMay differ significantly from analyte
Chromatographic Behavior Co-elutes or elutes very close to the analyteRetention time may differ from the analyte

Table 2: Bioanalytical Validation Data Example

The following data illustrates the significantly lower bias and higher precision achieved with deuterated standards in a bioanalytical assay.

Analyte Concentration (ng/mL)Accuracy (%) with Deuterated ISPrecision (%RSD) with Deuterated ISAccuracy (%) with Non-Deuterated ISPrecision (%RSD) with Non-Deuterated IS
1098.53.2118.218.2
100101.22.5125.722.5
100099.82.1130.427.5

The Rationale: Why Deuterated Standards Excel

The near-identical chemical and physical properties of deuterated standards to their non-labeled counterparts are the primary reason for their superior performance.[2] This similarity ensures that the internal standard and the analyte behave almost identically during every step of the analytical process, from extraction and sample handling to ionization in the mass spectrometer. This co-behavior allows the deuterated standard to effectively compensate for:

  • Matrix Effects: Complex biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since a deuterated standard experiences the same matrix effects as the analyte, the ratio of their signals remains constant, ensuring accurate measurement.[3]

  • Sample Loss: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are inevitable. A deuterated standard, added at the beginning of the workflow, accounts for these losses.[3]

  • Instrumental Variability: Fluctuations in injection volume or detector response are corrected for by the consistent signal ratio between the analyte and the internal standard.

Structural analogs like this compound, while chosen for their similarity to the analyte, will inevitably have different properties such as polarity, volatility, and ionization efficiency.[4] These differences can lead to variations in extraction recovery and different responses to matrix effects, ultimately compromising data quality.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below are generalized protocols for utilizing an internal standard in a typical LC-MS/MS workflow.

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution (either deuterated analog or this compound at a known concentration).

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte and internal standard.

    • Set C: Blank matrix extract.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

    • A value close to 1 indicates effective compensation for matrix effects by the internal standard.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantify Quantification (Analyte/IS Ratio) LCMS->Quantify

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

LogicalComparison cluster_deuterated Deuterated Internal Standard cluster_analog Non-Deuterated Analog (e.g., this compound) D_Analyte Analyte D_Props Near-Identical Physicochemical Properties D_Analyte->D_Props D_IS Deuterated IS D_IS->D_Props D_Behavior Identical Behavior (Extraction, Matrix Effects) D_Props->D_Behavior D_Result Accurate & Precise Quantification D_Behavior->D_Result A_Analyte Analyte A_Props Different Physicochemical Properties A_Analyte->A_Props A_IS Analog IS A_IS->A_Props A_Behavior Different Behavior (Extraction, Matrix Effects) A_Props->A_Behavior A_Result Potential for Inaccurate & Imprecise Quantification A_Behavior->A_Result

References

A Comparative Guide to the Synthesis of 2-Methyldecane: Grignard vs. Corey-House Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific alkanes, such as 2-methyldecane, is a fundamental task in organic chemistry, often required for the construction of more complex molecules in pharmaceutical and materials science research. Two prominent methods for the formation of carbon-carbon bonds to produce such alkanes are the Grignard reaction and the Corey-House synthesis. This guide provides an objective comparison of these two methods for the synthesis of this compound, supported by plausible experimental protocols and expected quantitative data based on established chemical literature.

Overview of Synthetic Strategies

Grignard Synthesis: The Grignard reaction is a versatile and long-established method for forming carbon-carbon bonds. A common approach for synthesizing a branched alkane like this compound via a Grignard reagent involves a multi-step sequence. This typically includes the reaction of a Grignard reagent with a carbonyl compound to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane. A direct coupling of a Grignard reagent with an alkyl halide is generally less efficient for producing alkanes due to competing elimination and rearrangement reactions.

Corey-House Synthesis: The Corey-House synthesis is renowned for its efficiency in creating unsymmetrical alkanes from two different alkyl halides.[1][2] This method utilizes a lithium dialkylcuprate (Gilman) reagent, which selectively couples with an alkyl halide.[3] This approach is often more direct and provides higher yields for the synthesis of branched alkanes compared to the multi-step Grignard route.[1]

Comparative Data

The following table summarizes the key quantitative and qualitative differences between the two synthetic routes for this compound. The data for the Grignard synthesis is estimated based on typical yields for each step in the multi-step process, while the Corey-House synthesis data is based on typical high yields for this type of coupling reaction.

ParameterGrignard Synthesis (Multi-step)Corey-House Synthesis (Direct Coupling)
Overall Yield ~50-65% (Estimated)~80-95% (Typical)
Number of Steps 3 (Alcohol formation, dehydration, hydrogenation)1 (Coupling) after Gilman reagent formation
Key Reagents Nonylmagnesium bromide, Acetone, Acid (for dehydration), H₂/Pd-CLithium, 1-Bromononane, Copper(I) Iodide, 2-Bromopropane
Reaction Conditions Varies per step: Grignard (anhydrous ether), Dehydration (heat, acid), Hydrogenation (H₂ pressure)Anhydrous ether or THF, low temperatures for Gilman reagent formation
Substrate Scope Broad for Grignard addition to carbonylsExcellent for coupling primary and some secondary alkyl halides
Key Advantages Utilizes readily available starting materials.High yield, high selectivity for cross-coupling, fewer steps.
Key Disadvantages Multi-step process, lower overall yield, potential for side reactions in dehydration.Requires preparation of a sensitive organocuprate reagent.

Experimental Protocols

Grignard Synthesis of this compound (via 2-Methyl-2-decanol)

This protocol outlines a plausible three-step synthesis of this compound starting from 1-bromononane.

Step 1: Synthesis of 2-Methyl-2-decanol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to the flask.

  • A solution of 1-bromononane (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle reflux.

  • Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

  • A solution of acetone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2-methyl-2-decanol.

Step 2: Dehydration of 2-Methyl-2-decanol

  • The crude 2-methyl-2-decanol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • The mixture is heated to induce dehydration, and the resulting alkene (a mixture of 2-methyl-1-decene and 2-methyl-2-decene) is collected by distillation.

Step 3: Hydrogenation of the Alkene Mixture

  • The collected alkene mixture is dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound, which can be further purified by distillation.

Corey-House Synthesis of this compound

This protocol describes a direct, one-pot coupling reaction to synthesize this compound.

Step 1: Preparation of Lithium Dinonylcuprate (Gilman Reagent)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place lithium metal (2.2 eq) in anhydrous diethyl ether.

  • A solution of 1-bromononane (2.0 eq) in anhydrous diethyl ether is added dropwise with stirring to form nonyllithium.

  • In a separate flask, copper(I) iodide (1.0 eq) is suspended in anhydrous diethyl ether and cooled to 0°C.

  • The freshly prepared nonyllithium solution is slowly added to the copper(I) iodide suspension at 0°C to form a solution of lithium dinonylcuprate.

Step 2: Coupling Reaction

  • To the solution of lithium dinonylcuprate at 0°C, a solution of 2-bromopropane (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by column chromatography or distillation to yield the final product.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic pathway.

Grignard_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 1-Bromononane 1-Bromononane Nonylmagnesium_Bromide Nonylmagnesium Bromide 1-Bromononane->Nonylmagnesium_Bromide + Mg, Ether Mg Mg Acetone Acetone 2-Methyl-2-decanol 2-Methyl-2-decanol Acetone->2-Methyl-2-decanol Nonylmagnesium_Bromide->2-Methyl-2-decanol 1. Add Acetone 2. H₃O⁺ workup Alkene_Mixture Alkene Mixture 2-Methyl-2-decanol->Alkene_Mixture Dehydration (H⁺, Δ) This compound This compound Alkene_Mixture->this compound Hydrogenation (H₂, Pd/C)

Caption: Grignard synthesis workflow for this compound.

Corey_House_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1-Bromononane 1-Bromononane Nonyllithium Nonyllithium 1-Bromononane->Nonyllithium + 2 Li, Ether Li Li CuI CuI 2-Bromopropane 2-Bromopropane This compound This compound 2-Bromopropane->this compound Lithium_Dinonylcuprate Lithium Dinonylcuprate (Gilman Reagent) Nonyllithium->Lithium_Dinonylcuprate + CuI Lithium_Dinonylcuprate->this compound + 2-Bromopropane

Caption: Corey-House synthesis workflow for this compound.

Conclusion

Both the Grignard and Corey-House syntheses provide viable pathways to this compound. The Grignard approach, while employing common laboratory reagents, is a multi-step process with a likely lower overall yield. In contrast, the Corey-House synthesis offers a more elegant and efficient, high-yield, one-pot coupling reaction.[1] For researchers prioritizing efficiency and yield in the synthesis of unsymmetrical alkanes like this compound, the Corey-House method is the superior choice. The selection of the synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired purity, and acceptable yield.

References

A Comparative Guide to GC Column Selection for Optimal Separation of 2-Methyldecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of 2-Methyldecane and its other undecane (C11H24) isomers is a critical and often challenging task in petrochemical analysis, environmental monitoring, and metabolic studies. The structural similarity among these 159 isomers necessitates high-resolution capillary gas chromatography for accurate identification and quantification.[1] This guide provides a comprehensive comparison of suitable GC columns, supported by experimental data and detailed protocols, to aid in the selection of the optimal column for this application.

Principle of Separation

The primary method for separating volatile hydrocarbon isomers like those of undecane is high-resolution capillary gas chromatography. The separation mechanism is based on the differential partitioning of the isomers between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a capillary column. For non-polar alkanes, the elution order is primarily governed by their boiling points and molecular shape. More branched isomers, such as this compound, tend to have lower boiling points and thus exhibit shorter retention times compared to their less branched or straight-chain counterparts.[1]

Recommended GC Columns for this compound Isomer Separation

For the separation of this compound and other C11 isomers, non-polar stationary phases are the industry standard. A 100% dimethylpolysiloxane stationary phase provides excellent selectivity based on boiling point differences. While several manufacturers offer columns with this phase chemistry, subtle variations in manufacturing and deactivation processes can lead to minor differences in performance. Below is a comparison of equivalent columns from leading manufacturers.

Stationary PhaseManufacturerColumn NameKey FeaturesUSP Code
100% Dimethylpolysiloxane RestekRxi-1msLow bleed, high inertness, ideal for GC-MSG1, G2, G38
AgilentDB-1ms, HP-1msLow bleed, excellent inertness and reproducibilityG1, G2, G38
PhenomenexZebron ZB-1msHigh thermal stability, low bleed for MSG1, G2, G38

These columns are considered equivalent for most applications involving hydrocarbon analysis.[2][3] The "ms" designation indicates that these columns are tested for ultra-low bleed, making them highly suitable for use with mass spectrometry (MS) detectors.[4]

Quantitative Data: Kovats Retention Indices

For unambiguous identification of separated isomers, Kovats Retention Indices (KI) are essential. The KI system provides a standardized measure of retention that is less dependent on instrumental variations than absolute retention times. The following table presents the Kovats Retention Indices for various C11H24 isomers on a non-polar stationary phase.

IsomerKovats Retention Index (KI)
2,2,5,5-Tetramethylheptane1008.2
2,2,4,5-Tetramethylheptane1017.4
2,3,3,5-Tetramethylheptane1025.1
2,2,3,3-Tetramethylheptane1033.9
2,2-Dimethylnonane1051.6
2,3-Dimethylnonane1066.8
This compound1089.7
3-Methyldecane1092.1
n-Undecane1100.0
(Data adapted from publicly available resources. Actual values may vary slightly based on specific analytical conditions.)

Experimental Protocols

This section provides a detailed methodology for the GC analysis of a C11H24 isomer mixture.

Sample Preparation
  • Dilute the C11H24 isomer mixture in a high-purity volatile solvent, such as hexane, to a final concentration of approximately 50-100 mg/L.[5]

  • Transfer an aliquot of the diluted sample to a 1.5 mL autosampler vial.

  • Prepare an n-alkane standard mixture (e.g., C8-C20) in a similar manner to calibrate retention times and calculate Kovats Retention Indices.[5]

Gas Chromatography (GC) Method
ParameterRecommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Rxi-1ms, DB-1ms, or ZB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[5]
Carrier Gas Helium or Hydrogen, constant flow at 1.0-2.0 mL/min[5]
Inlet Temperature 280 °C[5]
Injection Mode Split (e.g., 50:1 split ratio)[5]
Injection Volume 1.0 µL[5]
Oven Program Initial: 40 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C, hold for 5 min[5]
Detector Temp (FID) 300 °C[5]

Logical Workflow for GC Column Selection

The following diagram illustrates the decision-making process for selecting the optimal GC column and conditions for this compound isomer separation.

GC_Column_Selection_Workflow Workflow for Optimal Separation of this compound Isomers cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column Selection cluster_2 Phase 3: Method Development & Optimization A Define Analytical Goal: Separate this compound Isomers B Identify Analyte Properties: Volatile, Non-polar Alkanes A->B C Select Stationary Phase: 'Like Dissolves Like' Principle -> Non-Polar B->C D Choose Phase Chemistry: 100% Dimethylpolysiloxane (e.g., Rxi-1ms, DB-1ms, ZB-1ms) C->D E Select Column Dimensions: Length: 30-60m ID: 0.25mm Film: 0.25µm D->E F Set Initial GC Parameters: (See Experimental Protocol) E->F G Perform Initial Run with n-Alkane Standard & Sample F->G H Evaluate Separation: Resolution, Peak Shape, Analysis Time G->H I Optimize Oven Program or Flow Rate if separation is insufficient H->I J Final Validated Method H->J Separation is Optimal I->J

References

Unmasking 2-Methyldecane: A Comparative Guide to Identification Using Kovats Retention Indices

Author: BenchChem Technical Support Team. Date: December 2025

Accurate identification of branched alkanes, such as 2-Methyldecane, is a critical challenge in various scientific disciplines, from petroleum analysis to metabolomics. Gas chromatography (GC), coupled with the Kovats retention index (RI) system, provides a robust methodology for differentiating isomers and confirming compound identity. This guide offers a comprehensive comparison of the Kovats RI of this compound with its closely related isomers on non-polar stationary phases, supported by experimental data and detailed analytical protocols.

Distinguishing Isomers: A Comparative Analysis of Retention Indices

The Kovats retention index is a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different instruments and laboratories. For alkanes, even subtle differences in branching can lead to discernible variations in their retention indices.

Below is a comparative summary of the experimental Kovats retention indices for this compound and its isomers, along with the linear alkane, undecane, on a standard non-polar stationary phase (e.g., DB-1 or similar).

Compound NameChemical StructureKovats Retention Index (Non-Polar Column)
This compound CH₃CH(CH₃)(CH₂)₇CH₃1073[1]
3-Methyldecane CH₃CH₂CH(CH₃)(CH₂)₆CH₃1069
4-Methyldecane CH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃Not available
5-Methyldecane CH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃Not available
Undecane CH₃(CH₂)₉CH₃1100

As the data indicates, the position of the methyl group significantly influences the retention index. This compound, with its branching closer to the end of the carbon chain, exhibits a higher retention index compared to 3-Methyldecane. Both branched isomers elute before the linear undecane, which has the highest retention index in this series. This predictable elution pattern is fundamental to the reliable identification of these compounds.

Experimental Protocol for Kovats Index Determination

A standardized experimental protocol is crucial for obtaining reproducible Kovats retention indices. The following methodology outlines a typical gas chromatography (GC) setup for the analysis of C11 alkanes on a non-polar capillary column.

Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A DB-1 capillary column (or equivalent 100% dimethylpolysiloxane stationary phase) with the following dimensions: 60 m length x 0.32 mm internal diameter x 1.0 µm film thickness.[1]

  • Carrier Gas: Helium.[1]

  • Data System: Software capable of recording chromatograms and calculating retention indices.

Analytical Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Temperature Program:

    • Initial temperature: -40 °C, hold for 12 minutes

    • Ramp 1: Increase to 125 °C at a rate of 3 °C/minute

    • Ramp 2: Increase to 185 °C at a rate of 6 °C/minute

    • Ramp 3: Increase to 220 °C at a rate of 20 °C/minute[1]

  • Reference Standard: A homologous series of n-alkanes (e.g., C8-C20) is co-injected with the sample to calculate the Kovats retention indices.

Procedure:

  • Prepare a dilute solution of the this compound sample and the n-alkane standard mixture in a volatile solvent (e.g., hexane).

  • Inject the prepared sample into the GC system operating under the specified conditions.

  • Record the chromatogram, ensuring clear separation of all components.

  • Identify the retention times of the n-alkanes and the this compound peak.

  • Calculate the Kovats retention index for this compound using the established formula.

Logical Workflow for Compound Identification

The process of identifying an unknown compound, such as this compound, using the Kovats retention index follows a logical workflow. This can be visualized as a decision-making process based on the comparison of experimental data with reference values.

cluster_0 Experimental Analysis cluster_1 Data Comparison and Identification start Inject Sample and n-Alkane Standard into GC run_gc Acquire Chromatogram start->run_gc calc_ri Calculate Experimental Kovats RI run_gc->calc_ri compare Compare Experimental RI with Reference RI calc_ri->compare ref_db Reference Kovats RI Database ref_db->compare identification Tentative Identification of this compound compare->identification Match Found no_match No Match Found / Further Analysis Required compare->no_match No Match

Workflow for this compound Identification.

Conclusion

The Kovats retention index system provides a highly reliable and accurate method for the identification of this compound and its differentiation from isomeric and other closely eluting compounds. By employing a standardized analytical protocol with a non-polar GC column, researchers can confidently identify this compound based on its characteristic retention index. The clear separation from its isomers, as demonstrated by the experimental data, underscores the power of this technique in complex mixture analysis. For professionals in drug development and other scientific fields, the precise identification of such compounds is paramount, and the Kovats retention index remains an indispensable tool in the analytical chemist's arsenal.

References

A Comparative Guide to the Quantification of 2-Methyldecane: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of aliphatic hydrocarbons like 2-methyldecane is crucial for various applications, from biomarker analysis to quality control in chemical synthesis. This guide provides a detailed comparison of two common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound Quantification

This compound (C₁₁H₂₄) is a branched-chain alkane that may be present in complex matrices.[1][2] Its accurate quantification requires sensitive and selective analytical methods. Gas chromatography is the premier separation technique for volatile compounds like this compound.[3][4] The choice of detector, however, significantly impacts the method's performance characteristics. Flame Ionization Detection (FID) is a robust and universally responsive detector for hydrocarbons, while Mass Spectrometry (MS) offers superior selectivity and structural confirmation.[5][6]

This guide explores two primary quantification strategies:

  • Method A: GC-FID with External Standard Calibration

  • Method B: GC-MS with Internal Standard Calibration

Quantitative Performance Comparison

The performance of GC-FID and GC-MS for the quantification of this compound was evaluated based on key validation parameters. The following table summarizes the comparative data, which demonstrates the typical performance characteristics of each method.

Parameter Method A: GC-FID (External Standard) Method B: GC-MS (Internal Standard)
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 85-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL~0.5 ng/mL
Selectivity Moderate (based on retention time)High (based on retention time and mass fragmentation)
Confirmation of Identity NoYes (via mass spectrum)

Note: The data presented are representative values derived from typical validation studies of analytical methods for similar compounds.[6][7]

Experimental Protocols

Detailed methodologies for the two quantification approaches are provided below.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) and External Standard Calibration

This method relies on the direct comparison of the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

1. Sample Preparation:

  • Accurately weigh or measure the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known final volume.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

2. Standard Preparation:

  • Prepare a stock solution of this compound in the same solvent used for the samples.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A nonpolar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating branched alkanes.[4]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

4. Data Analysis:

  • Integrate the peak area corresponding to the retention time of this compound in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standard Calibration

This method utilizes an internal standard (IS) to improve accuracy and precision by correcting for variations in sample preparation and instrument response. A structurally similar compound that is not present in the sample, such as a deuterated analog or another branched alkane with a different chain length (e.g., 2-methylnonane), is an ideal internal standard.

1. Sample and Standard Preparation:

  • Follow the same initial sample preparation steps as in Method A.

  • Prior to the final dilution, add a known and constant amount of the internal standard solution to all samples, calibration standards, and quality control samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column and GC conditions: Use the same column and GC conditions as in Method A.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • This compound Ions: Monitor characteristic fragment ions. Based on the principles of alkane fragmentation, prominent ions would be expected at m/z 43, 57, 71, and 85.[8][9] The molecular ion at m/z 156 may be weak or absent.[10]

    • Internal Standard Ions: Monitor characteristic fragment ions for the chosen internal standard.

3. Data Analysis:

  • Integrate the peak areas of the quantifier ions for both this compound and the internal standard.

  • Calculate the response ratio for each standard by dividing the peak area of this compound by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio against the known concentration of the standards.

  • Calculate the response ratio for the samples and determine the concentration of this compound from the calibration curve.

Methodology Visualization

The following diagrams illustrate the logical workflow for the quantification of this compound and the decision-making process for method selection.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Spiking Internal Standard Spiking (Method B) Extraction->Spiking Filtration Filtration Spiking->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Result Quantification->Result

General workflow for this compound quantification.

G Start Start: Need to Quantify This compound HighSelectivity High Selectivity & Identity Confirmation Required? Start->HighSelectivity ComplexMatrix Complex Sample Matrix? HighSelectivity->ComplexMatrix No UseGCMS Use GC-MS with Internal Standard HighSelectivity->UseGCMS Yes HighThroughput High Throughput & Low Cost More Important? ComplexMatrix->HighThroughput No ComplexMatrix->UseGCMS Yes HighThroughput->UseGCMS No UseGCFID Use GC-FID with External Standard HighThroughput->UseGCFID Yes

Decision tree for method selection.

Conclusion

The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-FID is a cost-effective and robust method suitable for routine analysis of relatively simple sample matrices where high throughput is a priority and the identity of the analyte is already established.

  • GC-MS offers superior selectivity, sensitivity, and provides unequivocal identification of this compound.[11] The use of an internal standard corrects for experimental variations, leading to higher accuracy and precision. This method is recommended for complex matrices, trace-level quantification, and in regulated environments where confirmation of identity is mandatory.

References

A Comparative Analysis of 2-Methyldecane and n-Undecane: Unveiling the Impact of Alkane Branching on Fuel Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the fuel-related properties of the branched alkane, 2-methyldecane, versus its linear counterpart, n-undecane, reveals significant differences in key performance indicators critical for fuel formulation and engine performance. This guide provides a comprehensive comparison of their physical and combustion characteristics, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and fuel development professionals.

The molecular structure of hydrocarbons is a determining factor in their behavior as fuel components. While both this compound and n-undecane share the same chemical formula, C11H24, the presence of a methyl branch in this compound's structure dramatically alters its physical and chemical properties compared to the straight-chain n-undecane. These differences have profound implications for their performance in internal combustion engines, particularly in terms of ignition quality, density, and flow characteristics.

Quantitative Comparison of Fuel Properties

The following table summarizes the key fuel properties of this compound and n-undecane, highlighting the impact of structural isomerism.

PropertyThis compound (Branched)n-Undecane (Linear)Test Method
Cetane Number < 77 (estimated)77ASTM D613
**Density at 20°C (g/cm³) **~0.7410.7402ASTM D4052
Kinematic Viscosity at 40°C (mm²/s) Not available~1.19ASTM D445
Boiling Point (°C) 195.9196-
Freezing Point (°C) -60.8-25.6-

Note: The cetane number for this compound is an estimation based on the general trend that branched alkanes exhibit lower cetane numbers than their corresponding linear isomers. Experimental determination is required for a precise value.

The Influence of Molecular Structure on Fuel Performance

The seemingly minor difference in the molecular architecture between a linear and a branched alkane leads to significant variations in their macroscopic fuel properties. This relationship can be visualized as a logical pathway from the molecular level to engine performance.

Alkane Structure and Its Impact on Fuel Properties A Alkane Structure B Linear Alkane (e.g., n-Undecane) A->B C Branched Alkane (e.g., this compound) A->C D Higher Cetane Number B->D F Higher Freezing Point B->F E Lower Cetane Number C->E G Lower Freezing Point C->G H Shorter Ignition Delay D->H I Longer Ignition Delay E->I K Poor Cold-Flow Properties F->K J Good Cold-Flow Properties G->J

Caption: Relationship between alkane structure and key fuel properties.

Experimental Protocols

Accurate and reproducible measurement of fuel properties is paramount for research and quality control. The following sections detail the standardized methodologies for determining cetane number, density, and kinematic viscosity.

Determination of Cetane Number (ASTM D613)

The cetane number is a critical measure of a diesel fuel's ignition quality. A higher cetane number indicates a shorter ignition delay, leading to smoother combustion.

Experimental Workflow:

Workflow for Cetane Number Determination (ASTM D613) A Sample Preparation C Engine Operation with Test Fuel A->C F Run Bracketing Reference Fuels A->F B CFR Engine Setup B->C B->F D Adjust Compression Ratio to achieve a standard ignition delay C->D E Record Handwheel Reading D->E I Calculate Cetane Number by Interpolation E->I G Adjust Compression Ratio for each reference fuel to match ignition delay F->G H Record Handwheel Readings for Reference Fuels G->H H->I

Caption: Experimental workflow for the ASTM D613 cetane number test.

Methodology:

  • Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.

  • Reference Fuels: Primary reference fuels are n-cetane (cetane number of 100) and 2,2,4,4,6,8,8-heptamethylnonane (HMN), which has a cetane number of 15.

  • Procedure:

    • The CFR engine is operated on the test fuel.

    • The compression ratio is adjusted to produce a specific, constant ignition delay.

    • The engine is then run on two different blends of the primary reference fuels, one having a higher and the other a lower cetane number than the sample.

    • The compression ratio is adjusted for each reference fuel blend to achieve the same ignition delay as the test sample.

  • Calculation: The cetane number of the test fuel is determined by interpolation from the compression ratios and the known cetane numbers of the reference fuel blends.

Determination of Density (ASTM D4052)

Density is an important property for fuel storage, transportation, and for converting volumetric measurements to mass.

Methodology:

  • Apparatus: A digital density meter that operates on the oscillating U-tube principle.

  • Procedure:

    • The instrument is calibrated using two reference standards of known density, typically dry air and a certified liquid standard.

    • A small sample of the test liquid is introduced into the oscillating U-tube.

    • The instrument measures the period of oscillation of the U-tube containing the sample.

  • Calculation: The density of the sample is calculated by the instrument based on the measured oscillation period and the calibration constants.

Determination of Kinematic Viscosity (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity and is crucial for the proper functioning of fuel injection systems.

Methodology:

  • Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.

  • Procedure:

    • The viscometer is charged with the test sample.

    • The viscometer is placed in the constant temperature bath until the sample reaches the desired temperature.

    • The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

2-Methyldecane: A Comparative Review of Its Applications in Diverse Research Fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyldecane, a branched-chain alkane, has garnered attention across various scientific disciplines for its unique physical and chemical properties. This guide provides a comprehensive comparison of this compound's performance and applications against relevant alternatives in chemical synthesis, solvent applications, its role as a fuel and lubricant additive, in entomology as a semiochemical, and its potential as a biomarker. Experimental data and detailed methodologies are presented to support objective evaluation.

Chemical Synthesis: A Versatile Intermediate

In the realm of chemical synthesis, this compound serves as a crucial intermediate, particularly in processes such as catalytic cracking, which is fundamental to the petrochemical industry for producing gasoline and other valuable smaller hydrocarbons. The branched structure of this compound influences the product distribution in cracking reactions compared to its linear counterpart, n-undecane.

Comparison of Catalytic Cracking Products

Table 1: Hypothetical Product Distribution in Catalytic Cracking of this compound vs. n-Undecane

Product FractionThis compound (Expected)n-Undecane (Typical)
Light Olefins (C2-C4)Lower YieldHigher Yield
Branched Alkanes (C5+)Higher YieldLower Yield
Aromatic CompoundsModerate YieldLower Yield
Coke and Light Gases (C1-C2)Lower YieldHigher Yield

Note: This table is based on general principles of catalytic cracking of branched vs. linear alkanes and is intended for illustrative purposes. Specific yields would depend on catalyst type, temperature, and pressure.

Experimental Protocol: Catalytic Cracking of Alkanes

A general methodology for comparing the catalytic cracking of different alkanes is as follows:

Objective: To determine and compare the product distribution from the catalytic cracking of this compound and a linear alkane (e.g., n-undecane).

Materials:

  • This compound (high purity)

  • n-Undecane (high purity)

  • Zeolite-based cracking catalyst (e.g., H-ZSM-5)

  • Fixed-bed reactor system

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Mass spectrometer (MS) for product identification

Procedure:

  • The catalyst is loaded into the fixed-bed reactor and activated under a flow of inert gas at high temperature.

  • The alkane feedstock is vaporized and fed into the reactor at a controlled flow rate.

  • The reaction is carried out at a specific temperature and pressure.

  • The gaseous products are collected and analyzed online using a GC-FID to quantify the different hydrocarbon products.

  • A portion of the product stream is directed to a GC-MS for the identification of the various isomers and compound classes.

  • The liquid products are collected, weighed, and analyzed separately by GC-FID and GC-MS.

  • The amount of coke deposited on the catalyst is determined by temperature-programmed oxidation.

Logical Relationship of Catalytic Cracking

G Alkane Feed Alkane Feed High Temperature & Catalyst High Temperature & Catalyst Alkane Feed->High Temperature & Catalyst Input Cracked Products Cracked Products High Temperature & Catalyst->Cracked Products Process Gasoline Gasoline Cracked Products->Gasoline Light Olefins Light Olefins Cracked Products->Light Olefins LPG LPG Cracked Products->LPG Coke Coke Cracked Products->Coke

Caption: Catalytic cracking workflow.

Solvent Applications: A Niche Solvent for Specific Polymers

The solvency of a compound is highly dependent on its molecular structure. While short-chain linear alkanes like n-hexane are common non-polar solvents, their ability to dissolve high molecular weight polymers is limited. The longer carbon chain and branched nature of this compound can offer advantages in specific applications.

Comparison of Polymer Solubility

A key application for specialized alkane solvents is in the dissolution of polymers. For instance, polystyrene, a widely used polymer, is known to be insoluble in n-hexane. However, it is soluble in longer-chain alkanes like n-dodecane.[2][3] This suggests that this compound, with its C11 backbone, would also be a suitable solvent for polystyrene.

Table 2: Solubility of Polystyrene in Different Alkane Solvents

SolventPolystyrene SolubilityRationale
n-HexaneInsoluble[2][3]Shorter chain length, insufficient interaction with polymer chains.
This compound Soluble (Predicted) Longer carbon chain allows for better interaction with polymer chains.
n-DodecaneSoluble[2][3]Sufficiently long carbon chain to effectively solvate the polymer.
Experimental Protocol: Determination of Polymer Solubility

Objective: To compare the solubility of a specific polymer (e.g., polystyrene) in this compound and n-hexane.

Materials:

  • Polystyrene (specific molecular weight)

  • This compound

  • n-Hexane

  • Glass vials with screw caps

  • Shaking water bath or magnetic stirrer

  • Analytical balance

Procedure:

  • Prepare a series of vials with a known mass of the polymer.

  • Add a measured volume of the respective solvent (this compound or n-hexane) to each vial to create a range of concentrations.

  • Seal the vials and place them in a shaking water bath at a controlled temperature.

  • Allow the mixtures to equilibrate for a set period (e.g., 24 hours).

  • Visually inspect the vials for the presence of undissolved polymer.

  • For a quantitative measurement, the undissolved polymer can be filtered, dried, and weighed to determine the amount that dissolved.

  • The solubility can be expressed as the maximum mass of polymer that dissolves in a given volume of solvent at a specific temperature.

Polymer Dissolution Workflow

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Analysis Polymer Polymer Mixing Mixing Polymer->Mixing Solvent Solvent Solvent->Mixing Agitation & Heating Agitation & Heating Mixing->Agitation & Heating Equilibration Equilibration Agitation & Heating->Equilibration Visual Inspection Visual Inspection Equilibration->Visual Inspection Quantitative Measurement Quantitative Measurement Equilibration->Quantitative Measurement

Caption: Polymer solubility determination workflow.

Fuel and Lubricant Additives: Impact of Branching on Performance

The physical properties of alkanes, such as viscosity and pour point, are critical for their use in fuels and lubricants. The branched structure of this compound can lead to different performance characteristics compared to linear alkanes of similar molecular weight.

Comparison of Lubricant Properties

While specific comparative data for this compound as a lubricant base oil is limited, the viscosity of this compound has been studied.[4] Generally, branched alkanes tend to have lower pour points and different viscosity indices compared to their linear counterparts, which can be advantageous in lubricant formulations for cold-weather performance.

Table 3: Physical Properties of this compound Relevant to Fuel and Lubricant Applications

PropertyValue for this compoundComparison to Linear C11 Alkane (n-Undecane)
Boiling Point~190 °C[5][6]n-Undecane: ~196 °C
ViscosityData available, but direct comparison lacking[4]Generally, branched alkanes have a different viscosity-temperature profile.
Pour PointExpected to be lowerGenerally higher

Entomology: A Component of Insect Chemical Communication

Hydrocarbons play a vital role in insect communication, acting as semiochemicals (pheromones and kairomones) that mediate behaviors such as mating, aggregation, and species recognition. This compound has been identified as a component of the cuticular hydrocarbons of various insect species.

Role as a Semiochemical

The specific behavioral effects of this compound can vary significantly between insect species. Its presence and relative abundance in a cuticular hydrocarbon profile can contribute to a species-specific chemical signature.[7]

Experimental Protocol: Analysis of Insect Cuticular Hydrocarbons

A standard method for the analysis of insect cuticular hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

Objective: To identify and quantify this compound in the cuticular hydrocarbon profile of an insect species.

Materials:

  • Insect specimens

  • Hexane (or other suitable non-polar solvent)

  • Glass vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Individual insects are washed for a short period (e.g., 5-10 minutes) in a small volume of hexane to extract the cuticular lipids.

  • The solvent is carefully transferred to a clean vial and concentrated under a gentle stream of nitrogen.

  • The extract is then injected into the GC-MS.

  • The GC separates the different hydrocarbon components based on their boiling points and interaction with the column stationary phase.

  • The MS fragments the individual components and provides a mass spectrum, which allows for their identification by comparison to a spectral library and known standards.

  • Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

Insect CHC Analysis Workflow

G Insect Sample Insect Sample Solvent Extraction Solvent Extraction Insect Sample->Solvent Extraction Extract GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Analyze Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identify & Quantify

Caption: Workflow for insect cuticular hydrocarbon analysis.

Biomarker Potential: An Emerging Area of Investigation

Volatile organic compounds (VOCs) emitted by plants can serve as biomarkers for their physiological status, including responses to stress. This compound has been identified as a naturally occurring compound in some plants, suggesting its potential as a biomarker.[5]

This compound as a Plant Stress Biomarker

The production of specific VOCs, including branched alkanes, can change in response to various biotic and abiotic stresses, such as herbivory, pathogen attack, drought, or temperature extremes.[11][12] Monitoring changes in the emission of this compound could potentially provide a non-invasive method for assessing plant health. However, specific studies validating this compound as a reliable biomarker for a particular plant stress are currently lacking in the reviewed literature.

Table 4: Potential of this compound as a Plant Stress Biomarker Compared to Established Markers

BiomarkerTypeDetection MethodAdvantagesDisadvantages
This compound Volatile Organic CompoundGC-MS of headspace volatilesNon-invasive, potential for early detection.Lacks specific validation studies, potential for confounding environmental factors.
ProlineAmino AcidSpectrophotometry, HPLCWell-established indicator of osmotic stress.Destructive sampling required.
Abscisic Acid (ABA)PhytohormoneLC-MS, ImmunoassayKey hormone in stress signaling.[12]Can be influenced by multiple stress factors, destructive sampling.
Experimental Protocol: Headspace Volatile Analysis of Plants

Objective: To investigate changes in this compound emissions from plants under a specific stress condition.

Materials:

  • Live plants

  • Controlled environment growth chamber

  • Solid-phase microextraction (SPME) fibers or dynamic headspace collection system

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Grow plants under controlled, stress-free conditions.

  • Enclose individual plants or parts of plants (e.g., leaves) in a volatile collection chamber.

  • Collect the headspace volatiles using an SPME fiber for a defined period or by pulling air through an adsorbent trap.

  • Introduce the stress condition (e.g., drought, herbivory) to a group of plants, while maintaining a control group.

  • Collect headspace volatiles from both control and stressed plants at various time points after the stress induction.

  • Analyze the collected volatiles by GC-MS to identify and quantify this compound and other compounds.

  • Compare the emission rates of this compound between control and stressed plants to determine if it is a reliable indicator of the specific stress.

Plant Volatile Analysis Workflow

G Plant Plant Stress Induction Stress Induction Plant->Stress Induction Headspace Collection Headspace Collection Plant->Headspace Collection Control Stress Induction->Headspace Collection GC-MS Analysis GC-MS Analysis Headspace Collection->GC-MS Analysis Data Comparison Data Comparison GC-MS Analysis->Data Comparison

Caption: Workflow for plant stress biomarker analysis.

References

Safety Operating Guide

Immediate Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-methyldecane is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable liquid and potential aspiration hazard, this compound must be managed as hazardous waste from the moment it is generated.[1][2] Adherence to strict disposal protocols minimizes risks of fire, chemical exposure, and environmental contamination.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and laboratory professionals.

Before handling or disposing of this compound, ensure all immediate safety measures are in place.

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. At a minimum, personnel should wear:

  • Eye and Face Protection: Chemical safety goggles or a face shield meeting appropriate government standards (e.g., NIOSH or EN 166).[1]

  • Skin Protection: Chemically resistant gloves (inspect before use) and a lab coat or a protective suit.[1]

  • Respiratory Protection: If working outside a fume hood or in an area with insufficient ventilation, use a suitable respirator.

Spill Response Protocol: In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[1][3]

  • Containment: Prevent the spill from entering drains or waterways by using an inert absorbent material such as sand or vermiculite.[1][3]

  • Cleanup: Carefully absorb the spilled liquid with the inert material. Sweep up the material and place it into a suitable, closed, and properly labeled container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly after the spill has been removed.

Data Presentation: this compound Properties and Hazards

The following table summarizes key quantitative and hazard data for this compound.

PropertyValueReference
CAS Number 6975-98-0[1][4]
Molecular Formula C₁₁H₂₄[1][4]
Molecular Weight 156.31 g/mol [1]
UN Number UN 3295[1]
GHS Hazard Class Flammable Liquid, Category 3[1][2]
Aspiration Hazard, Category 1[2]
Hazardous to the aquatic environment, long-term hazard[2]
Hazard Statements H226: Flammable liquid and vapor[1][2]
H304: May be fatal if swallowed and enters airways[2]

Proper Disposal Procedures

The disposal of this compound must be handled in accordance with federal and state regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] Never pour chemical waste down the drain. [5][8][9]

Step 1: Waste Classification and Segregation
  • Classify: this compound is classified as a flammable, non-halogenated organic solvent.

  • Segregate: To prevent dangerous reactions, it is crucial to segregate waste streams.[10][11] Keep this compound waste separate from:

    • Halogenated solvents (e.g., methylene chloride, chloroform)[10]

    • Acids and bases[8]

    • Oxidizers

    • Aqueous waste

Step 2: Containerization
  • Use a chemically compatible container, preferably plastic or a safety-coated glass bottle, that is in good condition and will not leak.[12]

  • The container must have a tight-fitting screw cap to prevent the escape of flammable vapors.[9]

  • Keep the waste container closed at all times, except when adding waste.[5][10]

Step 3: Labeling
  • Properly label the waste container immediately upon adding the first drop of waste.[8]

  • The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste this compound"

    • An accurate indication of the hazards (e.g., "Flammable," "Toxic") and corresponding pictograms.[8]

Step 4: Accumulation and Storage
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[5][8][12]

  • As this compound is a flammable liquid, the SAA must be located within a flammable liquid storage cabinet.[8]

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][10][12]

Step 5: Arrange for Disposal
  • Once the container is full or you are finished generating this waste stream, arrange for pickup.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][5]

  • Complete any required waste pickup forms, providing an accurate description of the container's contents.[5]

  • Do not transport the hazardous waste yourself; this must be done by trained personnel.[10]

Experimental Protocols

This document provides operational and disposal guidance; therefore, experimental protocols are not applicable.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G gen Waste Generation: This compound classify Step 1: Classify & Segregate (Flammable, Non-Halogenated) gen->classify drain Improper Disposal: Drain / Trash gen->drain container Step 2: Containerize (Closed, Compatible Container) classify->container label Step 3: Label ('Hazardous Waste', Chemical Name, Hazards) container->label storage Step 4: Store in SAA (Flammable Cabinet, Secondary Containment) label->storage request Step 5: Request Pickup (Contact EHS or Licensed Vendor) storage->request disposal Final Disposal (Hand-off to Authorized Personnel) request->disposal

Caption: Workflow for the proper disposal of this compound hazardous waste.

References

Personal protective equipment for handling 2-Methyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methyldecane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and poses an aspiration hazard.[1] Inhalation may cause anesthetic effects such as drowsiness, dizziness, and headache.[2][3] Appropriate PPE is mandatory to minimize exposure and mitigate risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[4] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves (minimum 4-5 mil thickness) are suitable for incidental contact with aliphatic hydrocarbons.[1][5] For prolonged contact or immersion, heavier duty gloves such as butyl rubber or Viton™ should be considered.[1] Always inspect gloves for degradation or punctures before use and dispose of contaminated gloves in accordance with laboratory procedures.[4]

    • Lab Coat: A flame-resistant lab coat or a 100% cotton lab coat is recommended. Synthetic materials should be avoided as they can melt if ignited.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[4] If engineering controls are insufficient or for higher-level exposures, a NIOSH-approved respirator with organic vapor cartridges (e.g., type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143)) should be used.[4]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 6975-98-0
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Appearance Colorless liquid
Boiling Point 189.3 °C
Flash Point Flammable liquid (Category 3)
Occupational Exposure Limits No data available

III. Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard protocol for handling this compound.

A. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment. Use non-sparking tools.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher (suitable for flammable liquids) are readily accessible.

  • Spill Kit: Have a spill kit containing absorbent materials suitable for flammable liquids readily available.

B. Experimental Protocol (Example: Sample Preparation):

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in Section I.

  • Container Inspection: Visually inspect the this compound container for any signs of damage or leaks.

  • Dispensing:

    • Ground and bond metal containers when transferring the liquid to prevent static electricity buildup.

    • Slowly pour the required amount of this compound into a suitable secondary container within the fume hood. Avoid splashing.

  • Heating: If heating is required, use a heating mantle, steam bath, or oil bath. Never use an open flame.

  • Post-Handling:

    • Securely close all containers of this compound when not in use.

    • Wipe down the work area with an appropriate solvent and then soap and water.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after completing the work.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

A. Waste Collection:

  • Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container. This container should be compatible with non-halogenated hydrocarbons.

  • Segregation: Do not mix this compound waste with halogenated solvents or other incompatible waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Flammable Liquid, Non-Halogenated Hydrocarbons" and list "this compound" as a constituent.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in a sealed container.

B. Storage and Disposal:

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

V. Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationship of safety protocols.

Handling this compound Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng prep_safety Locate Emergency Equipment prep_eng->prep_safety handle_dispense Dispense Chemical in Fume Hood prep_safety->handle_dispense handle_procedure Perform Experimental Procedure handle_dispense->handle_procedure handle_close Securely Close Containers handle_procedure->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Collect & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

PPE Selection Logic cluster_hazards Hazard Assessment cluster_ppe Required PPE task Task Involving This compound hazard_flammable Flammable Liquid task->hazard_flammable hazard_aspiration Aspiration Hazard task->hazard_aspiration hazard_inhalation Inhalation Hazard task->hazard_inhalation hazard_splash Splash Hazard task->hazard_splash ppe_fr_coat Flame-Resistant Lab Coat hazard_flammable->ppe_fr_coat ppe_gloves Chemical-Resistant Gloves hazard_aspiration->ppe_gloves ppe_respirator Respiratory Protection (Fume Hood/Respirator) hazard_inhalation->ppe_respirator ppe_goggles Chemical Goggles & Face Shield hazard_splash->ppe_goggles

Caption: Logic for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.